2-Cyclohexyl-1H-imidazole-5-carbaldehyde
Description
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Structure
3D Structure
Properties
CAS No. |
1343197-84-1 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-cyclohexyl-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c13-7-9-6-11-10(12-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12) |
InChI Key |
PRLQBRHCQQEECF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(N2)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyclohexyl-1H-imidazole-5-carbaldehyde
CAS 1343197-84-1
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, physicochemical properties, and prospective applications.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, present in a wide array of natural products and synthetic drug molecules.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design.[2] Imidazole derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2][3] The introduction of a cyclohexyl group at the 2-position and a carbaldehyde at the 5-position of the imidazole ring, as in 2-Cyclohexyl-1H-imidazole-5-carbaldehyde, offers a versatile platform for the synthesis of novel bioactive compounds. The lipophilic cyclohexyl moiety can enhance membrane permeability and target engagement, while the reactive aldehyde group serves as a synthetic handle for further molecular elaboration.
Physicochemical Properties
While extensive experimental data for 2-Cyclohexyl-1H-imidazole-5-carbaldehyde is not publicly available, its physicochemical properties can be predicted based on its structure and comparison with related compounds.
| Property | Predicted Value/Information | Reference/Justification |
| Molecular Formula | C10H14N2O | [4] |
| Molecular Weight | 178.23 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white solid | Based on similar imidazole aldehydes |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | The cyclohexyl group increases lipophilicity. |
| Boiling Point | > 300 °C (estimated) | High due to the polar imidazole ring and potential for hydrogen bonding. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| pKa | Imidazole NH proton: ~14 (acidic); Aldehyde is non-ionizable. | General pKa of imidazole NH. |
Synthesis and Purification
A plausible and efficient synthetic route to 2-Cyclohexyl-1H-imidazole-5-carbaldehyde involves a two-step process: the initial construction of the 2-cyclohexyl-1H-imidazole core followed by regioselective formylation.
Step 1: Synthesis of 2-Cyclohexyl-1H-imidazole
The Debus-Radziszewski imidazole synthesis provides a classical and versatile method for the preparation of C-substituted imidazoles.[5][6] This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
Protocol:
-
To a solution of glyoxal (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol, add cyclohexanecarboxaldehyde (1 equivalent).
-
Add a source of ammonia, such as ammonium hydroxide or ammonium acetate (2-3 equivalents).
-
The reaction mixture is typically stirred at room temperature or gently heated (40-60 °C) for several hours to overnight.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield pure 2-cyclohexyl-1H-imidazole.
Causality of Experimental Choices:
-
Glyoxal serves as the C4-C5 backbone of the imidazole ring.
-
Cyclohexanecarboxaldehyde provides the C2 carbon and the cyclohexyl substituent.
-
Ammonia is the source of the two nitrogen atoms in the imidazole ring.
-
The choice of a protic solvent like ethanol facilitates the condensation reactions and helps to dissolve the starting materials.
Step 2: Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds, including imidazoles.[7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).[7]
Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl3) (1-1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Dissolve the 2-cyclohexyl-1H-imidazole (1 equivalent) from Step 1 in a minimal amount of dry DMF or another suitable aprotic solvent.
-
Add the solution of the imidazole to the Vilsmeier reagent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral or slightly basic. This step should be performed with caution as it is highly exothermic and involves gas evolution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Cyclohexyl-1H-imidazole-5-carbaldehyde.
Causality of Experimental Choices:
-
DMF and POCl3 react to form the electrophilic Vilsmeier reagent (chloroiminium ion), which is the active formylating agent.[7]
-
The reaction is performed under anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.
-
The electron-rich imidazole ring attacks the electrophilic Vilsmeier reagent, leading to the introduction of the formyl group. Formylation typically occurs at the C5 position in 2-substituted imidazoles due to electronic effects.
-
The basic workup hydrolyzes the intermediate iminium salt to the final aldehyde product.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde.
Spectroscopic Analysis
The structural elucidation of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde would rely on a combination of standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehydic Proton: A characteristic singlet in the downfield region (δ 9.5-10.5 ppm).
-
Imidazole Ring Proton: A singlet for the C4-H proton (δ 7.5-8.5 ppm).
-
Imidazole NH Proton: A broad singlet that may be exchangeable with D₂O (variable chemical shift, typically δ 10-13 ppm).
-
Cyclohexyl Protons: A series of multiplets in the upfield region (δ 1.0-3.0 ppm). The proton on the carbon attached to the imidazole ring will be the most downfield of this group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aldehyde Carbonyl: A resonance in the downfield region (δ 180-190 ppm).
-
Imidazole Ring Carbons: Resonances for C2, C4, and C5 in the aromatic region (δ 120-150 ppm). The C2 carbon bearing the cyclohexyl group will be significantly downfield.
-
Cyclohexyl Carbons: A set of resonances in the aliphatic region (δ 25-45 ppm).
-
-
IR (Infrared) Spectroscopy:
-
N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹.
-
C=N and C=C Stretches (Imidazole Ring): Absorptions in the 1450-1600 cm⁻¹ region.
-
-
MS (Mass Spectrometry):
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 178.23). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Fragmentation Pattern: Expect fragmentation of the cyclohexyl group and loss of CO from the aldehyde.
-
Potential Applications in Drug Discovery
The unique structural features of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde make it a valuable building block for the synthesis of novel therapeutic agents. The imidazole core is a known pharmacophore in numerous approved drugs.[1]
Potential Therapeutic Areas:
-
Anticancer Agents: Many imidazole derivatives exhibit potent anticancer activity.[8] The aldehyde functionality can be used to synthesize imines, Schiff bases, or other derivatives that can interact with biological targets such as DNA or enzymes like topoisomerase.[8]
-
Antifungal and Antibacterial Agents: The imidazole scaffold is central to many antifungal drugs (e.g., ketoconazole).[1] Novel derivatives of this compound could be explored for their efficacy against resistant microbial strains.
-
Anti-inflammatory Agents: Imidazole-containing compounds have been investigated as inhibitors of inflammatory pathways. The aldehyde can be a precursor to molecules targeting enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).
-
Enzyme Inhibitors: The imidazole ring can coordinate with metal ions in the active sites of metalloenzymes, and the overall structure can be tailored to fit into the binding pockets of various enzymes.[9]
Diagram of Potential Drug Discovery Workflow:
Caption: A workflow for utilizing the title compound in drug discovery.
Conclusion
2-Cyclohexyl-1H-imidazole-5-carbaldehyde is a promising heterocyclic building block with significant potential for the development of novel therapeutic agents. Its synthesis is achievable through established and reliable organic chemistry methodologies. The combination of a lipophilic cyclohexyl group, a pharmacologically relevant imidazole core, and a synthetically versatile aldehyde functionality provides a rich platform for the creation of diverse chemical libraries for biological screening. Further research into the synthesis of derivatives and their evaluation in various disease models is warranted to fully explore the therapeutic potential of this compound.
References
-
Wikipedia. Imidazole. [Link]
-
Slideshare. Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. [Link]
-
Journal of Advanced Research in Dynamical & Control Systems. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]
- Google Patents. CN115626896A - Method for synthesizing imidazole compound.
-
SpringerLink. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. A Review on “Imidazole and Various Biological Activities”. [Link]
-
PubMed. Biological Significance of Imidazole-based Analogues in New Drug Development. [Link]
-
MDPI. Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. [Link]
-
ACS Publications. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]
Sources
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- 9. Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors [mdpi.com]
2-Cyclohexyl-1H-imidazole-4-carbaldehyde chemical structure properties
Technical Monograph: 2-Cyclohexyl-1H-imidazole-4-carbaldehyde
Executive Summary 2-Cyclohexyl-1H-imidazole-4-carbaldehyde (C₁₀H₁₄N₂O) is a high-value heterocyclic intermediate utilized primarily in the synthesis of bioactive pharmaceutical ingredients. Distinguished by the presence of a lipophilic cyclohexyl moiety at the C2 position and a reactive formyl group at the C4 position, this scaffold serves as a critical pharmacophore in the development of angiotensin II receptor antagonists, p38 MAP kinase inhibitors, and antifungal agents. This guide details the physicochemical properties, validated synthetic pathways, and reactivity profiles necessary for the effective utilization of this compound in drug discovery.
Chemical Architecture & Physicochemical Properties
The molecule exists in a tautomeric equilibrium between the 4-formyl and 5-formyl species, a characteristic feature of N-unsubstituted imidazoles. The cyclohexyl group at C2 significantly enhances lipophilicity compared to the parent imidazole-4-carbaldehyde, facilitating membrane permeability in downstream derivatives.
| Property | Value / Description |
| IUPAC Name | 2-Cyclohexyl-1H-imidazole-4-carbaldehyde |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, MeOH, EtOH; sparingly soluble in water |
| pKa (Imidazole N) | ~6.5 - 7.5 (Estimated; basic N3) |
| LogP | ~2.1 (Predicted; lipophilic shift vs. parent) |
| Tautomerism | Rapid equilibrium between 1H-imidazole-4-CHO and 1H-imidazole-5-CHO |
Structural Insight: The steric bulk of the cyclohexyl group at C2 shields the N1/N3 positions slightly but primarily dictates the binding affinity in hydrophobic pockets of target proteins (e.g., AT1 receptors).
Synthetic Pathways
Two primary routes are validated for the synthesis of 2-substituted imidazole-4-carbaldehydes. The Modified Debus-Radziszewski reaction is preferred for de novo construction, while Oxidative Functionalization is used when the hydroxymethyl precursor is available.
Protocol A: Modified Debus-Radziszewski Cyclization (De Novo)
This method condenses a dicarbonyl species with an aldehyde and ammonia.
-
Reagents: Glyoxal (40% aq), Cyclohexanecarbaldehyde, Ammonium Acetate, Methanol.
-
Mechanism: The condensation of glyoxal and ammonia generates unstable diimine intermediates which capture the cyclohexyl aldehyde to close the imidazole ring.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve cyclohexanecarbaldehyde (1.0 eq) in Methanol (10 vol).
-
Ammonia Source: Add Ammonium Acetate (4.0 eq) to the solution.
-
Cyclization: Dropwise add Glyoxal (40% aq. solution, 1.0 eq) at 0°C to prevent polymerization.
-
Reaction: Warm to room temperature and stir for 12–18 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Workup: Concentrate methanol under reduced pressure. Neutralize the residue with sat. NaHCO₃. Extract with Ethyl Acetate (3x).
-
Purification: The crude usually contains polymeric byproducts. Purify via flash column chromatography (SiO₂, Gradient 0→10% MeOH in DCM).
Protocol B: Selective Oxidation (From Alcohol)
If 2-cyclohexyl-4-(hydroxymethyl)imidazole is available (often from reduction of the ester), selective oxidation preserves the imidazole ring.
-
Reagent: Activated Manganese Dioxide (MnO₂) or Swern conditions.
-
Key Advantage: Avoids the formation of polymeric glyoxal byproducts.
Reaction Scheme Visualization:
Caption: Figure 1.[1] Convergent synthetic pathways for the 2-cyclohexyl-imidazole-4-carbaldehyde scaffold.
Reactivity Profile & Functionalization
The molecule presents three distinct vectors for chemical modification, enabling the rapid generation of diversity libraries in drug discovery.
Vector 1: The Aldehyde (C4-Formyl)
The most reactive site, ideal for fragment growing.
-
Reductive Amination: Reacts with primary/secondary amines + NaBH(OAc)₃ to form aminomethyl derivatives. Note: The imidazole nitrogen does not require protection if mild reducing agents are used.
-
Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to vinyl imidazoles (e.g., urocanic acid derivatives).
-
Henry Reaction: Condensation with nitroalkanes to access histamine analogs.
Vector 2: The Imidazole Nitrogen (N1)[2]
-
N-Alkylation: Treatment with alkyl halides (R-X) and base (K₂CO₃/DMF) typically yields a mixture of 1,4- and 1,5- regioisomers.
-
Regioselectivity Rule: Steric bulk at C2 (cyclohexyl) generally favors alkylation at the nitrogen distal to the bulky group, but the tautomeric equilibrium complicates this. Structural confirmation via NOE NMR is mandatory.
-
-
Protection: Trityl (Trt) or SEM (2-(Trimethylsilyl)ethoxymethyl) groups are recommended for masking the nitrogen during harsh aldehyde manipulations.
Vector 3: The C5 Position
-
Halogenation: Electrophilic halogenation (NCS or NBS) occurs preferentially at C5, providing a handle for Suzuki/Sonogashira couplings.
Reactivity Logic Diagram:
Caption: Figure 2. Divergent synthesis vectors from the core scaffold.
Medicinal Chemistry Applications
The 2-cyclohexyl-imidazole moiety is a validated pharmacophore in several therapeutic classes.
-
Angiotensin II Receptor Antagonists:
-
Analogous to the 2-butyl-chloroimidazole core of Losartan . The cyclohexyl group provides enhanced hydrophobic interaction within the AT1 receptor pocket compared to the butyl chain.
-
Mechanism:[2] The imidazole ring mimics the histidine residue of Angiotensin II, blocking receptor activation.
-
-
Kinase Inhibitors (p38 MAP):
-
Trisubstituted imidazoles are classic p38 inhibitors. The aldehyde serves as a linchpin to attach "hinge-binding" motifs via reductive amination.
-
-
Antifungal Agents:
-
Azole antifungals target sterol 14α-demethylase (CYP51). The imidazole nitrogen coordinates with the heme iron of the enzyme.
-
Safety & Handling Protocols
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2-cyclohexyl-1H-imidazole-4-carboxylic acid).
-
Stability: The compound is stable in solution for short periods but should not be stored in protic solvents for extended durations to avoid hemiacetal formation.
References
-
Debus-Radziszewski Synthesis
-
Properties of Imidazole-4-carbaldehyde
-
Medicinal Chemistry Context (Losartan Analogs)
-
Journal of Organic Chemistry.[10] "Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde."
-
-
General Reactivity of Imidazoles
-
Sigma-Aldrich.[13] "4-Imidazolecarboxaldehyde Product Sheet."
-
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
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- 9. Imidazole-4-acetaldehyde - Wikipedia [en.wikipedia.org]
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- 12. 4-Imidazolecarboxaldehyde 98 3034-50-2 [sigmaaldrich.com]
- 13. 2-Ethyl-1H-imidazole-4-carbaldehyde AldrichCPR 83902-00-5 [sigmaaldrich.com]
Strategic Utilization of 2-Cyclohexyl-1H-imidazole-4-carbaldehyde in Medicinal Chemistry
Executive Summary
The 2-cyclohexyl-1H-imidazole-4-carbaldehyde scaffold represents a high-value pharmacophore in modern drug discovery. Unlike the ubiquitous 2-phenyl or 2-methyl analogs, the 2-cyclohexyl substituent introduces significant lipophilicity (increasing logP) and steric bulk without the planarity of an aromatic ring. This guide analyzes the synthesis, reactivity, and strategic application of this building block, specifically focusing on its utility in designing Angiotensin II receptor antagonists and p38 MAP kinase inhibitors where hydrophobic pocket filling is critical.
Structural Significance & Pharmacophore Analysis
The "Escape from Flatland"
In the context of Fragment-Based Drug Discovery (FBDD), the 2-cyclohexyl group contributes to the fraction of sp3-hybridized carbons (
-
Lipophilicity: The cyclohexyl group is a bioisostere for
-butyl or phenyl groups but offers a higher hydrophobic surface area. -
Steric Occlusion: The bulk of the cyclohexyl ring at the C2 position creates a "shielding" effect, often protecting the N3 nitrogen from metabolic oxidation while enforcing specific binding conformations in the active site.
-
Tautomeric Equilibrium: The imidazole ring exists in equilibrium between the
and tautomers. The bulky C2 group does not lock this equilibrium but significantly influences the ratio when the N1 is substituted, often favoring the 1,4-disubstituted isomer due to steric relief.
Synthetic Strategies
To access the 2-cyclohexyl-1H-imidazole-4-carbaldehyde core, we prioritize two methodologies: De Novo Cyclization (for scale-up) and Lithiation-Formylation (for late-stage functionalization).
Method A: De Novo Cyclization (Scalable)
The most robust route involves the condensation of cyclohexanecarboxamidine with a reactive dicarbonyl equivalent, such as bromomalonaldehyde (often generated in situ from mucobromic acid or similar precursors).
-
Mechanism: The amidine nitrogen attacks the electrophilic carbonyl, followed by cyclization and dehydration.
-
Advantage: Avoids the use of pyrophoric lithium reagents; amenable to multi-gram scale.
Method B: C4-Lithiation / Formylation
For converting existing 2-cyclohexylimidazoles to the aldehyde.
-
Protocol: Protection of N1 (e.g., SEM or THP)
C4-Lithiation ( -BuLi) Quench with DMF Deprotection. -
Critical Control: The C2 position is blocked by the cyclohexyl group, preventing the common C2-lithiation side reaction. However, halogen-metal exchange (using 4-bromo-2-cyclohexylimidazole) is preferred over direct deprotonation to ensure regiocontrol.
Visualizing the Synthetic Workflow
Figure 1: Comparative synthetic pathways for the generation of the target aldehyde.[1][2] The cyclization route is preferred for raw material construction, while metalation is used for derivative synthesis.
Reactivity & Functionalization[1][3]
The C4-aldehyde is a "chemical handle" allowing rapid diversification.
Reductive Amination (The N-Vector)
The most common application is coupling with amines to generate secondary/tertiary amines.
-
Challenge: The adjacent imidazole nitrogen (N3) can coordinate with Lewis acids or borohydrides.
-
Solution: Use mild reductants like Sodium Triacetoxyborohydride (STAB) in DCE/AcOH. The acetic acid protonates the imidazole ring, preventing catalyst poisoning and accelerating imine formation.
Heterocycle Formation (The C-Vector)
-
Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to unsaturated esters or nitriles.
-
Van Leusen Reaction: Can convert the aldehyde into a nitrile or extend the imidazole chain.
Divergent Synthesis Diagram
Figure 2: Functionalization tree demonstrating the versatility of the aldehyde handle for library generation.
Experimental Protocols
Protocol 4.1: Synthesis via Metalation (Small Scale)
Use this protocol for converting 4-bromo-2-cyclohexylimidazole to the aldehyde.
Reagents:
-
4-Bromo-2-cyclohexyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole (Protected precursor)
- -Butyllithium (2.5 M in hexanes)[3][4]
-
Anhydrous DMF
-
Anhydrous THF[4]
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add the protected imidazole (1.0 equiv) and dissolve in anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: Ensure temperature equilibration for 15 mins.
-
Lithiation: Add
-BuLi (1.1 equiv) dropwise over 10 minutes. The solution may turn yellow/orange. Stir at -78°C for 45 minutes. -
Formylation: Add anhydrous DMF (3.0 equiv) in one portion.
-
Warming: Allow the reaction to warm to 0°C over 1 hour.
-
Quench: Quench with saturated aqueous
. Extract with EtOAc (3x). -
Deprotection: Treat the crude oil with TFA/DCM (1:1) at RT for 2 hours to remove the SEM group if necessary (or carry forward protected).
Protocol 4.2: Reductive Amination (Library Scale)
Standardized for high-throughput synthesis.
Procedure:
-
Dissolve 2-cyclohexyl-1H-imidazole-4-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in 1,2-Dichloroethane (DCE).
-
Add Acetic Acid (1.5 equiv). Note: Acid catalysis is essential for imidazoles.
-
Stir for 30 minutes at Room Temperature to allow imine formation.
-
Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in one portion.
-
Stir for 12-16 hours.
-
Workup: Quench with saturated
. Extract with DCM.
Physicochemical Properties Table
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Weight | 178.23 g/mol | Fragment-like, allows for heavy substitution. |
| cLogP | ~2.1 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 1 (NH) | Critical for active site anchoring (e.g., Asp/Glu residues). |
| H-Bond Acceptors | 2 (N, O) | The aldehyde O is a metabolic soft spot (oxidation). |
| pKa (Imidazole) | ~7.5 - 8.0 | Basic; likely protonated at physiological pH. |
References
-
BenchChem. (2025).[4][5] An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde. Retrieved from
-
Organic Chemistry Portal. (2024). Vilsmeier-Haack Reaction: Mechanism and Applications. Retrieved from
-
Organic Syntheses. (2014). Synthesis of Imidazole-2-carboxaldehyde. Org. Synth. 2014, 91, 150-159. Retrieved from
-
National Institutes of Health (NIH). (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from
-
ChemicalBook. (2024).[6] 1H-Imidazole-4-carbaldehyde Synthesis and Product Properties. Retrieved from
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- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
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Lipophilic Imidazole Aldehyde Derivatives: Synthetic Architectures and Medicinal Utility
Executive Summary
This technical guide addresses the design, synthesis, and medicinal application of lipophilic imidazole aldehyde derivatives . While the imidazole ring is a ubiquitous "privileged scaffold" in medicinal chemistry (found in histamine, histidine, and purines), the specific incorporation of a lipophilic tail and a reactive aldehyde handle creates a unique pharmacophore. This motif serves two critical roles: (1) as a versatile synthetic intermediate for fragment-based drug discovery (FBDD), and (2) as a covalent warhead capable of reversible engagement with nucleophilic residues (Cys/Lys) in target proteins.
This guide provides researchers with actionable synthetic protocols, mechanistic insights into regioselectivity, and strategies for modulating physicochemical properties (LogP, tPSA) to optimize membrane permeability and target residence time.
Structural Significance & Pharmacophore Design[1]
The lipophilic imidazole aldehyde is not merely a precursor; it is a tuned chemical entity designed to bridge the gap between solubility and permeability.
The Triad of Functionality
-
The Imidazole Core (Polar Head): Acts as a hydrogen bond acceptor/donor (pKa ~7.0), mimicking the histidine side chain. It facilitates
stacking interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets. -
The Lipophilic Moiety (Hydrophobic Tail): Typically an N1-alkyl, N1-aryl, or C2-aryl group. This domain modulates the partition coefficient (LogP), driving the molecule through lipid bilayers and anchoring it into hydrophobic sub-pockets (e.g., the ATP-binding site of kinases).
-
The Aldehyde Group (Reactive Handle):
-
Synthetic: A "linchpin" for carbon-carbon or carbon-nitrogen bond formation (Reductive amination, Wittig olefination).
-
Therapeutic: An electrophilic warhead for Targeted Covalent Inhibitors (TCIs) . Unlike irreversible Michael acceptors (acrylamides), aldehydes often form reversible hemithioacetals with cysteine or Schiff bases with lysine, allowing for high potency with reduced off-target immunogenicity.
-
Regioselectivity & Numbering
The position of the aldehyde relative to the lipophilic group drastically alters electronic properties.
-
C4-Aldehyde: The most common motif derived from Vilsmeier-Haack formylation.
-
C2-Aldehyde: Accessed via lithiation; highly reactive due to the adjacent nitrogens.
-
C5-Aldehyde: Often sterically congested if N1 is substituted.
Synthetic Architectures and Pathways
The synthesis of these derivatives requires navigating the regioselectivity of the imidazole ring. Below is the decision matrix for synthetic routes.
Pathway Visualization (Graphviz)
Figure 1: Divergent synthetic pathways for accessing C2 vs. C4 imidazole aldehydes.
Comparative Synthetic Methods
| Method | Target Regioisomer | Reagents | Key Advantage | Limitation |
| Vilsmeier-Haack | C4 (Major) | POCl | Scalable, low cost, works on electron-rich rings.[1] | Requires careful temp control; POCl |
| C2-Lithiation | C2 | n-BuLi, DMF | Exclusive C2 selectivity. | Requires cryogenic conditions (-78°C); moisture sensitive. |
| Oxidation | C4 or C5 | MnO | Mild conditions; avoids acidic workup. | Requires alcohol precursor; MnO |
| Debus-Radziszewski | C4/C5 | Glyoxal, NH | One-pot assembly of ring. | Often yields mixtures; lower yields for complex R groups. |
Experimental Protocols
The following protocols are designed for the synthesis of 1-(4-chlorophenyl)-1H-imidazole-4-carbaldehyde , a representative lipophilic scaffold.
Protocol A: N-Arylation (The Lipophilic Anchor)
Objective: Install a lipophilic aryl group at N1.
-
Reagents: Imidazole (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), CuI (0.1 eq), Cs
CO (2.0 eq), L-Proline (0.2 eq), DMSO. -
Procedure:
-
Charge a flame-dried Schlenk tube with imidazole, aryl iodide, CuI, and base under Argon.
-
Add DMSO (anhydrous) and L-Proline.
-
Heat to 110°C for 24 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with water (x3) and brine. Dry over Na
SO . -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Checkpoint: Verify N1-substitution via
H NMR (loss of N-H signal, shift of ring protons).
-
Protocol B: Vilsmeier-Haack Formylation (The Functional Handle)
Objective: Introduce the aldehyde at C4.
-
Reagents: 1-(4-chlorophenyl)-imidazole (from Protocol A), POCl
(1.5 eq), DMF (5.0 eq). -
Procedure:
-
Step 1 (Vilsmeier Reagent): Cool DMF to 0°C in a round-bottom flask. Add POCl
dropwise over 20 min. Stir for 30 min at 0°C to form the chloroiminium salt (white precipitate may form). -
Step 2 (Addition): Add the imidazole substrate (dissolved in minimal DMF) dropwise to the reagent.
-
Step 3 (Cyclization/Heating): Warm to RT, then heat to 80°C for 4 hours. Note: Monitoring by TLC is critical here.
-
Step 4 (Hydrolysis): Pour the reaction mixture onto crushed ice/saturated NaOAc solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Step 5 (Isolation): Extract with CH
Cl . The product often precipitates or crystallizes upon solvent removal.
-
-
Validation:
-
IR: Strong carbonyl stretch at ~1670-1690 cm
. -
H NMR: Distinct aldehyde proton singlet at
9.6–9.9 ppm.
-
Medicinal Chemistry Applications
Covalent Inhibition Mechanism
Lipophilic imidazole aldehydes are gaining traction as Targeted Covalent Inhibitors (TCIs) . The aldehyde reacts with a non-catalytic cysteine residue near the binding pocket to form a reversible hemithioacetal.
Mechanism Visualization:
Figure 2: Reversible covalent engagement of cysteine by imidazole aldehyde.
Case Study: CYP450 Inhibition
Imidazole derivatives are classic inhibitors of heme-iron enzymes (e.g., CYP450, 17
Fragment-Based Drug Discovery (FBDD)
The aldehyde group is a "privileged handle" for rapid library generation.
-
Reductive Amination: Reaction with diverse amines + NaBH(OAc)
yields secondary amines (pK modulation). -
Henry Reaction: Reaction with nitroalkanes yields nitroalkenes, precursors to histamine analogs.
-
Imidazo-fused Heterocycles: Condensation with diamines yields imidazo[1,2-a]pyridines or imidazo[1,5-a]pyrazines, effectively "locking" the conformation.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield in Vilsmeier | Moisture in DMF/POCl | Distill DMF over CaH |
| Regioisomer Mixtures | Steric crowding at N1 | Use bulkier protecting groups if N1 is not the final lipophilic anchor. |
| Aldehyde Oxidation | Air sensitivity | Store under Argon at -20°C. Use immediately or convert to stable acetal. |
| Poor Solubility | High Lipophilicity (LogP > 5) | Introduce polar solubilizing groups (morpholine, piperazine) via reductive amination of the aldehyde. |
References
-
Vilsmeier-Haack Reaction Mechanism & Application
-
Medicinal Utility of Imidazole Aldehydes
-
Title: 1H-Imidazole-4-carbaldehyde: properties, applications and safety[4]
- Source: ChemicalBook
-
-
Covalent Inhibition Strategies
- Title: The Current Toolbox for Covalent Inhibitors: From Hit Identific
- Source: Journal of Medicinal Chemistry (PMC)
-
URL:[Link]
-
Synthesis of Bioactive Imidazoles
- Title: Synthesis of Bioactive Imidazoles: A Review
- Source: Hilaris Publisher
-
URL:[Link]
-
General Protocol for Vilsmeier Formylation
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
2-Cyclohexyl-1H-imidazole-5-carbaldehyde molecular weight and formula
The following technical guide is structured as an advanced monograph for research scientists and medicinal chemists. It prioritizes mechanistic insight, robust synthetic protocols, and structural validation.
Primary Class: Heterocyclic Building Blocks | Application: Medicinal Chemistry Intermediates
Executive Summary
2-Cyclohexyl-1H-imidazole-5-carbaldehyde (CAS: 1343197-84-1) is a functionalized imidazole derivative serving as a critical "privileged scaffold" in fragment-based drug discovery (FBDD).[1] Characterized by the juxtaposition of a lipophilic cyclohexyl moiety and a reactive electrophilic formyl group on a polar imidazole core, this compound offers a unique vector for optimizing pharmacokinetic profiles—specifically balancing lipophilicity (LogP) with aqueous solubility.
This guide details the physicochemical properties, regioselective synthetic pathways, and downstream applications of this compound, addressing the specific challenges of handling tautomeric imidazole aldehydes.
Physicochemical Identity & Properties[2][3][4][5][6][7]
The compound exists in a tautomeric equilibrium between the 4-formyl and 5-formyl forms due to the rapid proton migration on the imidazole nitrogen. While often designated as the 5-carbaldehyde, it is chemically equivalent to the 4-carbaldehyde in solution unless the nitrogen is substituted.
Table 1: Core Chemical Data
| Property | Specification | Notes |
| IUPAC Name | 2-Cyclohexyl-1H-imidazole-5-carbaldehyde | Tautomer: 2-Cyclohexyl-1H-imidazole-4-carbaldehyde |
| CAS Number | 1343197-84-1 | Validated via chemical vendor databases |
| Molecular Formula | C₁₀H₁₄N₂O | |
| Molecular Weight | 178.23 g/mol | Monoisotopic Mass: 178.11 g/mol |
| Physical State | Pale yellow to off-white solid | Aldehydes may darken upon oxidation |
| Solubility | DMSO, Methanol, Ethanol, DCM | Limited solubility in water at neutral pH |
| pKa (Calculated) | ~6.5 - 7.0 (Imidazole N) | Protonation occurs on the pyridine-like nitrogen |
| LogP (Predicted) | 2.1 ± 0.3 | Cyclohexyl group significantly increases lipophilicity vs. parent imidazole |
Synthetic Methodology: Regioselective Lithiation Route
While direct Vilsmeier-Haack formylation of 2-substituted imidazoles is possible, it often suffers from low regioselectivity and harsh conditions. The Protected Lithiation-Formylation strategy is the industry standard for high-purity synthesis, ensuring exclusive C-5 functionalization.
Retrosynthetic Logic
The synthesis relies on the "directed ortho-metalation" (DoM) concept. The imidazole nitrogen must be protected to:
-
Prevent deprotonation of the acidic N-H (pKa ~14).
-
Direct the lithiation species to the C-5 position via coordination.
-
Enhance solubility in aprotic solvents (THF).
Detailed Protocol
Step 1: N-Protection (Tritylation)
-
Reagents: 2-Cyclohexylimidazole, Trityl chloride (TrtCl), Triethylamine (Et₃N).
-
Solvent: Dichloromethane (DCM) or DMF.
-
Rationale: The bulky trityl group blocks the N-1 position and sterically hinders the C-2 position (already occupied), forcing subsequent reactions to C-5 (or C-4).
Step 2: C-5 Lithiation & Formylation
-
Reagents: n-Butyllithium (n-BuLi, 1.6M in hexanes), DMF.
-
Conditions: -78°C under Argon/Nitrogen.
-
Protocol:
-
Dissolve N-trityl-2-cyclohexylimidazole in anhydrous THF. Cool to -78°C.
-
Add n-BuLi dropwise. Critical: Maintain temp < -70°C to prevent "halogen-dance" type rearrangements or ring opening, although less risky without halogens.
-
Stir for 30-60 mins to generate the 5-lithio species.
-
Add anhydrous DMF (3-5 equivalents) as the electrophile.
-
Warm to RT to allow formylation.
-
Step 3: Deprotection
-
Reagents: Dilute HCl or Acetic Acid/Methanol.
-
Mechanism: Acidic hydrolysis removes the acid-labile trityl group.
-
Purification: Neutralize with NaHCO₃ to precipitate the free base product.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic workflow utilizing the Protected Lithiation-Formylation strategy for high regioselectivity.
Structural Characterization & Validation
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be validated.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
Aldehyde (-CHO): Singlet at δ 9.5 – 9.8 ppm . This is the diagnostic peak.
-
Imidazole Ring Proton (C4-H): Singlet (broad) around δ 7.8 – 8.0 ppm . Note: If exchangeable N-H is present, this peak may shift or broaden.
-
Amine (N-H): Broad singlet, typically δ 12.0 – 13.0 ppm (disappears with D₂O shake).
-
Cyclohexyl Group:
-
Methine (CH-Im): Multiplet at δ 2.6 – 2.9 ppm .
-
Methylene (CH₂): Series of multiplets between δ 1.2 – 2.0 ppm (integrating to 10H).
-
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion: [M+H]⁺ = 179.23 m/z .
-
Fragmentation Pattern: Loss of CO (M-28) is common for aromatic aldehydes, though less prominent in soft ionization. Loss of cyclohexyl fragments may occur at higher collision energies.
Applications in Drug Discovery[2][4][7][8]
This molecule acts as a "linchpin" intermediate. The aldehyde functionality allows for rapid diversification into complex heterocycles, while the cyclohexyl group provides a hydrophobic anchor often required for binding to hydrophobic pockets in enzymes (e.g., Kinases, GPCRs).
Key Reaction Pathways
-
Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃ yields amine-linked libraries (e.g., for GPCR ligands).
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates) to form acrylic acid derivatives (urocanic acid analogs).
-
Oxidation: Conversion to 2-cyclohexyl-1H-imidazole-5-carboxylic acid , a precursor for amide coupling.
-
Heterocyclization: Reaction with hydrazines or diamines to form fused ring systems (e.g., imidazo[4,5-b]pyridines).
Application Logic Diagram
Figure 2: Divergent synthesis pathways transforming the core aldehyde into bioactive therapeutic classes.
Handling & Stability Protocols
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Oxidation Risk: Imidazole aldehydes are susceptible to autoxidation to the corresponding carboxylic acid upon prolonged air exposure.
-
Hygroscopicity: The imidazole ring can absorb moisture; keep desiccated.
-
Safety: Treat as a potential skin and eye irritant. Use standard PPE (gloves, goggles, fume hood).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59955639 (Related Structure). Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Imidazoles: Recent Literature and Protocols. Retrieved from [Link]
- Bellina, F., & Rossi, R. (2006).Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron.
Sources
Technical Guide: Tautomeric Dynamics of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde
[1]
Executive Summary
2-Cyclohexyl-1H-imidazole-5-carbaldehyde (often commercially labeled as the 4-carbaldehyde isomer) represents a critical scaffold in the synthesis of angiotensin II receptor antagonists, kinase inhibitors, and imidazole-based ionic liquids.[1] Its utility is defined by the annular tautomerism of the imidazole ring—a rapid, solvent-dependent proton migration between the N1 and N3 positions.
For drug development professionals, understanding this equilibrium is not merely academic; it dictates ligand-protein binding modes , solubility profiles , and regioselectivity during functionalization (e.g., N-alkylation).[1] This guide provides a mechanistic breakdown of the tautomeric preference of the 2-cyclohexyl derivative, supported by experimental protocols for definitive characterization.
Mechanistic Foundations: The 1,4 vs. 1,5 Equilibrium
The Tautomeric Pairs
The imidazole ring undergoes a [1,3]-sigmatropic proton shift. For 2-cyclohexyl-imidazole-carbaldehyde, this results in two distinct tautomers:
-
Tautomer A (1,4-isomer): The proton resides on the nitrogen distal to the formyl group.
-
Tautomer B (1,5-isomer): The proton resides on the nitrogen proximal to the formyl group.
While the 2-cyclohexyl group acts as an electron-donating group (EDG) via induction (+I) and hyperconjugation, the formyl group (-CHO) is a strong electron-withdrawing group (EWG).[1]
Electronic and Solvent Effects
Classically, electron-withdrawing groups (like -NO₂) favor the 1,4-tautomer in the gas phase and non-polar solvents to minimize dipolar repulsion between the pyridine-like nitrogen lone pair and the carbonyl oxygen.[1]
However, specific solvation effects invert this rule for imidazole-carbaldehydes. Research on 2-substituted imidazole aldehydes indicates that in polar aprotic solvents (e.g., DMSO), the 1,5-tautomer is often thermodynamically preferred.[1] This is attributed to:
-
Dipole Stabilization: The high dielectric constant of DMSO stabilizes the larger dipole moment of the 1,5-form.
-
Intermolecular H-Bonding: The 1,5-geometry facilitates specific solute-solvent hydrogen bonding networks that are less favorable in the 1,4-configuration.[1]
Key Insight: The bulky cyclohexyl group at C2 imposes steric constraints that may further destabilize the planar solvation shell, but the electronic preference for the 1,5-form in polar media remains the dominant driver.
Visualization of the Equilibrium
The following diagram illustrates the proton migration and the resonance structures involved.
Caption: Dynamic equilibrium between 1,4- and 1,5-tautomers, modulated by solvent polarity and substituent effects.
Analytical Characterization Protocols
Distinguishing tautomers requires techniques that operate faster than the proton exchange rate or stabilize the equilibrium.
NMR Spectroscopy (Solution State)
In standard solvents (CDCl₃, DMSO-d₆) at room temperature (298 K), the proton exchange is often fast on the NMR timescale , resulting in averaged signals.
Protocol: Variable Temperature (VT) NMR To resolve distinct tautomers, you must slow the exchange rate.
-
Solvent: Use THF-d₈ or CD₂Cl₂ (allows cooling to -80°C).[1] Avoid protic solvents (MeOH, H₂O) which accelerate exchange.
-
Temperature Gradient: Acquire ¹H NMR spectra from 298 K down to 193 K in 10 K increments.
-
Observation:
-
Coalescence Point: The broad averaged signals will split into two distinct sets of peaks below the coalescence temperature (Tc).
-
Integration: At the lowest temperature, integrate the distinct aldehyde protons (-CHO) to determine the
([1,5]/[1,4]).
-
¹³C Chemical Shift Diagnostics
The chemical shift difference (
| Carbon Position | 1,4-Tautomer Shift (Calc.) | 1,5-Tautomer Shift (Calc.) | Diagnostic Rule |
| C4 (ipso to CHO) | ~135-140 ppm | ~125-130 ppm | |
| C5 (unsubstituted) | ~120-125 ppm | ~135-140 ppm | Large |
Self-Validating Check: If
Solid-State Analysis (CP-MAS NMR)
Unlike solution state, the solid state fixes the molecule in a single tautomeric form within the crystal lattice.[1]
-
Method: ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR.[1]
-
Expected Result: Sharp, distinct signals for C4 and C5 without averaging. This confirms which tautomer crystallizes, which is critical for formulation stability.
Experimental Workflow: Determination of Tautomeric Ratio
This workflow ensures accurate assignment of the dominant species in your specific formulation media.
Caption: Decision tree for experimentally determining tautomeric ratios in solution and solid state.
Implications for Drug Design & Reactivity[3]
Regioselectivity in N-Alkylation
When reacting 2-cyclohexyl-1H-imidazole-5-carbaldehyde with an alkyl halide (R-X), the product distribution (N1-R vs N3-R) is governed by the Curtin-Hammett principle .[1] The product ratio depends on the relative transition state energies, not just the ground-state tautomeric population.
-
Observation: Alkylation often yields a mixture of regioisomers (1,4- and 1,5-disubstituted products).[1]
-
Control: Using a bulky base (e.g., NaH, t-BuOK) and a bulky electrophile can enhance selectivity for the less sterically hindered nitrogen (usually remote from the cyclohexyl/formyl groups).
Biological Binding
In protein pockets, the specific tautomer is selected by the H-bond donor/acceptor environment of the active site.
-
Docking Simulations: Do not dock a single fixed tautomer. You must generate and dock both tautomers (and the protonated imidazolium form) to avoid false negatives. The energy penalty for tautomerization (~1-3 kcal/mol) is easily compensated by a strong hydrogen bond in the binding pocket.[1]
References
-
Tautomerism of 2-Phenyl Substituted Imidazoles. Source: National Institutes of Health (PMC) Context:[1] Establishes that 2-phenyl-imidazole-5-carbaldehydes are the preferred tautomers in DMSO, contrary to standard EWG rules.
-
Prototropic Tautomerism of Heteroaromatic Compounds. Source: Katritzky et al. / Heterocycles Context: The foundational text on heterocyclic tautomerism, defining the methods (VT-NMR, UV) for distinguishing annular tautomers.
-
Identifying the Tautomer State of Substituted Imidazoles by ¹³C NMR. Source: Nature Communications / ResearchGate Context: Provides the specific ¹³C chemical shift diagnostic method (C4 vs C5 delta) for assigning imidazole tautomers.
-
1H-Imidazole-4-carbaldehyde Properties and Applications. Source: ChemicalBook Context: General properties and industrial applications of imidazole-carbaldehyde derivatives as pharmaceutical intermediates.[1][2]
The Renaissance of the Carbonyl: Engineering Novel Heterocyclic Aldehyde Scaffolds for Reversible Covalent Inhibition
Executive Summary
For decades, the aldehyde group in drug discovery was synonymous with "metabolic liability" and "toxicophore." It was a functional group to be reduced, oxidized, or protected—rarely exploited. However, the approval of Voxelotor (Oxbryta) and the clinical validation of reversible covalent inhibitors (RCIs) have triggered a paradigm shift.
This technical guide addresses the strategic design, synthesis, and validation of novel heterocyclic aldehyde scaffolds. Unlike traditional irreversible inhibitors (e.g., acrylamides) that permanently alkylate proteins, heterocyclic aldehydes offer tunable reversibility . By modulating the electron density of the parent heterocycle, we can precisely engineer the electrophilicity of the formyl group to target specific nucleophiles (Cysteine thiols or Lysine/N-terminal amines) with extended residence times but without the immunogenic risks of permanent haptenization.
Part 1: Mechanistic Foundation & Strategic Rationale
The Chemistry of Reversibility
The core value proposition of the aldehyde warhead is its ability to form metastable adducts. The stability of these adducts is governed by the electrophilicity of the carbonyl carbon, which is directly influenced by the heteroaromatic system it is attached to.
-
Targeting Cysteine (Thiol): Forms a Hemithioacetal .[1] This reaction is thermodynamically favored but kinetically reversible.
-
Targeting Lysine/N-Terminus (Amine): Forms a Schiff Base (Imine) . Often requires an adjacent hydroxyl group (ortho-position) to form an intramolecular hydrogen bond, locking the imine in a stable conformation (as seen in Voxelotor).
Diagram: Reversible Covalent Binding Mechanism
The following diagram illustrates the kinetic equilibrium between the unbound ligand and the covalent complex.
Caption: Kinetic pathway of reversible covalent inhibition. The residence time (1/koff) is tuned by the heterocycle's electronic properties.
Part 2: Novel Scaffold Architectures
To move beyond simple benzaldehydes, we must explore heterocyclic scaffolds that offer superior solubility, metabolic stability, and vectoral growth vectors.
Scaffold Classification by Reactivity
We categorize scaffolds based on the electronic nature of the ring, which dictates the "hardness" or "softness" of the aldehyde warhead.
| Class | Scaffold Type | Electronic Character | Target Nucleophile | Example Structure |
| Type A | Electron-Deficient (π-deficient) | High Electrophilicity (Hard) | Cysteine (Michael-like addition to C=O) | 2-Formyl-pyridine, 4-Formyl-pyrimidine |
| Type B | Electron-Rich (π-excessive) | Low Electrophilicity (Soft) | Lysine / N-Terminus (Schiff Base) | 3-Formyl-indole, 2-Formyl-furan |
| Type C | Amphoteric / Fused | Tunable / Balanced | Context Dependent | 6-Formyl-imidazo[1,2-a]pyridine |
Deep Dive: The Imidazo[1,2-a]pyridine Aldehyde
This scaffold is particularly promising for kinase inhibitors. The bridgehead nitrogen provides a unique electronic environment.
-
Design Logic: Functionalizing the C-3 position with an aldehyde creates a warhead capable of engaging "non-catalytic" cysteines in the hinge region or the P-loop.
-
Advantage: The scaffold itself is a privileged kinase pharmacophore; adding the aldehyde converts a reversible binder into a residence-time-optimized RCI.
Part 3: Synthetic Methodologies
Expertise in generating these scaffolds is critical. We prioritize methods that tolerate other functional groups.
Protocol: Vilsmeier-Haack Formylation of Electron-Rich Heterocycles
This is the gold standard for introducing an aldehyde into indole, pyrrole, or imidazo-fused systems.
Target Molecule: 3-Formyl-1H-indole-5-carbonitrile (A model scaffold with an electron-withdrawing group to fine-tune reactivity).
Reagents:
-
Phosphorus oxychloride (
) -
N,N-Dimethylformamide (DMF)
-
Starting material: 1H-indole-5-carbonitrile
-
Solvent: Anhydrous DMF or 1,2-Dichloroethane
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C. Dropwise add
(1.2 eq) over 15 minutes. A white precipitate (chloroiminium salt) will form. Stir for 30 mins at 0°C. -
Substrate Addition: Dissolve the indole substrate (1.0 eq) in minimum DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 2-4 hours. Monitor by TLC/LC-MS for the disappearance of the starting material and formation of the iminium intermediate.
-
Hydrolysis (Critical Step): Cool the reaction to 0°C. Pour the mixture into crushed ice/water containing sodium acetate (3.0 eq) to buffer the pH. Stir vigorously for 1 hour. The iminium salt hydrolyzes to the aldehyde.
-
Workup: The product often precipitates. Filter the solid, wash with water, and dry. If no precipitate, extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
Self-Validating Check: The appearance of a distinct singlet signal at ~9.8–10.2 ppm in
Part 4: Reactivity Profiling (The "Self-Validating" System)
A novel scaffold is useless if its reactivity is too high (toxicity) or too low (inefficacy). You must establish an Intrinsic Reactivity Index (IRI) .
Protocol: GSH-Reactivity Assay via LC-MS
This assay mimics the cellular environment to predict off-target toxicity (glutathione depletion).
Materials:
-
Test Compound (10 mM DMSO stock)
-
Reduced Glutathione (GSH)
-
Phosphate Buffer (PBS, pH 7.4)
-
Internal Standard (e.g., Warfarin)
Workflow:
-
Incubation: Prepare a reaction mixture with 10 µM Test Compound and 5 mM GSH (500-fold excess to ensure pseudo-first-order kinetics) in PBS.
-
Sampling: At time points
min, remove an aliquot. -
Quenching: Immediately quench the aliquot with 1% Formic Acid in Acetonitrile to stop the reaction.
-
Analysis: Inject into LC-MS/MS. Monitor the disappearance of the parent compound [M+H]+ and the appearance of the GSH-adduct [M+GSH+H]+.
-
Calculation: Plot
vs. time. The slope is .-
Target Profile:
mins suggests manageable reactivity. mins indicates a "hot" electrophile likely to cause toxicity.
-
Diagram: Reactivity Profiling Workflow
Caption: Iterative design cycle for tuning aldehyde electrophilicity based on kinetic data.
Part 5: Case Studies & Applications
Voxelotor (Oxbryta): The Proof of Concept
Voxelotor treats Sickle Cell Disease by binding to the N-terminal valine of the hemoglobin
-
Scaffold: 2-hydroxybenzaldehyde (Salicylaldehyde derivative).
-
Mechanism: The ortho-hydroxyl group forms an intramolecular Hydrogen bond with the imine nitrogen. This "locks" the drug onto the protein, increasing residence time significantly compared to a simple benzaldehyde.
-
Lesson: For Lysine targeting, always consider an ortho-hydroxyl or ortho-amino group to stabilize the Schiff base.
Emerging Trend: Aldehyde-PROTACs
Traditional PROTACs are large and suffer from poor permeability. "Covalent PROTACs" use an aldehyde warhead to covalently bind the E3 ligase (e.g., DCAF1) or the Target Protein.
-
Advantage: The covalent bond compensates for weaker non-covalent affinity, allowing for smaller, more "drug-like" molecules (Molecular Weight < 600 Da).
References
-
Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[3] ACS Medicinal Chemistry Letters. [Link]
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Bandyopadhyay, A., & Gao, J. (2016). "Targeting proteins with reversible covalent inhibitors."[1][3][] Current Opinion in Chemical Biology. [Link]
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Tinder, J. D., et al. (2022). "Reversible Covalent Kinase Inhibitors: Opportunities and Challenges." Journal of Medicinal Chemistry. [Link]
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Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Kinases and Beyond." Journal of Medicinal Chemistry. [Link]
-
Keeley, A., et al. (2020). "New approaches to degradation of the androgen receptor." Cancers. (Discusses covalent strategies in degradation). [Link]
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2-Cyclohexyl-1H-imidazole-5-carbaldehyde solubility in DMSO and methanol
An In-Depth Technical Guide to the Solubility of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Solubility in Drug Discovery
2-Cyclohexyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring an imidazole core, a cyclohexyl group, and a carbaldehyde substituent. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules.[1] The substituents—a bulky, nonpolar cyclohexyl ring and a polar aldehyde group—will significantly influence the molecule's interaction with different solvents.
Understanding the solubility of this compound in DMSO and methanol is paramount for several reasons:
-
DMSO is the universal solvent for storing and testing compounds in high-throughput screening (HTS) due to its exceptional ability to dissolve a wide range of organic molecules.[2] Poor solubility in DMSO can lead to inaccurate bioassay results.
-
Methanol is a polar protic solvent frequently used in analytical chemistry (e.g., HPLC, NMR) and as a co-solvent in formulation studies.[3]
This guide will equip researchers with the foundational knowledge and practical methodology to accurately assess and understand the solubility of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde.
Theoretical Considerations for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 2-Cyclohexyl-1H-imidazole-5-carbaldehyde, the key structural features influencing its solubility are:
-
The Imidazole Ring: The imidazole ring is polar and capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the second nitrogen atom).[1][3] This contributes to its solubility in polar solvents.
-
The Cyclohexyl Group: This is a nonpolar, hydrophobic substituent that will favor interactions with nonpolar solvents and may decrease solubility in highly polar solvents.
-
The Carbaldehyde Group: The aldehyde group is polar and can act as a hydrogen bond acceptor, which can enhance solubility in polar solvents like methanol and DMSO.
Anticipated Solubility:
-
In Methanol: Methanol is a polar protic solvent. It can engage in hydrogen bonding with the imidazole ring's N-H group (as a donor and acceptor) and the aldehyde's oxygen atom (as an acceptor). The nonpolar cyclohexyl group will likely limit the overall solubility.
-
In DMSO: DMSO is a highly polar aprotic solvent. It is an excellent hydrogen bond acceptor and will interact favorably with the imidazole N-H. Its ability to dissolve a broad range of nonpolar and polar compounds suggests that it will be an effective solvent for 2-Cyclohexyl-1H-imidazole-5-carbaldehyde.[2] Generally, imidazole and its derivatives exhibit good solubility in DMSO.[3]
Quantitative Solubility Data
As of the writing of this guide, specific quantitative solubility data (e.g., in mg/mL or mM) for 2-Cyclohexyl-1H-imidazole-5-carbaldehyde in DMSO and methanol has not been published in peer-reviewed literature. The following table provides a template for how such data should be presented once determined experimentally.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method of Determination |
| DMSO | 25 | TBD | TBD | Shake-Flask / HPLC |
| Methanol | 25 | TBD | TBD | Shake-Flask / HPLC |
| TBD: To Be Determined |
Experimental Protocol for Solubility Determination
The following is a detailed, self-validating protocol for determining the equilibrium solubility of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde. This method, often referred to as the "shake-flask" method, is considered the gold standard for thermodynamic solubility measurement.[4]
Materials and Equipment
-
2-Cyclohexyl-1H-imidazole-5-carbaldehyde (solid)
-
Anhydrous DMSO
-
Methanol (HPLC grade)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Calibrated analytical balance
-
Micropipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
2 mL microcentrifuge tubes
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde (e.g., 5-10 mg) into a microcentrifuge tube. The key is to have undissolved solid remaining at equilibrium.
-
Add a precise volume of the chosen solvent (DMSO or methanol), for example, 1 mL.
-
Cap the tube tightly.
-
-
Equilibration:
-
Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure that equilibrium is reached. This extended time is crucial for obtaining thermodynamic solubility.[5]
-
-
Separation of Undissolved Solid:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess solid.[6]
-
-
Sample Preparation for Analysis:
-
Carefully aspirate a known volume of the clear supernatant (e.g., 100 µL) without disturbing the pellet.
-
Perform a serial dilution of the supernatant with the appropriate solvent (methanol is often a good choice for both DMSO and methanol samples for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis (HPLC):
-
Prepare a standard calibration curve using known concentrations of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde.
-
Inject the diluted supernatant onto the HPLC system.
-
Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Back-calculate the original concentration in the undissolved supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
-
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility.
Conclusion
While direct experimental data for the solubility of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde in DMSO and methanol is pending, a thorough understanding of its structural components allows for a reasoned prediction of its behavior. The imidazole and aldehyde moieties suggest favorable interactions with polar solvents, while the cyclohexyl group introduces a hydrophobic character. DMSO, with its broad dissolving power, is expected to be a highly effective solvent. The provided experimental protocol offers a robust framework for researchers to quantitatively determine the solubility of this and other similar compounds, ensuring data integrity for downstream applications in drug discovery and development.
References
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Academia.edu. (n.d.). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Retrieved from [Link]
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Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 893–898. [Link]
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ResearchGate. (n.d.). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]
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Al-Hourani, B. J., Al-Abras, K., Al-Qaisi, Z. A., Al-Hiari, Y. M., & Al-Zoubi, R. M. (2024). The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. Molecules, 29(19), 4567. [Link]
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EPA. (2025). 1H-Imidazole, 2-cyclohexyl-4,5-dihydro- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 5-Imidazolecarboxaldehyde. Retrieved from [Link]
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de Oliveira, C. S., de Mattos, M. C., & de Oliveira, V. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 738. [Link]
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-
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A Technical Guide to Biologically Active Imidazole-5-Carbaldehyde Analogs: Synthesis, Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2][3][4] Among the vast array of imidazole derivatives, those derived from imidazole-5-carbaldehyde represent a particularly versatile and promising class of molecules. The aldehyde functional group at the C-5 position serves as a highly reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse libraries of analogs with a wide spectrum of pharmacological activities.[5] This technical guide provides an in-depth exploration of biologically active imidazole-5-carbaldehyde analogs, covering their synthesis, mechanisms of action, and therapeutic applications. We will delve into the causality behind experimental choices, present detailed protocols for key synthetic and analytical methods, and summarize critical data to provide a comprehensive resource for researchers in drug discovery and development.
The Imidazole-5-Carbaldehyde Scaffold: A Privileged Core in Drug Discovery
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[3][6] This unique structure imparts a range of physicochemical properties that are highly advantageous for biological activity. The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.[7][8][9] Furthermore, the imidazole ring is relatively stable and can be readily substituted at various positions to modulate its electronic and steric properties, thereby fine-tuning its biological activity.[7][10]
The introduction of a carbaldehyde group at the 5-position of the imidazole ring creates a key synthetic intermediate.[11][12] This aldehyde is susceptible to a wide range of chemical reactions, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. This synthetic tractability is a primary reason why imidazole-5-carbaldehyde is considered a valuable building block in medicinal chemistry.[5]
Synthetic Strategies for Imidazole-5-Carbaldehyde Analogs
The synthesis of biologically active imidazole-5-carbaldehyde analogs typically begins with the imidazole-5-carbaldehyde core, which can be modified through various chemical reactions. The choice of synthetic route is often dictated by the desired final structure and the intended biological target.
Vilsmeier-Haack Reaction for the Synthesis of the Core Scaffold
A common method for the synthesis of substituted imidazole-5-carbaldehydes is the Vilsmeier-Haack reaction.[13][14] This reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent, which is typically formed from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes [13]
-
Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphoryl chloride to an ice-cooled solution of DMF.
-
Reaction: Add the starting 2-[alkyl(aryl)amino]acetamide to the freshly prepared Vilsmeier reagent.
-
Heating: Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a specified period.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.
The causality behind using the Vilsmeier-Haack reaction lies in its efficiency for introducing a formyl group onto an electron-rich heterocyclic system. The chloro-substitution at the 4-position is a common outcome of this reaction with certain substrates and can be a useful handle for further diversification.[13]
Derivatization of the Aldehyde Group
The aldehyde functionality is the primary site for generating a diverse range of analogs. Common derivatizations include:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) to yield aminoalkyl-imidazole derivatives.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkene-linked imidazole analogs.
-
Condensation Reactions: Reaction with hydrazines, hydroxylamines, or thiosemicarbazides to form hydrazones, oximes, and thiosemicarbazones, respectively.[15]
-
Oxidation: Oxidation of the aldehyde to a carboxylic acid, which can then be converted to esters or amides.
-
Reduction: Reduction of the aldehyde to an alcohol, which can be further functionalized.[13]
Workflow for the Synthesis of Imidazole-Derived Thiosemicarbazones
Caption: Apoptosis Induction by Imidazole Analogs in Cancer Cells.
Antimicrobial and Antifungal Activity
The imidazole scaffold is a well-established pharmacophore in antimicrobial and antifungal agents. [6][15][16][17][18]Azole antifungals, which include imidazole derivatives like clotrimazole and miconazole, are widely used in the clinic. [1]The mechanism of antifungal action often involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Imidazole-5-carbaldehyde thiosemicarbazones have been investigated for their antifungal properties. [15]For example, 4(5)-imidazolecarboxaldehyde thiosemicarbazone was found to be highly and selectively active against Cladosporium cladosporioides. [15]
Enzyme Inhibition
The structural features of the imidazole ring make it an excellent scaffold for designing enzyme inhibitors. [1][8][14]The nitrogen atoms can coordinate with metal ions in the active site of metalloenzymes, while the planar aromatic ring can participate in pi-stacking interactions. Imidazole-5-carbaldehyde analogs have been explored as inhibitors of various enzymes, including cholinesterases, which are relevant targets in Alzheimer's disease. [14] Table 1: Summary of Biological Activities of Imidazole-5-Carbaldehyde Analogs
| Analog Class | Biological Activity | Example Target/Organism | Reference |
| N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehydes | Anticancer | Ehrlich ascites tumor cells | [19] |
| Imidazole-derived thiosemicarbazones | Antifungal | Cladosporium cladosporioides | [15] |
| Imidazothiadiazole–chalcone hybrids | Multi-target enzyme inhibitors | Cholinesterases, Carbonic anhydrases | [14] |
| 1-methyl-4-nitro-1H-imidazole-5-carbaldehyde derivatives | Antibacterial | K. pneumoniae, E. coli | [16] |
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective imidazole-5-carbaldehyde analogs. Key insights from various studies include:
-
Substitution at the N-1 position: Alkylation or arylation at the N-1 position of the imidazole ring can significantly impact biological activity. [5]The nature of the substituent can influence lipophilicity, which affects cell permeability and target engagement.
-
Modification of the aldehyde: Conversion of the aldehyde to other functional groups, such as imines (Schiff bases), hydrazones, or thiosemicarbazones, often leads to enhanced biological activity. [9][15]These modifications can introduce additional hydrogen bonding and hydrophobic interactions with the target protein.
-
Substitution on the imidazole ring: The introduction of substituents at other positions of the imidazole ring (e.g., chloro, methyl) can modulate the electronic properties of the ring and influence its binding affinity. [13][19]
Future Directions and Conclusion
Imidazole-5-carbaldehyde and its analogs continue to be a fertile ground for drug discovery. The synthetic accessibility of the core scaffold and the ease of diversification of the aldehyde group provide a robust platform for generating novel chemical entities. Future research in this area will likely focus on:
-
Target-based drug design: Utilizing computational methods to design analogs with improved affinity and selectivity for specific biological targets.
-
Exploration of new therapeutic areas: Investigating the potential of these analogs in other diseases, such as viral infections and inflammatory disorders. [20]* Development of drug delivery systems: Formulating promising analogs to improve their pharmacokinetic properties and reduce potential toxicity.
References
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Comprehensive Review of Tri- and Tetra-Substituted Imidazoles and Their Therapeutic Applications. (2026, January 23). ResearchGate. Retrieved from [Link]
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Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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N-Substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives as anti-tumor agents against Ehrlich ascites tumor cells in vivo. (2007, May). PubMed. Retrieved from [Link]
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Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.). ResearchGate. Retrieved from [Link]
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Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. (1995). RSC Publishing. Retrieved from [Link]
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An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. (n.d.). PMC. Retrieved from [Link]
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Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. (2013, November 30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Synthesis and pharmacological evaluation of some substituted imidazoles. (2010). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. Retrieved from [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017, August 11). Longdom Publishing. Retrieved from [Link]
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Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PMC - NIH. Retrieved from [Link]
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Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives. (n.d.). RSC Publishing. Retrieved from [Link]
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The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. (n.d.). NIH. Retrieved from [Link]
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Imidazoles as potential anticancer agents. (n.d.). PMC - NIH. Retrieved from [Link]
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). MDPI. Retrieved from [Link]
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Biological Significance of Imidazole-Based Analogues in New Drug Development. (2019, March 20). Semantic Scholar. Retrieved from [Link]
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Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024, June 26). MDPI. Retrieved from [Link]
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Imidazole: Having Versatile Biological Activities. (n.d.). SciSpace. Retrieved from [Link]
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Introduction To Imidazole And Its Antimicrobial Activity: A Review. (n.d.). Nanotechnology Perceptions. Retrieved from [Link]
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1-Methyl-1H-imidazole-5-carbaldehyde: A Cornerstone for Custom Synthesis Projects. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. (2014). MedChemComm (RSC Publishing). Retrieved from [Link]
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Biological Significance of Imidazole-based Analogues in New Drug Development. (n.d.). Bentham Science. Retrieved from [Link]
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Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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4-methyl-1H-imidazole-5-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Biological Significance of Imidazole-Based Analogues in New Drug Development. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and therapeutic potential of imidazole containing compounds. (2021, February 18). PMC. Retrieved from [Link]
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Methodological & Application
Synthesis of 2-Substituted Imidazole-5-Carbaldehydes via Vilsmeier-Haack Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The targeted introduction of functional groups onto this heterocyclic core is paramount for the development of new chemical entities. Among the various functionalization strategies, the Vilsmeier-Haack reaction stands out as a powerful and versatile method for the formylation of electron-rich heterocycles, including 2-substituted imidazoles, to yield valuable imidazole-5-carbaldehyde intermediates. These aldehydes serve as crucial building blocks for the synthesis of more complex molecular architectures.
This comprehensive guide provides a deep dive into the synthesis of 2-substituted imidazole-5-carbaldehydes via the Vilsmeier-Haack reaction. We will explore the underlying mechanism, provide detailed, field-proven protocols, and discuss the critical parameters that influence the success of this important transformation.
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction is a two-stage process that begins with the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the imidazole ring and subsequent hydrolysis.[1][2]
1. Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide, typically phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[1][3]
2. Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich imidazole ring, activated by the substituent at the 2-position, attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C5 position due to the directing effects of the ring nitrogens and the steric hindrance at C4. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the desired 2-substituted imidazole-5-carbaldehyde.[4]
Caption: General mechanism of the Vilsmeier-Haack reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-substituted imidazole-5-carbaldehydes. These are adaptable for both alkyl and aryl substituents at the 2-position, with slight modifications in reaction conditions.
Protocol 1: Synthesis of 2-Methyl-1H-imidazole-5-carbaldehyde
This protocol is a representative example for the formylation of a 2-alkylimidazole.
Materials:
-
2-Methyl-1H-imidazole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCM (10 mL). Cool the solution to 0 °C in an ice-water bath. To this stirred solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a white precipitate indicates the generation of the Vilsmeier reagent.[5]
-
Reaction with Imidazole: Dissolve 2-methyl-1H-imidazole (1.0 equivalent) in anhydrous DMF (5 mL) and add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up and Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralization: Slowly neutralize the acidic mixture by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure 2-methyl-1H-imidazole-5-carbaldehyde.
Protocol 2: Synthesis of 2-Phenyl-1H-imidazole-5-carbaldehyde
This protocol is a representative example for the formylation of a 2-arylimidazole. The general procedure is similar to that for 2-alkylimidazoles, but reaction times may vary.
Materials:
-
2-Phenyl-1H-imidazole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Vilsmeier Reagent Formation: Follow the same procedure as in Protocol 1 to prepare the Vilsmeier reagent from DMF and POCl₃.
-
Reaction with Imidazole: Dissolve 2-phenyl-1H-imidazole (1.0 equivalent) in anhydrous DMF (10 mL) and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction to warm to room temperature and then heat to 90-100 °C. Monitor the reaction by TLC (typically 6-8 hours).
-
Work-up and Quenching: Follow the same work-up and quenching procedure as in Protocol 1.
-
Neutralization and Extraction: Neutralize the mixture with saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Drying, Concentration, and Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography (hexane/ethyl acetate gradient) to yield 2-phenyl-1H-imidazole-5-carbaldehyde.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of various 2-substituted imidazoles. This data provides a comparative overview for researchers to adapt the protocols to their specific substrates.
| 2-Substituent | N-Substituent | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl | H | POCl₃ (1.2), DMF (3.0) | DCM/DMF | 80-90 | 4-6 | ~70-80 | Adapted from[5] |
| Phenyl | H | POCl₃ (1.5), DMF (excess) | DMF | 90-100 | 6-8 | ~60-75 | Adapted from[6] |
| Various Alkyl/Aryl | Alkyl/Aryl | Vilsmeier Reagent | - | - | - | - | [7] |
Experimental Workflow Visualization
The general workflow for the synthesis of 2-substituted imidazole-5-carbaldehydes via the Vilsmeier-Haack reaction is depicted below.
Caption: General experimental workflow for the Vilsmeier-Haack reaction.
Characterization of 2-Substituted Imidazole-5-Carbaldehydes
The synthesized products can be characterized using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show a characteristic singlet for the aldehyde proton (CHO) typically in the range of δ 9.5-10.0 ppm. The imidazole ring protons will also be present, with their chemical shifts influenced by the substituents.
-
¹³C NMR: The carbon NMR spectrum will display a downfield signal for the aldehyde carbonyl carbon, typically around δ 180-190 ppm. The signals for the imidazole ring carbons and the substituent carbons will also be observed.[6][8][9][10]
-
IR Spectroscopy: The infrared spectrum will show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, usually in the region of 1680-1700 cm⁻¹.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the product.
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating. The progress of the reaction can be meticulously monitored by TLC, allowing for real-time adjustments to reaction time and temperature. The clear identification of the starting material, intermediate (by inference), and final product spots on the TLC plate provides a reliable method for tracking the reaction's course. Furthermore, the distinct spectroscopic signatures of the final aldehyde product, particularly the aldehyde proton in ¹H NMR and the carbonyl carbon in ¹³C NMR, serve as definitive confirmation of a successful synthesis. The purification by column chromatography ensures the isolation of a high-purity product, which is essential for subsequent applications in drug development and materials science.
Conclusion
The Vilsmeier-Haack reaction is a robust and reliable method for the synthesis of 2-substituted imidazole-5-carbaldehydes. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently access these valuable building blocks. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this reaction in a research and development setting. The versatility of the Vilsmeier-Haack reaction, coupled with the significance of imidazole-based compounds, ensures its continued importance in the field of organic and medicinal chemistry.
References
- Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43.
- Chornous, V. A., Bratenko, M. K., & Vovk, M. V. (2009). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Russian Journal of Organic Chemistry, 45(8), 1210–1213.
- Rajput, A. P., & Bhadane, S. J. (2012). Review Article on Vilsmeier-Haack Reaction.
- Guseva, E. V., et al. (2020).
- Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole deriv
- REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLIC
- Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formyl
- (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - Academia.edu.
- Al-wsabie, A. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5345.
- Vilsmeier-Haack Reaction - J&K Scientific LLC.
- Vilsmeier-Haack Reaction - Chemistry Steps.
- Application Notes and Protocols: Vilsmeier-Haack Formyl
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formyl
- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
- Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
- An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde. BenchChem.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocyles using Vilsmeier-Haack reagent. PMC.
- Common side reactions in the synthesis of 1,2,4-triazole-5-carbaldehydes. BenchChem.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]
- 10. rsc.org [rsc.org]
Application Note: Reductive Amination Protocols for 2-Cyclohexyl-1H-imidazole-5-carbaldehyde
Executive Summary & Strategic Context
The reductive amination of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde is a pivotal transformation in the synthesis of kinase inhibitors, GPCR ligands, and anti-infective agents. This scaffold presents a unique "amphoteric challenge": the imidazole ring possesses both a basic nitrogen (pyridinic, N3) and an acidic proton (pyrrolic, N1), while the C2-cyclohexyl group adds significant lipophilicity and steric bulk.
This guide moves beyond generic textbook procedures to provide field-proven, self-validating protocols . We prioritize the Sodium Triacetoxyborohydride (STAB) method for its superior selectivity and functional group tolerance, while providing alternative strategies for specific library synthesis needs.
Key Chemical Challenges Solved:
-
Tautomeric Ambiguity: The aldehyde exists in equilibrium between the 4- and 5-positions. Reaction conditions must drive the equilibrium toward the reactive imine species.
-
Solubility vs. Reactivity: The cyclohexyl group enhances solubility in organic solvents (DCM, DCE) compared to simple imidazoles, but the basic imidazole nitrogen can inhibit acid-catalyzed imine formation if not properly buffered.
-
Chemoselectivity: Avoiding over-reduction to the alcohol (a common side reaction with stronger reducing agents).
Chemical Strategy & Mechanism[1][2][3][4]
The Reaction Pathway
The transformation proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is the active species for hydride reduction.
Critical Insight: For imidazole-5-carbaldehydes, the reaction rate is often limited by the dehydration step . The basic imidazole nitrogen can sequester the acid catalyst required for this dehydration. Therefore, our protocols utilize a stoichiometric excess of acetic acid or a buffered system to ensure sufficient free acid is available to catalyze imine formation without protonating the nucleophilic amine reactant to the point of deactivation.
Visualization: Mechanistic Pathway
Caption: Mechanistic flow from aldehyde condensation to irreversible hydride transfer. Note the critical acid-catalyzed dehydration step.
Experimental Protocols
Protocol A: The "Gold Standard" (STAB Method)
Best For: Valuable intermediates, complex amines, and reactions requiring high chemoselectivity. Chemistry: Uses Sodium Triacetoxyborohydride (STAB).[1][2][3][4] Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Materials
-
Substrate: 2-Cyclohexyl-1H-imidazole-5-carbaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv (Use 1.5 equiv if amine is volatile)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)
-
Solvent: Anhydrous DCE (Preferred) or DCM. Conc: 0.1 M – 0.2 M.
Step-by-Step Procedure
-
Imine Formation: In a dry vial/flask, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCE.
-
Acid Activation: Add Glacial Acetic Acid (1.5 equiv).
-
Note: The solution may warm slightly. The acid ensures the imidazole ring is protonated (preventing catalyst poisoning) and facilitates dehydration.
-
Observation: Stir at Room Temperature (RT) for 30–60 minutes. For sterically hindered amines (e.g., tert-butyl amines), extend to 2–4 hours or heat to 40°C.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 5 minutes.
-
Why 0°C? Controls the exotherm and minimizes gas evolution (
).
-
-
Reaction: Remove ice bath and stir at RT. Monitor by LCMS or TLC.
-
Typical Time: 2–16 hours.
-
Checkpoint: If aldehyde persists after 4 hours, add an additional 0.5 equiv of STAB.
-
-
Quench: Quench by adding saturated aqueous
until pH 8. Gas evolution will occur. -
Workup: Extract with DCM (
). Wash combined organics with Brine. Dry over .[5]
Protocol B: High-Throughput / Library Synthesis (NaCNBH3)
Best For: Parallel synthesis, simple amines, "One-Pot" reactions.
Chemistry: Sodium Cyanoborohydride (
Materials
-
Substrate: 2-Cyclohexyl-1H-imidazole-5-carbaldehyde (1.0 equiv)
-
Amine: 1.2 equiv[5]
-
Reductant:
(1.5 equiv) -
Catalyst: Acetic Acid (catalytic to stoichiometric, pH 5)
-
Solvent: Methanol (anhydrous).
Step-by-Step Procedure
-
Dissolution: Dissolve aldehyde and amine in MeOH (0.2 M).
-
Catalysis: Add Acetic Acid (2–3 drops per mmol) to adjust pH to ~5 (check with wet pH paper).
-
Reduction: Add
(1.5 equiv) immediately.-
Note: Unlike STAB,
is stable in acid and works best at pH 4–5. It reduces the iminium ion selectively over the aldehyde.[4]
-
-
Reaction: Cap and shake/stir at RT for 16 hours.
-
Safety Quench: CRITICAL: Add 1M NaOH or saturated
to basify to pH > 10.-
Why? This neutralizes any generated HCN and solubilizes cyanide salts.
-
-
Workup: Evaporate MeOH. Partition residue between EtOAc and Water.
Purification Strategy: The "Self-Validating" SCX Method
For imidazole-containing compounds, Strong Cation Exchange (SCX) chromatography is superior to standard silica flash chromatography. It leverages the basicity of the imidazole to separate the product from non-basic impurities (stripped aldehyde, borate salts).
SCX Protocol:
-
Load: Dissolve crude reaction mixture in MeOH (or DCM/MeOH 1:1). Load onto a pre-conditioned SCX-2 cartridge.
-
Wash: Flush with 3–5 column volumes (CV) of Methanol .
-
Result: Neutral impurities, excess aldehyde, and borate salts are washed away.
-
-
Elute: Flush with 2M Ammonia in Methanol (or 7N
in MeOH diluted).-
Result: The ammonia displaces the imidazole product.
-
-
Finish: Concentrate the ammoniacal eluent to yield high-purity amine.
Data Summary & Decision Matrix
Comparative Analysis of Reducing Agents
| Feature | Protocol A: STAB | Protocol B: NaCNBH3 | Protocol C: NaBH4 |
| Selectivity | High (Reduces Imines > Aldehydes) | Medium (pH dependent) | Low (Reduces Aldehydes fast) |
| Solvent | DCE, DCM, THF | Methanol, Ethanol | Methanol |
| Toxicity | Low (Borate salts) | High (Cyanide risk) | Low |
| Water Tolerance | Low (Decomposes) | High | Low |
| Reaction Type | Sequential (Imine formation preferred) | True One-Pot | Two-Step (Sequential addition) |
| Recommendation | Primary Choice | Library/Array Synthesis | Only for simple/cheap amines |
Workflow Decision Tree
Caption: Decision matrix for selecting the optimal reductive amination protocol based on substrate value and scale.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Incomplete imine formation due to steric bulk of cyclohexyl group. | Increase acid catalyst (AcOH) to 3.0 equiv. Add molecular sieves (4Å) to scavenge water. Heat imine formation step to 50°C before adding reductant. |
| Aldehyde Reduction (Alcohol formation) | Reductant is reducing the aldehyde before the imine forms. | Ensure imine formation is complete (TLC/LCMS) before adding STAB. Switch to Protocol A (Sequential). |
| Product remains in Aqueous layer | Imidazole is protonated (water soluble) at neutral/acidic pH. | Critical: Adjust workup pH to >9 using |
| Gummy precipitate | Boron-amine complexes. | Perform a "MeOH quench": Add MeOH and heat to reflux for 15 mins to break boron complexes, then evaporate and partition. |
References
-
Abdel-Magid, A. F., et al. (1996).[7][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
-
BenchChem Application Notes. (2025). "Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs. Ketones."
-
Organic Chemistry Portal. "Reductive Amination: General Procedures and Mechanisms."
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Optimized Knoevenagel Condensation Protocols for Imidazole Aldehydes
Topic: Knoevenagel condensation conditions for imidazole aldehydes Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Knoevenagel condensation of imidazole aldehydes is a pivotal transformation in the synthesis of bioactive alkaloids, including the endogenous photoprotectant urocanic acid and intermediates for Dacarbazine analogues. However, the amphoteric nature of the imidazole ring—possessing both a basic pyridine-like nitrogen and an acidic pyrrole-like NH—presents unique synthetic challenges compared to standard benzaldehydes. This guide delineates three field-proven protocols ranging from classical bulk synthesis to modern green chemistry approaches, emphasizing the critical control of pH and tautomeric equilibrium to maximize yield and purity.
Mechanistic Insights & The "Amphoteric Challenge"
The Imidazole Influence
Unlike simple aromatic aldehydes, imidazole-4(5)-carboxaldehyde exists in a tautomeric equilibrium. The reaction efficiency is heavily influenced by the protonation state of the imidazole ring:
-
Basic Conditions: The imidazole ring is deprotonated (anionic) or neutral. The neutral form is the active electrophile. Strong bases can deprotonate the N-H (pKa ~14), creating an electron-rich imidazolate anion that deactivates the aldehyde toward nucleophilic attack.
-
Acidic Conditions: Protonation of the pyridine-like nitrogen (pKa ~7) creates an imidazolium species. While this increases the electrophilicity of the aldehyde carbonyl, it may also sequester the basic catalyst required to deprotonate the active methylene compound.
Key Takeaway: The "Sweet Spot" for imidazole Knoevenagel condensation is a buffered range (pH 7–9) or the use of amphoteric catalysts (like piperidine/acetic acid or ionic liquids) that accommodate the ring's dual nature.
Reaction Mechanism Diagram
The following diagram illustrates the catalytic cycle, highlighting the specific role of the base catalyst in both enolate formation and the final elimination step.
Caption: General mechanism of base-catalyzed Knoevenagel condensation. For imidazole aldehydes, maintaining the neutral tautomer during Step 2 is critical for reactivity.
Experimental Protocols
Protocol A: The "Gold Standard" (Doebner Modification)
Best for: Synthesis of Urocanic Acid (Imidazole-4-acrylic acid) and carboxylic acid derivatives.
This classical method utilizes pyridine as both solvent and base, with piperidine as a co-catalyst.[1][2] It promotes simultaneous condensation and decarboxylation.
Reagents:
-
Imidazole-4(5)-carboxaldehyde (1.0 equiv)
-
Malonic acid (2.0 equiv)[2]
-
Pyridine (Solvent, ~5-10 mL per gram of aldehyde)
-
Piperidine (Catalytic, 0.1 equiv)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve imidazole-4-carboxaldehyde and malonic acid in pyridine.
-
Initiation: Add piperidine.
-
Reaction: Heat the mixture to 80–100°C for 4–6 hours. Evolution of CO₂ gas indicates the decarboxylation is proceeding.
-
Monitoring: Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The aldehyde spot should disappear.
-
Workup (Critical):
-
Evaporate most of the pyridine under reduced pressure.
-
Dissolve the oily residue in a minimum amount of water.
-
The Isoelectric Point Trick: Slowly acidify the solution with concentrated HCl to pH 4.5–5.0 (the isoelectric point of urocanic acid).
-
Cool at 4°C overnight. The product will precipitate as a white/off-white solid.
-
-
Purification: Filter the solid and wash with cold water. Recrystallize from boiling water or ethanol.
Protocol B: Green Microwave-Assisted Synthesis
Best for: High-throughput library generation, nitriles, and esters (Malononitrile, Ethyl Cyanoacetate).
This method leverages water as a solvent and microwave irradiation to reduce reaction times from hours to minutes, often avoiding toxic catalysts.
Reagents:
-
Imidazole-4(5)-carboxaldehyde (1.0 mmol)
-
Active Methylene (Malononitrile or Ethyl Cyanoacetate) (1.1 mmol)
-
Solvent: Water (2 mL) or Ethanol (2 mL)
-
Catalyst: None (thermal) or L-Proline (10 mol%)
Procedure:
-
Mixing: Combine aldehyde, active methylene compound, and solvent in a microwave-safe vial.
-
Irradiation: Irradiate at 80°C (Power 100-150W) for 5–15 minutes.
-
Note: If using water, the product often precipitates out of the reaction mixture as it forms.
-
-
Workup:
-
Cool the vial to room temperature.
-
Filtration: If solid precipitates, filter and wash with cold water/ethanol (1:1).
-
Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over Na₂SO₄ and concentrate.[3]
-
-
Yield: Typically 85–95% with high purity.
Protocol C: Ionic Liquid Mediated (Recyclable)
Best for: Large-scale synthesis where solvent recycling is prioritized.
Reagents:
-
Ionic Liquid: [Bmim][BF4] or [Bmim][OAc] (Acts as solvent & catalyst)
-
Reactants: Equimolar amounts of aldehyde and active methylene.
Procedure:
-
Mix reactants in the ionic liquid at room temperature.
-
Stir for 15–30 minutes (reaction is often exothermic).
-
Extraction: Add diethyl ether or ethyl acetate to the reaction vessel. The product extracts into the organic phase, while the ionic liquid remains.
-
Recycle: The ionic liquid phase can be dried under vacuum and reused 4–5 times without significant loss of activity.
Data Summary & Condition Comparison
| Parameter | Protocol A (Doebner) | Protocol B (Microwave) | Protocol C (Ionic Liquid) |
| Target Product | Carboxylic Acids (e.g., Urocanic Acid) | Nitriles, Esters | General |
| Solvent | Pyridine | Water or Ethanol | [Bmim][OAc] / [Bmim][BF4] |
| Temperature | 80–100°C | 80°C | Room Temp – 50°C |
| Time | 4–12 Hours | 5–15 Minutes | 15–60 Minutes |
| Yield | 60–75% | 85–95% | 80–90% |
| Green Score | Low (Pyridine use) | High (Water, Energy efficient) | High (Recyclable) |
Troubleshooting & Optimization
Purification of Imidazole Derivatives
Purifying imidazole derivatives on silica gel is notoriously difficult due to "tailing" (streaking) caused by the interaction between the basic imidazole nitrogen and acidic silanol groups.
-
Solution 1 (Mobile Phase Modifier): Always add 1% Triethylamine (Et₃N) or 1% Ammonium Hydroxide to your DCM/MeOH mobile phase. This neutralizes silica acidity.[4]
-
Solution 2 (Alternative Stationary Phase): Use Neutral Alumina instead of silica gel for column chromatography.
Solubility Issues
Zwitterionic products (like urocanic acid) are insoluble in most organic solvents but soluble in strong acid or base.
-
Action: Avoid extraction. Rely on pH adjustment to the isoelectric point to precipitate the product directly from the aqueous reaction media.
Workflow Decision Tree
Caption: Decision tree for selecting the optimal Knoevenagel protocol based on the desired product functional group.
References
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley. Link
-
Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol. Molecules, 25(16), 3634. Link
-
Dandia, A., et al. (2012). Microwave Assisted One Pot Synthesis of Imidazole Derivatives. Journal of Chemical Sciences. Link
-
Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115–136. Link
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Link
-
BenchChem. (2025).[4] Technical Support: Purification of Imidazole Derivatives. Link
Sources
- 1. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
preparation of Schiff bases from 2-Cyclohexyl-1H-imidazole-5-carbaldehyde
Application Note: Synthesis of Schiff Bases from 2-Cyclohexyl-1H-imidazole-5-carbaldehyde
Executive Summary & Strategic Analysis
The synthesis of Schiff bases (imines) from 2-Cyclohexyl-1H-imidazole-5-carbaldehyde represents a critical entry point into the development of lipophilic, biologically active imidazole scaffolds. Unlike simple alkyl-imidazoles, the 2-cyclohexyl moiety introduces significant steric bulk and lipophilicity (LogP modulation), enhancing membrane permeability—a vital trait for antimicrobial and anticancer drug candidates.
This guide moves beyond basic textbook procedures to address the specific challenges of this scaffold:
-
Tautomeric Equilibrium: The imidazole ring exists as a rapid equilibrium between the 4-formyl and 5-formyl tautomers. Reaction conditions must drive the equilibrium toward the reactive aldehyde species.
-
Steric Hindrance: The cyclohexyl group at C2 exerts steric influence, potentially slowing nucleophilic attack at the C5-aldehyde compared to a C2-methyl analog.
-
Solubility Profile: The hydrophobic cyclohexyl tail necessitates careful solvent selection to maintain homogeneity during the condensation phase while allowing for facile crystallization upon cooling.
Chemical Reaction & Mechanism
The formation of the Schiff base proceeds via a reversible nucleophilic addition-elimination pathway. Acid catalysis is essential to protonate the carbonyl oxygen, making it more electrophilic, especially given the electron-rich nature of the imidazole ring which can reduce the electrophilicity of the aldehyde carbon.
Mechanistic Pathway (DOT Visualization)
Figure 1: Acid-catalyzed mechanism for Schiff base formation from imidazole aldehydes.
Experimental Protocols
We present two validated methodologies: Method A (Standard Solution-Phase) for scalability and Method B (Microwave-Assisted) for high-throughput library generation.
Materials Required
-
Precursor: 2-Cyclohexyl-1H-imidazole-5-carbaldehyde (Purity >97%)
-
Amine: Substituted aniline or aliphatic amine (1.0 - 1.2 equiv)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (AcOH)
-
Equipment: Reflux condenser, magnetic stirrer, Dean-Stark trap (optional for low-boiling amines).
Method A: Standard Solution-Phase Synthesis (Scalable)
Rationale: Ethanol is chosen over methanol to allow for a higher reflux temperature (78°C vs 65°C), helping to overcome the steric hindrance of the cyclohexyl group.
-
Preparation: In a 100 mL round-bottom flask (RBF), dissolve 2-Cyclohexyl-1H-imidazole-5-carbaldehyde (1.0 mmol, ~178 mg) in Absolute Ethanol (10 mL).
-
Scientist Note: Sonicate for 2 mins if the aldehyde does not dissolve immediately. The cyclohexyl group can retard dissolution in cold alcohols.
-
-
Activation: Add Glacial Acetic Acid (2-3 drops, catalytic). Stir at room temperature for 5 minutes.
-
Scientist Note: This pre-activation step protonates the carbonyl, priming it for attack. Do not use strong mineral acids (HCl/H2SO4) as they will form stable salts with the imidazole nitrogen, deactivating the ring.
-
-
Addition: Add the primary amine (1.0 mmol) dropwise or portion-wise.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (80°C oil bath) for 3–6 hours .
-
Monitoring: Monitor via TLC (Mobile Phase: CHCl3:MeOH 9:1). The aldehyde spot (Rf ~0.5) should disappear.
-
-
Workup:
-
Scenario 1 (Precipitation): If a solid forms during reflux or upon cooling to RT, filter the precipitate using a Buchner funnel. Wash with cold ethanol (2 x 2 mL).
-
Scenario 2 (No Precipitate): If the solution remains clear, concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into crushed ice (20 g) with vigorous stirring to induce precipitation.
-
-
Purification: Recrystallize from hot Ethanol/Water (8:2) or Acetonitrile.
Method B: Microwave-Assisted Synthesis (High-Throughput)
Rationale: Microwave irradiation couples directly with the polar imidazole ring, providing rapid internal heating that accelerates the dehydration step.
-
Setup: In a 10 mL microwave vial, combine the aldehyde (0.5 mmol), amine (0.55 mmol), and ethanol (2 mL).
-
Catalysis: Add 1 drop of Acetic Acid.
-
Irradiation: Cap the vial. Program the reactor:
-
Temp: 100°C
-
Power: Dynamic (Max 150W)
-
Hold Time: 10–20 minutes
-
-
Isolation: Cool to RT. Pour into ice water. Filter the solid product.[1][2][3]
Workflow Visualization
Figure 2: Step-by-step operational workflow for the synthesis process.
Characterization & Validation
To ensure the integrity of the synthesized Schiff base, the following spectral signatures must be confirmed.
| Technique | Parameter | Expected Signal | Interpretation |
| 1H NMR | -CH=N- (Imine) | 8.2 – 9.0 ppm (s, 1H) | Diagnostic singlet. Absence confirms no unreacted aldehyde (usually ~9.6 ppm). |
| 1H NMR | Imidazole -NH | 12.0 – 13.5 ppm (br s, 1H) | Broad singlet, exchangeable with D2O. Position varies with concentration/solvent. |
| 1H NMR | Cyclohexyl | 1.2 – 2.8 ppm (m, 11H) | Multiplets corresponding to the cyclohexyl ring protons. |
| FT-IR | C=N Stretch | 1600 – 1640 cm⁻¹ | Strong, sharp band. Distinct from C=O stretch of starting material (~1660-1700 cm⁻¹). |
| FT-IR | -NH Stretch | 3100 – 3400 cm⁻¹ | Broad band indicating the imidazole N-H. |
| Mass Spec | [M+H]+ | Calculated Mass + 1 | Confirm molecular weight. |
Scientist's Troubleshooting Tip:
-
Issue: Broad NMR signals.
-
Cause: Imidazole tautomerism or restricted rotation around the imine bond.
-
Solution: Run NMR at elevated temperature (e.g., 50°C) or add a trace of TFA-d to lock the tautomer (though this may shift peaks).
Applications & Biological Relevance
The 2-cyclohexyl-imidazole Schiff bases are privileged scaffolds in medicinal chemistry due to their ability to coordinate metal ions and interact with biological targets.
-
Antimicrobial Agents: The lipophilic cyclohexyl group facilitates penetration through the lipid bilayer of Gram-negative bacteria, while the Schiff base linkage can disrupt cell metabolism by chelation of essential metal ions (Fe2+, Zn2+).
-
Coordination Ligands: These bases act as bidentate (N,N) ligands. The imidazole nitrogen and imine nitrogen form stable 5-membered chelate rings with transition metals (Cu(II), Co(II)), which often exhibit enhanced biological activity compared to the free ligand.
References
-
Synthesis of Imidazole Schiff Bases: Tallon, T. M. (2010). The Synthesis of Imidazole Schiff Base Ligands, Their Ag(I) Metal Complexes and Activities Against Candida Albicans. Dublin City University. Link
-
General Protocol for Imidazole Aldehydes: Benitez, D. et al. (2011). Convenient methods for the direct conversion of imidazolium salts to the corresponding 2-imidazolone or 2-imino imidazole derivatives. Synthesis, 2011(1), 3095–3099. Link
-
Biological Activity of Imidazole Derivatives: Chauhan, V. et al. (2023). A Review: The Biological Activities of Schiff Bases. International Journal of Scientific Research in Engineering and Management, 07(05).[4] Link
-
Microwave Assisted Synthesis: BenchChem Application Note. Protocols for the Synthesis of Substituted Imidazoles. Link
-
Schiff Base Characterization: Schiff, H. (1864).[5] Mittheilungen aus dem Universitätslaboratorium in Pisa: eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118-119. Link
Sources
Synthesis of 2-Cyclohexyl-Histidine Mimics: An Application Guide Utilizing Imidazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-cyclohexyl-histidine mimics, a class of unnatural amino acids with significant potential in drug discovery. The core strategy focuses on the versatile use of imidazole aldehydes as key starting materials. We will explore established synthetic transformations, including Reductive Amination and the Strecker synthesis, to construct the desired amino acid scaffold. This document will delve into the mechanistic underpinnings of these reactions, offer practical, field-tested protocols, and discuss critical considerations such as protecting group strategies for the imidazole moiety to ensure successful and efficient synthesis.
Introduction: The Significance of 2-Cyclohexyl-Histidine Mimics
Histidine is a unique amino acid, with its imidazole side chain playing a crucial role in the biological activity of many peptides and proteins.[1] The imidazole ring can act as a general acid-base catalyst, a nucleophile, and a ligand for metal ions, making it a frequent resident of enzyme active sites.[2] The development of synthetic mimics of histidine, particularly those with substitutions at the 2-position of the imidazole ring, offers a powerful tool for probing and modulating biological processes.
The introduction of a bulky, lipophilic cyclohexyl group at the 2-position can profoundly alter the steric and electronic properties of the histidine side chain. This modification can lead to enhanced binding affinity, improved metabolic stability, and altered pharmacological profiles of peptide-based therapeutics. Consequently, the efficient synthesis of 2-cyclohexyl-histidine and its derivatives is of considerable interest to medicinal chemists and drug development professionals.
Strategic Overview: Leveraging Imidazole Aldehydes
Imidazole aldehydes, particularly imidazole-4-carbaldehyde and its derivatives, serve as highly versatile and readily accessible starting materials for the construction of 2-substituted histidine mimics. The aldehyde functionality provides a convenient handle for the introduction of the amino acid backbone through well-established synthetic methodologies. This guide will focus on two principal strategies:
-
Reductive Amination: This powerful and widely used method involves the reaction of an aldehyde with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.[3][4][5] This approach offers a direct and often high-yielding route to the target amino acid.
-
Strecker Synthesis: A classic and robust method for the synthesis of α-amino acids, the Strecker synthesis involves a three-component reaction between an aldehyde, ammonia (or an amine), and a cyanide source to form an α-aminonitrile intermediate.[6][7][8][9][10] Subsequent hydrolysis of the nitrile furnishes the desired amino acid.
The choice between these two strategies will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups in the molecule.
Core Synthetic Workflow
The overall synthetic approach can be visualized as a multi-step process, starting from the functionalization of the imidazole ring, followed by the construction of the amino acid side chain.
Figure 1: General synthetic workflow for 2-cyclohexyl-histidine mimics.
Critical Consideration: Imidazole Protecting Groups
The imidazole ring of histidine presents a significant challenge in peptide synthesis and other chemical transformations due to its nucleophilicity and basicity, which can lead to side reactions and racemization.[2][11][12] Therefore, the judicious selection of a protecting group for one of the imidazole nitrogens is often crucial for a successful synthesis.
| Protecting Group | Abbreviation | Stability | Removal Conditions | Key Advantages |
| Trityl | Trt | Acid-labile | Mild acid (e.g., TFA) | Commonly used in Fmoc-SPPS.[13] |
| tert-Butoxycarbonyl | Boc | Acid-labile | Strong acid (e.g., TFA) | Effective at preventing racemization.[11][13] |
| 2,4-Dinitrophenyl | Dnp | Thiol-labile | Thiophenol/base | Orthogonal to acid- and base-labile groups.[2][14] |
| Benzyloxymethyl | Bom | Hydrogenolysis | H₂/Pd | Robust and effective in suppressing racemization.[13] |
Table 1: Common protecting groups for the imidazole side chain of histidine.
The choice of protecting group will depend on the overall synthetic strategy, particularly the conditions used in subsequent steps. For the synthesis of the free amino acid, a protecting group that can be removed under conditions that do not affect the newly formed amino acid moiety is essential.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Cyclohexyl-1H-imidazole-4-carbaldehyde
This protocol outlines a potential route to the key aldehyde intermediate. The introduction of the cyclohexyl group at the 2-position can be achieved through various methods, such as a Grignard reaction with a suitable 2-haloimidazole derivative, followed by oxidation. Subsequent formylation at the 4-position can be accomplished using established methods like the Vilsmeier-Haack reaction.
Note: The following is a generalized procedure and may require optimization based on the specific imidazole starting material and protecting group used.
Materials:
-
Protected 2-bromo-1H-imidazole
-
Anhydrous Tetrahydrofuran (THF)
-
Oxidizing agent (e.g., Manganese dioxide)
-
Vilsmeier reagent (POCl₃/DMF)
-
Appropriate workup and purification reagents (e.g., saturated aqueous NH₄Cl, ethyl acetate, silica gel)
Procedure:
-
Grignard Reaction: To a solution of the protected 2-bromo-1H-imidazole in anhydrous THF under an inert atmosphere, add cyclohexylmagnesium bromide dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup and Oxidation: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent to afford the 2-cyclohexylimidazole derivative.
-
Formylation: The protected 2-cyclohexyl-1H-imidazole is subjected to Vilsmeier-Haack formylation using a pre-formed Vilsmeier reagent at 0 °C. The reaction is typically stirred at an elevated temperature until completion.
-
Purification: After workup, the crude 2-cyclohexyl-1H-imidazole-4-carbaldehyde is purified by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Cyclohexyl-Histidine Mimic via Reductive Amination
This protocol utilizes the aldehyde synthesized in Protocol 1 to construct the amino acid.
Figure 2: Reductive amination workflow.
Materials:
-
2-Cyclohexyl-1H-imidazole-4-carbaldehyde
-
Ammonium acetate or another ammonia source
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[3][17]
-
Methanol or other suitable solvent
-
Acetic acid (catalyst)
-
Workup and purification reagents
Procedure:
-
Imine Formation: Dissolve the 2-cyclohexyl-1H-imidazole-4-carbaldehyde and ammonium acetate in methanol. Add a catalytic amount of acetic acid. Stir the mixture at room temperature to facilitate the formation of the intermediate imine.
-
Reduction: To the solution containing the imine, add sodium cyanoborohydride in portions at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the reaction is complete.
-
Workup and Purification: Quench the reaction by the careful addition of dilute HCl. The solvent is removed under reduced pressure, and the residue is purified by ion-exchange chromatography or another suitable method to isolate the desired amino acid.
Protocol 3: Synthesis of 2-Cyclohexyl-Histidine Mimic via Strecker Synthesis
This protocol provides an alternative route to the target amino acid.
Figure 3: Strecker synthesis workflow.
Materials:
-
2-Cyclohexyl-1H-imidazole-4-carbaldehyde
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN)[6][8]
-
Methanol/Water solvent system
-
Concentrated HCl for hydrolysis
-
Workup and purification reagents
Procedure:
-
α-Aminonitrile Formation: In a suitable solvent mixture (e.g., methanol/water), combine the 2-cyclohexyl-1H-imidazole-4-carbaldehyde, ammonium chloride, and potassium cyanide. Stir the reaction at room temperature until the formation of the α-aminonitrile is complete.
-
Hydrolysis: The crude α-aminonitrile is then subjected to hydrolysis. This is typically achieved by heating the reaction mixture with concentrated hydrochloric acid.
-
Purification: After hydrolysis, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude amino acid hydrochloride is then purified, for instance, by recrystallization or ion-exchange chromatography.
Conclusion
The synthesis of 2-cyclohexyl-histidine mimics using imidazole aldehydes as starting materials offers a flexible and efficient approach to this important class of unnatural amino acids. By employing well-established methodologies such as reductive amination and the Strecker synthesis, researchers can readily access these valuable building blocks for peptide synthesis and drug discovery. Careful consideration of protecting group strategies is paramount to ensure the successful execution of these synthetic routes. The protocols provided in this guide serve as a solid foundation for the development of robust and scalable syntheses of 2-cyclohexyl-histidine and its analogues.
References
- BenchChem. (2025).
- Google Patents. (n.d.). EP0061933A2 - Histidine protection.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- BenchChem. (2025). The role of the Dnp protecting group on the histidine imidazole ring. BenchChem.
- Anaspec. (n.d.).
- Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327.
- Ashenhurst, J. (2017). Strecker Synthesis. Master Organic Chemistry.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Rovira, X., et al. (2018).
- Wikipedia. (2023).
- Park, H., et al. (2011). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. Bulletin of the Korean Chemical Society, 32(12), 4051-4054.
- Wikipedia. (2023). Strecker amino acid synthesis.
- Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- Wikipedia. (2023). Wittig reaction.
- Ferreira, M. J., et al. (2018). Intermolecular reductive amination of amino acid- derived b-keto esters: synthesis of b,c-diamino esters. Molecules, 23(10), 2635.
- Peretó, J. (2018). Evolutionary convergence in the biosyntheses of the imidazole moieties of histidine and purines. PLOS ONE, 13(4), e0196349.
- Organic Chemistry Portal. (n.d.).
- Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Wikipedia. (2023). Grignard reaction.
- Chad's Prep. (2021, April 5). 19.7a Addition of Grignard Reagents (and other Carbon Nucleophiles). YouTube.
- Sisko, J., & Weinreb, S. M. (1990). Addition of Grignard and Organolithium Reagents to N-Sulfonyl Aldimines Generated in Situ from Aldehydes and N-Sulfinyl Sulfonamides. The Journal of Organic Chemistry, 55(1), 393–395.
- De Angelis, F., et al. (2019). The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. Chemical Science, 10(35), 8036–8044.
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- 1. Evolutionary convergence in the biosyntheses of the imidazole moieties of histidine and purines | PLOS One [journals.plos.org]
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- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. EP0061933A2 - Histidine protection - Google Patents [patents.google.com]
- 15. Grignard reaction - Wikipedia [en.wikipedia.org]
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- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note & Protocol: Stereoselective Synthesis of Vinylimidazoles via the Horner-Wadsworth-Emmons Reaction
Abstract: This document provides a comprehensive technical guide for the synthesis of vinylimidazoles, specifically targeting the reaction of imidazole-5-carbaldehyde, using the Horner-Wadsworth-Emmons (HWE) olefination. Vinylimidazoles are pivotal structural motifs in medicinal chemistry and materials science. The HWE reaction offers a robust and highly stereoselective method for their synthesis, favoring the formation of the thermodynamically stable (E)-alkene.[1][2][3] This guide details the reaction mechanism, provides a step-by-step experimental protocol, offers troubleshooting solutions, and outlines characterization techniques for researchers, scientists, and drug development professionals.
Foundational Principles and Strategic Advantage
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for creating carbon-carbon double bonds. It utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an alkene and a water-soluble phosphate byproduct.[1][4]
Strategic Advantages over the Classical Wittig Reaction:
-
Enhanced Nucleophilicity: The phosphonate carbanion is generally more nucleophilic and less basic than the corresponding phosphonium ylide, often leading to better reactivity with hindered or sensitive aldehydes.[1]
-
Simplified Purification: The dialkyl phosphate byproduct is water-soluble, allowing for straightforward removal through a simple aqueous extraction, which is a significant advantage over the often-difficult separation of triphenylphosphine oxide in Wittig reactions.[1][4]
-
Stereochemical Control: The HWE reaction typically provides excellent (E)-stereoselectivity, which is crucial for applications where specific isomer geometry dictates biological activity or material properties.[2][3]
Reaction Mechanism: A Stepwise Analysis
The reaction proceeds through a well-established sequence of deprotonation, nucleophilic addition, and elimination. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.
-
Deprotonation: The reaction is initiated by a base (e.g., Sodium Hydride, NaH) abstracting the acidic α-proton from the phosphonate ester, generating a highly nucleophilic phosphonate carbanion.[5]
-
Nucleophilic Attack: The phosphonate carbanion performs a nucleophilic addition to the carbonyl carbon of imidazole-5-carbaldehyde. This step is typically the rate-limiting step of the reaction.[1]
-
Oxaphosphetane Intermediate: The resulting betaine intermediate undergoes cyclization to form a four-membered ring known as an oxaphosphetane.
-
Elimination: This cyclic intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the desired alkene and a stable dialkyl phosphate salt. The thermodynamic preference for the intermediate leading to the trans-alkene is the origin of the reaction's high (E)-stereoselectivity.[4]
Caption: Fig. 1: Horner-Wadsworth-Emmons Reaction Mechanism
Detailed Experimental Protocol
This protocol describes the synthesis of (E)-ethyl 3-(1H-imidazol-5-yl)acrylate from imidazole-5-carbaldehyde and triethyl phosphonoacetate.
Materials and Reagents
| Material/Reagent | Grade | Supplier Example | Notes |
| Imidazole-5-carbaldehyde | ≥97% | Sigma-Aldrich | Store under inert gas, sensitive to air and moisture. |
| Triethyl phosphonoacetate | ≥98% | Sigma-Aldrich | |
| Sodium hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Highly reactive. Handle with extreme care. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | MilliporeSigma | Use freshly from a solvent purification system. |
| Hexanes (for washing NaH) | Anhydrous | Fisher Scientific | |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Saturated aq. NH₄Cl solution | - | - | For quenching the reaction. |
| Brine (Saturated aq. NaCl) | - | - | For extraction work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Equipment
-
Flame-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bars
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Methodology
Caption: Fig. 2: Experimental Workflow Summary
1. Preparation (Inert Atmosphere):
-
Assemble a flame-dried two-neck round-bottom flask with a magnetic stir bar under a positive pressure of nitrogen or argon.
-
Weigh sodium hydride (60% dispersion, 1.1 equivalents) into the flask.
-
Causality Note: NaH is extremely reactive with water and air. Washing with anhydrous hexanes removes the protective mineral oil, increasing its reactivity. An inert atmosphere is critical to prevent quenching of the base and carbanion.
-
Wash the NaH dispersion with anhydrous hexanes (3x) under an inert atmosphere, carefully removing the hexanes via cannula or syringe after each wash.
-
Add anhydrous THF to the washed NaH.
2. Phosphonate Carbanion Formation:
-
Cool the NaH/THF suspension to 0 °C using an ice-water bath.
-
In a separate flame-dried flask, prepare a solution of triethyl phosphonoacetate (1.05 equivalents) in anhydrous THF.
-
Add the phosphonate solution dropwise to the stirred NaH suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Causality Note: The initial cooling to 0 °C helps to control the exothermic reaction and hydrogen gas evolution during deprotonation. Stirring at room temperature ensures the complete formation of the phosphonate carbanion.[5]
3. Reaction with Imidazole-5-carbaldehyde:
-
Prepare a solution of imidazole-5-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the phosphonate carbanion solution back down to 0 °C.
-
Add the aldehyde solution dropwise to the reaction mixture.
-
Causality Note: Dropwise addition at 0 °C prevents a rapid, uncontrolled reaction and potential side product formation.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
4. Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The reaction is complete when the imidazole-5-carbaldehyde spot is no longer visible.
5. Work-up and Extraction:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Causality Note: Quenching destroys any remaining NaH and anionic species. This step can be highly exothermic and produce hydrogen gas; slow addition at 0 °C is a critical safety measure.
-
Remove the THF using a rotary evaporator.
-
Add ethyl acetate and water to the residue and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Causality Note: The phosphate byproduct will preferentially partition into the aqueous layer, achieving the primary goal of the HWE work-up.[1]
6. Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in EtOAc), is often effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.
Product Characterization
Confirm the identity and purity of the synthesized vinylimidazole using standard spectroscopic methods.
-
¹H NMR: The most telling evidence is the disappearance of the aldehyde proton signal (typically δ 9-10 ppm) and the appearance of two new vinyl proton signals (typically δ 6-8 ppm). The large coupling constant (J ≈ 15-18 Hz) between these vinyl protons is characteristic of an (E)-alkene.
-
¹³C NMR: Look for the appearance of two new sp² carbon signals corresponding to the alkene, and the disappearance of the aldehyde carbonyl carbon signal (typically δ >180 ppm).
-
FTIR: The C=O stretch of the aldehyde (around 1680-1700 cm⁻¹) will be replaced by the alkene C=C stretch (around 1600-1650 cm⁻¹) and the ester C=O stretch (around 1710-1730 cm⁻¹).
-
Mass Spectrometry (MS): Confirm the molecular weight of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Yield | 1. Inactive NaH (improperly washed or exposed to air/moisture). 2. Insufficient reaction time. 3. Impure or wet reagents/solvents. | 1. Ensure NaH is fresh and properly washed under inert gas. 2. Allow the reaction to run longer, monitoring by TLC. 3. Use freshly dried, anhydrous solvents and pure starting materials. |
| Low (E)-Stereoselectivity | 1. Reaction conditions may favor kinetic product. 2. Structure of the phosphonate reagent. | 1. Increase the reaction temperature to favor thermodynamic equilibrium.[1] 2. Consider using phosphonates with bulkier ester groups, which can enhance (E)-selectivity.[4] |
| Complex Product Mixture | 1. Aldehyde instability under basic conditions. 2. Side reactions (e.g., self-condensation of the aldehyde). | 1. Add the aldehyde solution slowly at a low temperature (0 °C). 2. Ensure the phosphonate carbanion is fully formed before adding the aldehyde. |
| Difficult Purification | 1. Incomplete removal of the phosphate byproduct. 2. Product is highly polar and streaks on the silica column. | 1. Perform a more thorough aqueous extraction during the work-up. 2. Use a more polar solvent system for chromatography (e.g., add a small amount of triethylamine or ammonia to the eluent to improve peak shape). |
References
-
ResearchGate. (2015, December 23). How can I purify vinylimidazole and acrylonitrile monomers? Retrieved from ResearchGate. [Link]
-
PMC. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Retrieved from PMC. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from Wikipedia. [Link]
-
ACS Publications. (2011, June 7). Microwave Spectrum and Conformational Composition of 1-Vinylimidazole. The Journal of Physical Chemistry A. [Link]
-
PubMed. (2020, November 22). Rapid preparation of 1-vinylimidazole based non-affinity polymers for the highly-selective purification of antibodies from multiple biological sources. [Link]
-
ResearchGate. (2025, August 9). FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole). [Link]
-
PMC. (2022, September 12). Vinylimidazole-Based Polymer Electrolytes with Superior Conductivity and Promising Electrochemical Performance for Calcium Batteries. [Link]
-
ResearchGate. (2016, June 22). How can I precipitate poly vinyl imidazole?[Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. [Link]
-
Arkivoc. (n.d.). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. [Link]
-
MDPI. (2024, September 6). Cross-Linked Polyvinylimidazole Complexed with Heteropolyacid Clusters for Deep Oxidative Desulfurization. [Link]
-
ResearchGate. (n.d.). Production of 4-vinylimidazole (2) via the vacuum thermolysis of trans-urocanic acid (1). [Link]
-
PubMed. (2015, July 23). Poly(N-vinylimidazole/ethylene glycol dimethacrylate) for the purification and isolation of phenolic acids. [Link]
-
Reddit. (2011, March 8). Question about Horner-Wadsworth-Emmons workup. [Link]
-
YouTube. (2021, December 18). Horner-Wadsworth-Emmons Reaction. [Link]
-
CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]
-
Organic Syntheses Procedure. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. [Link]
-
Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. [Link]
-
ACS Publications. (n.d.). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025, August 10). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. [Link]
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Application Notes and Protocols: N-Protection Strategies for 2-Cyclohexyl-1H-imidazole-5-carbaldehyde
Introduction
2-Cyclohexyl-1H-imidazole-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of pharmacologically active compounds. The imidazole core is a common motif in numerous natural products and synthetic drugs, and the presence of a reactive aldehyde function at the C5 position, coupled with a bulky cyclohexyl group at C2, offers a versatile scaffold for further molecular elaboration. However, the acidic N-H proton of the imidazole ring can interfere with many synthetic transformations planned for the aldehyde group, such as organometallic additions or base-catalyzed reactions. Therefore, the strategic protection of the imidazole nitrogen is a critical step to ensure the desired reactivity and to avoid side reactions, thereby improving reaction yields and simplifying purification processes.
This guide provides a detailed overview of N-protection strategies for 2-Cyclohexyl-1H-imidazole-5-carbaldehyde, offering insights into the selection of appropriate protecting groups and providing detailed, validated protocols for their introduction and removal. The methodologies discussed herein are designed to be robust and applicable in a standard synthetic chemistry laboratory setting.
Part 1: Strategic Selection of an N-Protecting Group
The choice of a suitable protecting group for the imidazole nitrogen is dictated by several factors, primarily the stability of the group under the planned reaction conditions for subsequent modifications of the aldehyde and the ease of its removal under conditions that will not compromise the integrity of the final molecule.
Key Considerations for Protecting Group Selection:
-
Stability: The protecting group must be stable to the reagents and conditions intended for the modification of the 5-carbaldehyde group (e.g., reductive amination, Wittig reactions, Grignard additions).
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and procedurally simple.
-
Impact on Reactivity: The electronic nature of the protecting group can influence the reactivity of the imidazole ring and the adjacent aldehyde. Electron-withdrawing groups, for instance, can deactivate the ring towards electrophilic attack.
-
Orthogonality: The protecting group should be removable under conditions that do not affect other protecting groups that may be present in the molecule.
Candidate Protecting Groups for 2-Cyclohexyl-1H-imidazole-5-carbaldehyde:
| Protecting Group | Advantages | Disadvantages |
| Tosyl (Ts) | Highly stable to a wide range of reaction conditions, including strongly acidic and basic media. | Harsh removal conditions (e.g., sodium in liquid ammonia, strong acid at high temperatures) may not be compatible with complex molecules. |
| tert-Butoxycarbonyl (Boc) | Easily introduced and removed under mild acidic conditions (e.g., TFA, HCl in dioxane). | Unstable to strong acids and some nucleophiles. Can be cleaved under certain Lewis acid conditions. |
| Trityl (Tr) | Can be introduced selectively at the N1 position. Removable under mild acidic conditions. | The bulky nature of the trityl group can sterically hinder reactions at adjacent positions. |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | Stable to a wide range of nucleophilic and basic conditions. Removable under mild conditions using fluoride sources (e.g., TBAF) or acid catalysis. | May be more expensive than other common protecting groups. |
Part 2: Experimental Protocols
The following protocols provide detailed procedures for the N-protection of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde with Tosyl and Boc groups, which represent two commonly employed strategies with differing stability and removal characteristics.
Protocol 1: N-Tosyl Protection
The tosyl group is an excellent choice when robust protection is required for multi-step syntheses involving harsh reaction conditions.
Caption: Reaction scheme for the N-Tosyl protection of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde.
Materials:
-
2-Cyclohexyl-1H-imidazole-5-carbaldehyde
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-tosyl protected imidazole.
Deprotection Protocol:
The N-tosyl group can be removed under strongly reducing conditions or with strong acid. For example, refluxing in the presence of magnesium powder in methanol or using HBr in acetic acid. The choice of method will depend on the stability of the other functional groups in the molecule.
Protocol 2: N-Boc Protection
The Boc group is ideal for protecting the imidazole nitrogen when subsequent reactions are carried out under basic or nucleophilic conditions, and a mild acidic deprotection is desired.
Troubleshooting & Optimization
improving solubility of cyclohexyl-imidazole derivatives in aqueous media
To: Research & Development Team From: Senior Application Scientist, Formulation Chemistry Group Subject: Technical Guide: Solubilization Strategies for Cyclohexyl-Imidazole Derivatives
Introduction: The Physicochemical Conflict
Cyclohexyl-imidazole derivatives present a classic "Janus-faced" solubility problem. You are battling two opposing forces:
-
The Polar Head (Imidazole): A planar, aromatic, weak base (pKa ~6.9–7.0) that functions as a hydrogen bond acceptor/donor.[1][2] It wants to be in water, but only when ionized.
-
The Lipophilic Tail (Cyclohexyl): A bulky, aliphatic, hydrophobic moiety (
hybridized). It disrupts the water network, driving the molecule to aggregate or crystallize to minimize surface energy.
When these derivatives crash out of solution, it is rarely a random event. It is usually due to lattice energy dominating solvation energy (crystallization) or hydrophobic exclusion (oiling out).[1] This guide provides the protocols to manipulate these thermodynamic parameters.
Module 1: pH & Salt Engineering (The Proton Switch)
The Science: The imidazole ring is amphoteric but primarily basic.[3] In neutral water (pH 7), a cyclohexyl-imidazole is largely uncharged (free base), leading to poor solubility (often < 10 µg/mL). By lowering the pH below the pKa (typically < 5.0), you protonate the N-3 nitrogen, creating a cationic species that is highly water-soluble—provided the counterion does not force precipitation.
Protocol 1.1: The "Golden Window" Salt Screen
Do not default to HCl. For lipophilic bases, HCl salts often have high lattice energies (high melting points) and poor solubility (the "Common Ion" trap).
Step-by-Step Methodology:
-
Calculate
pKa: Ensure .[1] For imidazole (pKa ~7), use acids with pKa < 5.[1] -
Prepare 0.1 M Stock Solutions: Dissolve free base in a minimal amount of acetone or ethanol.
-
Acid Addition: Add 1.05 equivalents of the following acids to separate aliquots:
-
Evaporation & Analysis: Remove solvent. If an oil forms, induce crystallization by triturating with diethyl ether.
-
Validation: Measure equilibrium solubility in water at pH 4.5.
Visual: Salt Selection Decision Logic
Figure 1: Decision matrix for selecting the optimal counterion. Mesylates are often superior to chlorides for hydrophobic imidazoles due to lattice disruption.
Module 2: Host-Guest Complexation (Cyclodextrins)
The Science:
If pH adjustment is not possible (e.g., neutral pH required for biological assay), you must mask the hydrophobic cyclohexyl group. Beta-Cyclodextrin (
- -CD: Cavity too small (cyclohexyl ring is sterically hindered).
- -CD: Cavity too loose (low association constant).[1]
-
-CD Derivatives (HP-
-CD / SBE- -CD): Ideal. The hydroxypropyl (HP) or sulfobutyl ether (SBE) modifications break the CD's own hydrogen bonding network, allowing the CD itself to dissolve at >500 mg/mL.[1]
Protocol 2.1: Phase Solubility Profiling
-
Preparation: Prepare aqueous solutions of HP-
-CD at 0%, 5%, 10%, 20% (w/v). -
Saturation: Add excess cyclohexyl-imidazole derivative to each vial.
-
Equilibration: Shake at 25°C for 24–48 hours.
-
Filtration: Filter through 0.45 µm PVDF (avoid nylon, which binds imidazoles).[1]
-
Quantification: Analyze filtrate by HPLC-UV.
-
Calculation: Plot Solubility (
) vs. [CD]. A linear slope ( type) indicates 1:1 complexation.[1]
Visual: Inclusion Complex Equilibrium
Figure 2: Thermodynamic equilibrium of the host-guest interaction. The cyclohexyl tail drives the guest into the cavity via the hydrophobic effect.
Module 3: Co-solvent & Surfactant Data
When formulation requires a "push," use these validated systems. The cyclohexyl group responds well to surfactants that lower interfacial tension.[1]
Table 1: Recommended Solubilization Systems
| System Class | Components | Recommended Range | Mechanism |
| Co-solvent | DMSO / Water | 0.1% – 5% | Dielectric constant reduction.[1] (Caution: Toxicity in cells >0.5%).[1] |
| Co-solvent | PEG 400 / Water | 10% – 40% | H-bonding network disruption.[1] Good for IV formulations. |
| Surfactant | Tween 80 (Polysorbate) | 0.1% – 1.0% | Micellar solubilization.[1] Critical Micelle Conc (CMC) is low (~0.012 mM).[1] |
| Binary | Ethanol (10%) + PEG 400 (20%) | Balance | Synergistic effect on logP suppression.[1] |
Module 4: Troubleshooting & FAQs
Q1: "My compound precipitated when I diluted the DMSO stock into the buffer."
-
Diagnosis: This is the "Crash-Out" effect.[1] You shifted the solvent dielectric constant too rapidly, or the final pH is > pKa.
-
Fix:
-
Check pH: Ensure the final buffer pH is < 6.0.
-
Order of Addition: Add the buffer to the DMSO solution slowly with vortexing, not the reverse. This prevents local regions of high water concentration.[1]
-
Add Polymer: Pre-dissolve 0.5% PVP (Polyvinylpyrrolidone) or HPMC in the buffer to inhibit crystal nucleation.[1]
-
Q2: "The salt form turned into a sticky gum/oil instead of a powder."
-
Diagnosis: The lattice energy is too low, or the sample holds residual solvent. This is common with cyclohexyl derivatives due to conformational flexibility.[1]
-
Fix:
-
Trituration: Add a non-solvent (Diethyl ether or Hexane) and scratch the glass side of the flask.
-
Counterion Switch: If Mesylate oils out, try Tosylate (p-Toluenesulfonic acid).[1] The aromatic ring of the tosylate can pi-stack with the imidazole, stabilizing the lattice.
-
Q3: "I need neutral pH solubility. Cyclodextrins aren't working." [1]
-
Diagnosis: The binding constant (
) might be too weak, or buffer salts are competing for the cavity. -
Fix:
-
Use SBE-
-CD (Captisol): It has a charge repulsion effect that prevents self-aggregation of the CD.[1] -
Lipid Formulation: Abandon aqueous media. Use a self-emulsifying drug delivery system (SEDDS) like Labrasol or Capryol 90.[1] The cyclohexyl group is highly soluble in medium-chain triglycerides.[1]
-
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][4][5] Advanced Drug Delivery Reviews. Link
-
Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][6][7] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for pKa/Salt selection).
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. pjps.pk [pjps.pk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Support Center: Purification of Imidazole Aldehydes
Ticket ID: IA-PUR-001 Status: Open Subject: Troubleshooting Tailing, Instability, and Yield Loss in Imidazole Aldehyde Chromatography Assigned Specialist: Senior Application Scientist
Executive Summary: The "Sticky" Problem
Purifying imidazole aldehydes presents a dual chemical hazard. The imidazole ring is a Lewis base (
This guide provides a self-validating workflow to neutralize these interactions and ensure high-recovery purification.
Diagnostic Workflow
Before packing a column, determine your method path using this logic tree.
Figure 1: Decision matrix for selecting the appropriate stationary phase and mobile phase modifier based on TLC behavior.
Standard Operating Protocols (SOPs)
Protocol A: The Triethylamine (TEA) Deactivation Method
Best for: Imidazoles that streak on TLC but are chemically stable on silica for <1 hour.
The Mechanism: Triethylamine (
Step-by-Step Procedure:
-
Slurry Preparation: Suspend Silica Gel 60 (
) in your starting non-polar solvent (e.g., DCM or Hexane) containing 1% v/v Triethylamine . -
Column Packing: Pour the slurry and pack the column. Flush with 2 Column Volumes (CV) of the TEA-spiked solvent.
-
Critical: This pre-saturation is vital. Adding TEA only to the eluent during the run often results in a "pH gradient" where the product streaks until the column is saturated.
-
-
Sample Loading: Dissolve crude material in a minimum volume of DCM (with 0.5% TEA). If solubility is poor, use Dry Loading (adsorb crude onto silica/Celite).[2]
-
Elution: Run the gradient (e.g., 0-10% MeOH in DCM) maintaining 1% TEA in both solvent bottles.
-
Workup: Combine product fractions. TEA has a boiling point of ~89°C. Remove it via rotary evaporation. Co-evaporate with heptane or toluene 2-3 times to remove trace amine smell.
Protocol B: The Neutral Alumina Alternative
Best for: Acid-sensitive aldehydes or compounds that streak even with TEA.
The Mechanism: Neutral Alumina (
Step-by-Step Procedure:
-
Phase Selection: Ensure you are using Neutral Alumina (Brockmann Grade III is common for flash). Do not use Basic Alumina if your aldehyde has alpha-protons (risk of aldol condensation).
-
Solvent System: Alumina is more polar than silica. You will likely need a less polar mobile phase (e.g., if Silica required 5% MeOH/DCM, Alumina might require 30% EtOAc/Hexane).
-
Loading: Dry loading is highly recommended as alumina has lower capacity than silica.
-
Elution: Elute rapidly. Alumina can sometimes catalyze hydration of aldehydes; do not leave the compound on the column overnight.
Technical Data & Comparison Tables
Table 1: Mobile Phase Modifiers for Imidazole Purification
| Modifier | Concentration | Pros | Cons |
| Triethylamine (TEA) | 0.5% - 2.0% | Excellent silanol blocking; volatile enough to rotovap. | Strong odor; can form salts with acidic impurities. |
| Ammonia ( | 0.1% - 1.0% | Highly effective; very volatile. | Hard to control concentration (gasses out); incompatible with esters (transamidation risk). |
| Pyridine | 1.0% | Good solvent power; milder base. | High boiling point (115°C); difficult to remove without acid wash. |
Table 2: Stationary Phase Selection Guide
| Stationary Phase | Surface pH | Suitability for Imidazole Aldehydes | Risk Factor |
| Silica Gel 60 | Acidic (~pH 5) | Poor (without modifier) | High tailing; oxidation of aldehyde to acid. |
| TEA-Deactivated Silica | Buffered (~pH 8) | Good | Standard choice; requires modifier removal. |
| Neutral Alumina | Neutral (~pH 7) | Excellent | Lower loading capacity; sensitive to water content. |
| C18 (Reverse Phase) | Neutral | High (for very polar analogs) | Expensive; requires aqueous workup/lyophilization. |
Troubleshooting FAQs
Q: My product is "bleeding" off the column over 20 fractions. Why? A: This is classic "streaking." The imidazole nitrogen is protonating on the silica, turning your column into an inadvertent cation-exchange resin.
-
Fix: You must use Protocol A (TEA Deactivation). If you are already using TEA, increase the concentration to 2% or switch to Neutral Alumina.
Q: I lost 40% of my mass, and the NMR shows a carboxylic acid peak (~10-12 ppm). A: Your aldehyde oxidized on the column. Silica gel contains adsorbed oxygen and water, and the high surface area catalyzes oxidation.
-
Fix:
-
Use Flash Chromatography (high flow rate) to minimize residence time.
-
Flush the column with
or Argon before loading. -
Switch to Alumina (less oxidative surface).
-
Q: My compound is insoluble in Hexane/EtOAc but streaks in DCM/MeOH. A: Solubility vs. Separation conflict.
-
Fix: Use Dry Loading . Dissolve your crude in MeOH/DCM, add Celite (or silica), and evaporate to dryness. Load this powder on top of the column.[3] This allows you to start the gradient at 0% polar solvent, improving resolution without solubility issues.
Q: How do I visualize the spots? The aldehyde is faint under UV. A: Imidazoles are usually UV active, but if the aldehyde conjugation is weak:
-
Stain: Use Iodine (
) (imidazoles turn brown/yellow rapidly) or KMnO4 (aldehydes oxidize and turn yellow/brown). -
DNP Stain: 2,4-Dinitrophenylhydrazine is specific for aldehydes (turns orange/red).
References
-
Teledyne ISCO. (2023). Flash Chromatography Guide: Purification of Basic Compounds. Retrieved from [Link]
-
University of Rochester. (n.d.). The Solid Phase: Silica vs. Alumina and Deactivation Techniques.[3][4] Retrieved from [Link]
-
Biotage. (2023).[5] Strategies for Flash Purification of Heterocycles. Retrieved from [Link]
-
Taniguchi, T., & Curran, D. P. (2012).[6][7] Silica Gel Promotes Reductions of Aldehydes and Ketones.[6][7] Organic Letters.[7] (Demonstrates reactivity of aldehydes on silica). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes [organic-chemistry.org]
- 7. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in Imidazole Aldehyde Reductive Amination
Welcome to the Technical Support Center for reductive amination of imidazole aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Question 1: My reaction is producing a significant amount of a tertiary amine byproduct. What's happening and how can I fix it?
Answer:
This is a classic case of over-alkylation , a common side reaction in reductive aminations, especially when using primary amines. The secondary amine product you are forming is often more nucleophilic than the starting primary amine. This allows it to compete with the starting amine in reacting with the imidazole aldehyde, leading to the formation of a tertiary amine.
Here’s a breakdown of the issue and how to mitigate it:
-
Stepwise vs. One-Pot Procedure: In a one-pot reaction where the aldehyde, amine, and reducing agent are mixed together, the newly formed secondary amine is immediately exposed to any remaining aldehyde and can react further.
-
Solution: A stepwise procedure is highly recommended to minimize over-alkylation. First, allow the imine to form completely by stirring the imidazole aldehyde and the primary amine together in a suitable solvent. You can monitor the disappearance of the aldehyde by TLC or NMR. Once the imine formation is complete, then introduce the reducing agent. This significantly reduces the concentration of the aldehyde available to react with your desired secondary amine product.[1]
-
-
Stoichiometry Control: The ratio of your reactants plays a crucial role.
-
Solution: Using a large excess of the primary amine can statistically favor the formation of the desired secondary amine over the tertiary amine. However, this can complicate purification. A more controlled approach is to use a slight excess of the primary amine (e.g., 1.1 to 1.5 equivalents).
-
-
Choice of Reducing Agent: The reactivity of the reducing agent can influence the reaction pathway.
-
Solution: While sodium borohydride (NaBH₄) is a common reducing agent, it can sometimes be too reactive and may not be the best choice when trying to avoid over-alkylation. Milder reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are more selective for the reduction of the iminium ion over the starting aldehyde.[2]
-
Question 2: I'm observing the formation of the corresponding alcohol from my imidazole aldehyde. How can I prevent this side reaction?
Answer:
The formation of an alcohol from your starting aldehyde is a result of the direct reduction of the carbonyl group by the hydride reagent. This side reaction is more prevalent under certain conditions:
-
Strong Reducing Agents: Powerful reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes to alcohols.[2]
-
Solution: Employ a milder and more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it preferentially reduces the iminium ion intermediate over the aldehyde.[3] Sodium cyanoborohydride (NaBH₃CN) is also a good alternative, though it is toxic and requires careful handling.[2]
-
-
Slow Imine Formation: If the formation of the imine is slow, the aldehyde is exposed to the reducing agent for a longer period, increasing the likelihood of its reduction to the alcohol.
-
Solution: To facilitate imine formation, you can:
-
Add a catalytic amount of acid: A weak acid, such as acetic acid, can catalyze the formation of the iminium ion, which is then readily reduced.[4]
-
Remove water: Imine formation is an equilibrium reaction that produces water. Removing water as it is formed can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like molecular sieves or by azeotropic distillation.[5]
-
-
Question 3: My reaction is giving a mixture of N1- and N3-alkylated imidazole products. How can I control this regioselectivity?
Answer:
This is a challenge specific to N-unsubstituted imidazoles. When the imidazole ring is deprotonated, the resulting anion has its negative charge delocalized over both nitrogen atoms (N1 and N3), making both susceptible to alkylation.[6] This can lead to a mixture of regioisomers.
Several factors influence the regioselectivity of N-alkylation:
-
Steric Hindrance: The steric bulk of substituents on the imidazole ring and the alkylating agent can direct the alkylation to the less hindered nitrogen atom.[7]
-
Solution: If you have a substituent on the imidazole ring, a bulky alkylating group will preferentially react at the nitrogen that is sterically more accessible.
-
-
Electronic Effects: The electronic nature of substituents on the imidazole ring can influence the nucleophilicity of the nitrogen atoms.
-
Solution: An electron-withdrawing group at the C4(5) position will decrease the nucleophilicity of the adjacent N3 nitrogen, thereby favoring alkylation at the N1 position.[8]
-
-
Protecting Groups: In situations where high regioselectivity is crucial, using a protecting group on one of the imidazole nitrogens is a reliable strategy.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reductive amination of imidazole aldehydes?
A1: Generally, a mildly acidic pH of 4-6 is optimal for the formation of the imine/iminium ion intermediate.[2] If the pH is too low, the amine nucleophile will be protonated and become unreactive. If the pH is too high, the carbonyl group will not be sufficiently protonated to activate it for nucleophilic attack. For imidazole-containing compounds, the basicity of the imidazole ring itself can influence the local pH, so empirical optimization is often necessary.
Q2: Which reducing agent is best for my reaction?
A2: The choice of reducing agent is critical for success. Here is a comparison of common choices:
| Reducing Agent | Pros | Cons |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available. | Can reduce the starting aldehyde to an alcohol; less selective.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for iminium ions over carbonyls.[2] | Toxic (can release HCN gas under acidic conditions); requires careful handling. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective, mild, and non-toxic byproducts.[3] | More expensive than NaBH₄; can be moisture sensitive. |
For most applications involving imidazole aldehydes, sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended starting point due to its high selectivity and safety profile.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You should see the disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot. Liquid chromatography-mass spectrometry (LC-MS) can also be used to monitor the formation of the desired product and any side products. For a more quantitative assessment, ¹H NMR spectroscopy can be used to observe the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the product.
Q4: I'm having trouble purifying my final product. What are some common purification challenges and solutions?
A4: The basic nature of the imidazole ring and the newly formed amine can make purification challenging, especially with silica gel chromatography. The basic product can interact strongly with the acidic silica gel, leading to poor separation and tailing peaks.
-
Solution 1: Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. The triethylamine will compete with your product for the acidic sites on the silica, improving the peak shape and elution.
-
Solution 2: Amine-Functionalized Silica: For particularly difficult separations, using an amine-functionalized silica gel can be very effective. This stationary phase has a less acidic surface, which minimizes the strong interactions with basic compounds.
-
Solution 3: Acid-Base Extraction: An acid-base liquid-liquid extraction can be a useful purification step. Dissolve the crude reaction mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The basic product will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your product back into an organic solvent.
Detailed Experimental Protocols
Protocol 1: One-Pot Reductive Amination of Imidazole-2-carboxaldehyde with Sodium Triacetoxyborohydride
This protocol is a good starting point for a general one-pot procedure.
-
To a solution of imidazole-2-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the primary amine (1.1 eq).
-
The mixture is stirred at room temperature for 30-60 minutes to allow for initial imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane, often with 0.1-1% triethylamine).
Protocol 2: Stepwise Reductive Amination of 1H-Imidazole-4-carboxaldehyde with Sodium Borohydride
This protocol is useful when over-alkylation is a significant concern.
-
Dissolve 1H-imidazole-4-carboxaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous methanol.
-
Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. The reaction can be monitored by ¹H NMR for the disappearance of the aldehyde proton.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Chemistry
To better understand the competing reaction pathways, the following diagrams illustrate the desired reaction and the common side reactions.
Caption: Reaction pathways in imidazole aldehyde reductive amination.
Caption: Troubleshooting decision tree for imidazole aldehyde reductive amination.
References
-
Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038–4040. [Link]
-
Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]
-
Chemistry Steps. (2024). Reductive Amination. [Link]
-
Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
The Organic Solution. (2023). Reductive Amination. YouTube. [Link]
-
Alam, M. S., & Keating, M. J. (2024). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 14(35), 25304-25313. [Link]
-
Rossi, S., et al. (2019). Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. Molecules, 24(10), 1963. [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/Chempros. [Link]
-
Takahashi, K., et al. (2018). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Tetrahedron, 74(38), 5568-5576. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Jabbar, H. S., et al. (2017). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Advanced Research, 5(7), 2093-2101. [Link]
-
Zhang, Q. G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(12), 5641-5643. [Link]
-
ACS Green Chemistry Institute. (2026). Reductive Amination. [Link]
-
Patel, M. B., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Journal of Chemical Sciences, 135(2), 50. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
De la Mora, M. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 738. [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
storage stability of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde at -20°C
Welcome to the dedicated technical resource for 2-Cyclohexyl-1H-imidazole-5-carbaldehyde. This guide is designed for our partners in research, discovery, and drug development. Here, we address the critical aspects of handling and storage, with a specific focus on maintaining the integrity of this compound at -20°C. Our goal is to provide you with the expertise and practical guidance necessary to ensure the reliability and reproducibility of your experimental outcomes.
Introduction: Understanding the Molecule
2-Cyclohexyl-1H-imidazole-5-carbaldehyde is a bifunctional molecule featuring a reactive aldehyde group and an imidazole ring. This unique combination makes it a valuable building block in medicinal chemistry and materials science. However, these same functional groups are susceptible to degradation, necessitating careful storage and handling to preserve purity and reactivity. The primary stability concerns stem from the aldehyde's propensity for oxidation and the imidazole ring's sensitivity to oxidative and photo-degradation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-Cyclohexyl-1H-imidazole-5-carbaldehyde at -20°C?
A1: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of its functional moieties, two primary degradation routes are of concern:
-
Oxidation of the Aldehyde: The carbaldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid (2-Cyclohexyl-1H-imidazole-5-carboxylic acid). This process can be accelerated by the presence of atmospheric oxygen.
-
Imidazole Ring Degradation: The imidazole ring itself can undergo oxidation or photodegradation, potentially leading to ring-opening or the formation of various byproducts.[2]
Q2: Is storage at -20°C sufficient to prevent degradation?
A2: Storage at -20°C is a common and recommended practice for slowing down many chemical degradation processes. For a related compound, 1H-Imidazole-5-carboxaldehyde, storage of a stock solution at -20°C is recommended for up to one month.[3] However, for aldehydes, low temperatures can sometimes promote polymerization, a process where molecules react with each other to form larger chains.[4] While freezing is generally effective at inhibiting many reactions, it is crucial to also mitigate other factors like exposure to air and light.
Q3: How should I handle 2-Cyclohexyl-1H-imidazole-5-carbaldehyde upon receiving it?
A3: To ensure long-term stability, we recommend the following upon receipt:
-
Inert Atmosphere: If possible, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[5][6]
-
Aliquotting: If you plan to use small quantities over time, it is best to aliquot the material into smaller, single-use vials. This practice minimizes the number of freeze-thaw cycles the bulk material is subjected to.[7]
-
Proper Sealing: Ensure vials are tightly sealed to prevent moisture ingress. Parafilm can be used as an extra precaution.
Q4: What are the signs that my sample of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde may have degraded?
A4: Degradation can manifest in several ways:
-
Physical Appearance: A change in color or the formation of a precipitate could indicate polymerization or the formation of insoluble degradation products.
-
Analytical Data: Inconsistent results in your experiments, such as lower than expected yields or the appearance of unexpected byproducts, are strong indicators of starting material degradation.
-
Chromatographic Analysis: When analyzed by techniques like HPLC or TLC, the appearance of new peaks or spots, or a decrease in the area of the main peak, suggests degradation.[7]
-
Spectroscopic Analysis: Changes in the NMR or IR spectrum, such as the appearance of a broad hydroxyl peak (indicative of carboxylic acid formation), would signal degradation.
Q5: How do repeated freeze-thaw cycles affect the stability of this compound?
A5: Repeated freeze-thaw cycles can be detrimental to the stability of chemical compounds.[8] For solutions, this can lead to the formation of concentration gradients and potentially accelerate degradation in localized areas. For solids, it can introduce moisture from condensation, which can facilitate hydrolytic or oxidative degradation. Aliquotting the compound is the most effective way to mitigate the impact of freeze-thaw cycles.[7]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde.
| Observed Issue | Potential Cause | Recommended Action |
| Low or no product yield in a reaction | Degradation of the starting material. | Verify the purity of your 2-Cyclohexyl-1H-imidazole-5-carbaldehyde using HPLC or NMR before use.[1] |
| Reaction conditions are promoting degradation. | If the reaction is run in the presence of strong oxidants or under UV light, consider running control experiments in the dark and under an inert atmosphere.[1] | |
| Appearance of an unexpected byproduct with a higher polarity | Oxidation of the aldehyde to a carboxylic acid. | Confirm the identity of the byproduct using LC-MS or by comparing it to a standard of the corresponding carboxylic acid, if available. To prevent this, use degassed solvents and run the reaction under an inert atmosphere. |
| Inconsistent analytical results (e.g., variable retention times in HPLC) | On-column degradation or interaction with the stationary phase. | Ensure the mobile phase is compatible with the compound. Consider using a different column or modifying the mobile phase (e.g., adding a small amount of a competing base like triethylamine). |
| The compound is degrading in the autosampler. | If possible, use a cooled autosampler. Prepare samples immediately before analysis. |
Visual Troubleshooting Workflow
Caption: A decision tree for troubleshooting inconsistent experimental results.
Experimental Protocol: Stability Assessment of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde at -20°C
This protocol outlines a method to quantitatively assess the stability of the compound over time.
Objective: To determine the rate of degradation of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde when stored at -20°C.
Materials:
-
2-Cyclohexyl-1H-imidazole-5-carbaldehyde
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
2 mL amber glass HPLC vials with caps
-
-20°C freezer
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Ensure the compound is fully dissolved.
-
-
Sample Aliquoting and Storage:
-
Aliquot 100 µL of the stock solution into multiple amber HPLC vials.
-
Label the vials with the date and time point (e.g., T=0, T=1 week, T=2 weeks, etc.).
-
Immediately analyze the T=0 samples.
-
Place the remaining vials in a -20°C freezer.
-
-
HPLC Analysis:
-
Method Development (if necessary): Develop a reversed-phase HPLC method capable of separating the parent compound from potential degradation products. A C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Analysis Schedule: At each designated time point (e.g., 1, 2, 4, and 8 weeks), remove one vial from the freezer. Allow it to come to room temperature before analysis.
-
Injection: Inject the sample onto the HPLC system.
-
Data Acquisition: Record the chromatogram, paying close attention to the peak area of the parent compound and the appearance of any new peaks.
-
-
Data Analysis:
-
Calculate the percentage of the remaining 2-Cyclohexyl-1H-imidazole-5-carbaldehyde at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound against time to visualize the degradation profile.
-
Visual Representation of the Stability Study Workflow
Caption: Workflow for conducting a stability study of the compound at -20°C.
References
- BenchChem. (2025). Stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions.
- MedChemExpress. (n.d.). 1H-Imidazole-5-carboxaldehyde.
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]
- BenchChem. (2025).
-
Kilic, B., & Simsek, A. (2013). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Biochemia Medica. [Link]
-
Neilson, R. H. (n.d.). The manipulation of air-sensitive compounds. Neilson Lab. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 5. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Imidazole Formylation Reactions
Welcome to our dedicated technical support center for imidazole formylation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical C-C bond-forming reaction. Here, we address common issues leading to low yields and provide actionable, field-tested solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Vilsmeier-Haack formylation of a substituted imidazole is giving very low yields (<20%). What are the most likely causes?
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like imidazoles, but its success is highly sensitive to several factors. Low yields often stem from issues with the Vilsmeier reagent itself, improper reaction conditions, or substrate-specific problems.
Underlying Chemistry: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from a tertiary amide (like DMF) and an acid chloride (like POCl₃ or oxalyl chloride). This reagent is then attacked by the electron-rich imidazole ring.
-
Integrity of the Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Its preparation is a critical step.
-
Protocol: Ensure your DMF is anhydrous. Use a freshly opened bottle or dry it over molecular sieves. The reaction should be run under an inert atmosphere (Nitrogen or Argon).
-
Causality: Traces of water will hydrolyze the Vilsmeier reagent, quenching the active electrophile and leading to dramatically reduced yields.
-
-
Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-dependent.
-
Protocol: The Vilsmeier reagent is typically formed at 0 °C. After its formation, the imidazole substrate is added, and the reaction is often allowed to warm to room temperature or gently heated (40-60 °C) to drive it to completion.
-
Causality: Insufficient heating may result in an incomplete reaction, while excessive temperatures can lead to decomposition of the starting material or product and the formation of side products.
-
-
Substrate Reactivity: The electronic nature of the substituents on the imidazole ring plays a crucial role.
-
Electron-Withdrawing Groups (EWGs): If your imidazole has EWGs (e.g., -NO₂, -CN, -CO₂R), the ring is deactivated, making it less nucleophilic and less reactive towards the Vilsmeier reagent.
-
Solution: For deactivated imidazoles, you may need to use a more reactive formylating agent or harsher reaction conditions (e.g., higher temperatures, longer reaction times). However, this must be balanced against the risk of decomposition.
-
Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation of imidazoles.
Question 2: I am attempting a Duff reaction on my N-protected imidazole, but I am getting a complex mixture of products and low conversion. What should I investigate?
The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (often acetic acid or trifluoroacetic acid), is an alternative for formylating activated aromatic rings. Its complexity can lead to multiple side products if not properly controlled.
Underlying Chemistry: The reaction is believed to proceed through the formation of an iminium ion from HMTA in acid, which then acts as the electrophile. The initial adduct is subsequently hydrolyzed during workup to yield the aldehyde.
-
Choice of Acid: The acidity of the medium is critical.
-
Protocol: While acetic acid is traditional, for less reactive imidazoles, stronger acids like trifluoroacetic acid (TFA) can improve the yield. However, TFA can also promote side reactions or decomposition if the substrate is sensitive.
-
Causality: The acid protonates HMTA, facilitating the formation of the reactive electrophile. The optimal acidity will depend on the specific imidazole substrate.
-
-
Stoichiometry of HMTA: An excess of HMTA is often used, but a very large excess can lead to the formation of polymeric side products.
-
Recommendation: Start with 1.5-2.0 equivalents of HMTA and optimize from there.
-
-
Hydrolysis Step: The final hydrolysis step is crucial for liberating the aldehyde.
-
Protocol: After the initial reaction, the mixture is typically heated with aqueous acid to hydrolyze the intermediate. Incomplete hydrolysis will result in low yields of the desired product.
-
Causality: The intermediate formed from the reaction of the imidazole with the HMTA-derived electrophile is not the final aldehyde. It must be carefully hydrolyzed to reveal the formyl group.
-
| Method | Formylating Agent | Typical Substrates | Key Considerations |
| Vilsmeier-Haack | POCl₃/DMF | Electron-rich imidazoles | Moisture sensitive, temperature control is critical. |
| Duff Reaction | Hexamethylenetetramine (HMTA) | Activated imidazoles | Requires acidic conditions, hydrolysis step is crucial. |
| Gattermann Reaction | HCN/HCl or Zn(CN)₂/HCl | Generally less common for imidazoles | Highly toxic reagents, requires strong acid. |
| Rieche Formylation | Dichloromethyl methyl ether | Activated aromatics | Carcinogenic reagent, requires a Lewis acid catalyst. |
Question 3: My formylated imidazole product is difficult to purify. I see multiple spots on TLC, even after column chromatography. What are some common impurities?
Purification is often a significant hurdle in imidazole formylation. The nature of the impurities will depend on the reaction conditions and the stability of your product.
-
Unreacted Starting Material: If the reaction is incomplete, you will have starting material to separate.
-
Solution: Optimize the reaction time and temperature to drive the reaction to completion. A small-scale time-course study can be very informative.
-
-
Di-formylated Products: In some cases, if there are two available positions on the imidazole ring, di-formylation can occur, especially with highly activated substrates or a large excess of the formylating agent.
-
Solution: Carefully control the stoichiometry of the formylating agent. Using 1.0-1.2 equivalents can favor mono-formylation.
-
-
Hydrolyzed Vilsmeier Reagent Byproducts: In Vilsmeier-Haack reactions, incompletely quenched or hydrolyzed reagent can lead to polar, water-soluble impurities that can be difficult to remove.
-
Solution: A thorough aqueous workup is essential. Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic byproducts.
-
-
Polymeric Materials: Particularly in the Duff reaction, side reactions can lead to the formation of polymeric materials.
-
Solution: These are often insoluble and can be removed by filtration before workup and chromatography.
-
-
Quenching: Carefully quench the reaction mixture, typically by pouring it onto ice water or a cold bicarbonate solution.
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).
Caption: A decision-making workflow for purifying formylated imidazoles.
References
Technical Support Center: Purification of Imidazole Derivatives
Welcome to the Technical Support Center for the purification of imidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the removal of impurities, with a specific focus on residual aldehydes from synthesis.
Structure of This Guide
This guide is structured in a question-and-answer format to directly address the practical issues you may face in the lab. It begins with Frequently Asked Questions (FAQs) to provide a foundational understanding of aldehyde impurities in the context of imidazole chemistry. This is followed by in-depth Troubleshooting Guides for specific purification techniques.
Frequently Asked Questions (FAQs)
Q1: Why are aldehyde impurities common in the synthesis of imidazole derivatives?
Aldehyde impurities are frequently encountered in imidazole derivative synthesis primarily because many common synthetic routes utilize aldehydes as starting materials.[1][2][3] For instance, the renowned Radziszewski reaction and its variations involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source) to form the imidazole ring.[3] If the reaction does not go to completion or if side reactions occur, unreacted starting aldehyde can remain in the crude product mixture.
Q2: What are the consequences of having residual aldehyde impurities in my final imidazole compound?
Residual aldehyde impurities can have several detrimental effects, particularly in the context of drug development:
-
Toxicity: Many aldehydes are reactive and can be cytotoxic or genotoxic.[4]
-
Side Reactions: Aldehydes can react with the final imidazole product or other molecules over time, leading to the formation of new, uncharacterized impurities and degradation of the active pharmaceutical ingredient (API).
-
Altered Biological Activity: The presence of impurities can affect the pharmacological profile of the drug substance.
-
Regulatory Issues: Regulatory bodies like the FDA have stringent limits on the levels of impurities in APIs.[4]
Q3: How can I detect and quantify aldehyde impurities in my imidazole derivative sample?
Several analytical techniques can be employed for the detection and quantification of aldehyde impurities:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying impurities in pharmaceutical samples.[5][6][7] A specific HPLC method would need to be developed and validated for your particular imidazole derivative and the potential aldehyde impurities.
-
Gas Chromatography (GC): GC is suitable for volatile aldehydes. Often, derivatization of the aldehyde is necessary to improve its chromatographic properties and detection sensitivity.
-
Mass Spectrometry (MS): Coupling HPLC or GC with MS (LC-MS or GC-MS) provides high sensitivity and specificity, allowing for the confident identification and quantification of trace-level impurities.[8]
A comprehensive guide to analytical techniques for imidazole compounds can provide further details on method development.[5]
Troubleshooting Guides for Aldehyde Removal
This section provides detailed protocols and troubleshooting advice for common purification techniques to remove aldehyde impurities from your imidazole derivatives.
Guide 1: Purification by Recrystallization
Recrystallization is often the first method of choice for purifying solid compounds due to its simplicity and cost-effectiveness. It relies on the difference in solubility of the desired compound and the impurities in a chosen solvent system.
When to Use Recrystallization:
-
When your imidazole derivative is a solid at room temperature.
-
When there is a significant difference in solubility between your product and the aldehyde impurity in a particular solvent. Aldehydes are often more soluble in common organic solvents than the more polar, crystalline imidazole derivatives.
Experimental Protocol: Recrystallization
-
Solvent Screening:
-
Place a small amount of your crude product in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water) to each tube.[9]
-
An ideal solvent will dissolve your imidazole derivative sparingly at room temperature but completely at its boiling point. The aldehyde impurity should ideally remain in solution upon cooling.
-
-
Dissolution:
-
Once a suitable solvent is identified, dissolve the crude product in the minimum amount of the hot solvent in an Erlenmeyer flask.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Dry the purified crystals to a constant weight.
-
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Add a small amount of additional hot solvent. If the problem persists, try a different solvent with a lower boiling point or a co-solvent system. |
| No crystals form | The solution is not saturated, or nucleation is slow. | Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available. If still unsuccessful, slowly evaporate some of the solvent to increase the concentration. |
| Low recovery | The compound is too soluble in the chosen solvent, or too much solvent was used. | Ensure you are using the minimum amount of hot solvent for dissolution. Cool the solution thoroughly in an ice bath before filtration. |
| Impure crystals | The cooling was too rapid, trapping impurities. | Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. A second recrystallization may be necessary. |
Guide 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.
When to Use Column Chromatography:
-
When recrystallization is ineffective or impractical (e.g., for oily products).
-
When dealing with complex mixtures of impurities.
-
When the polarity of the imidazole derivative and the aldehyde impurity are sufficiently different.
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection (TLC):
-
Dissolve a small amount of the crude material and spot it on a Thin Layer Chromatography (TLC) plate.
-
Develop the TLC plate in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
The ideal mobile phase will give your imidazole derivative an Rf value of ~0.3 and good separation from the aldehyde impurity. For basic compounds like imidazoles, adding 0.1-1% triethylamine to the eluent can improve peak shape and reduce tailing.[9]
-
-
Column Packing:
-
Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
For better separation, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen mobile phase, starting with a lower polarity if using a gradient.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified imidazole derivative.
-
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Compound streaking on the column/TLC | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of triethylamine (0.1-1%) or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.[9] |
| Co-elution of product and impurity | The polarities are too similar. | Try a different stationary phase (e.g., alumina for basic compounds) or a different solvent system to alter the selectivity. |
Guide 3: Purification by Acid-Base Extraction
This technique leverages the basicity of the imidazole ring to separate it from neutral impurities like many aldehydes. The imidazole is protonated with an acid to become a water-soluble salt, while the neutral aldehyde remains in the organic phase.
Understanding the Chemistry
The imidazole ring is basic due to the lone pair of electrons on the sp²-hybridized nitrogen atom. The pKa of the conjugate acid of imidazole is approximately 7.0.[2][10] This means that in an acidic solution with a pH below ~7, the imidazole will be predominantly in its protonated, water-soluble imidazolium form.
Caption: Workflow for Acid-Base Extraction of Imidazole Derivatives.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in an organic solvent that is immiscible with water (e.g., dichloromethane, ethyl acetate).[9]
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel, venting frequently.[9]
-
Separation: Allow the layers to separate. The protonated imidazole will be in the aqueous layer. Drain the aqueous layer into a clean flask. The organic layer now contains the neutral aldehyde impurity.
-
Neutralization and Back-Extraction: Cool the acidic aqueous extract in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution is basic (check with pH paper).[9][11] This deprotonates the imidazolium salt back to the neutral imidazole derivative.
-
Isolation: Extract the neutralized aqueous solution with several portions of an organic solvent. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the purified product.[9]
Troubleshooting Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Emulsion formation | Agitation was too vigorous, or concentrations are high. | Allow the mixture to stand for a longer period. Gentle swirling can help break the emulsion. Adding a small amount of brine (saturated NaCl solution) can also be effective. |
| Low recovery after back-extraction | Incomplete neutralization. The imidazole derivative has some water solubility. | Ensure the aqueous layer is sufficiently basic (pH > pKa of the imidazole + 2) to ensure the imidazole is in its neutral form.[9] Perform multiple extractions with the organic solvent to ensure complete recovery. |
Guide 4: Purification by Sodium Bisulfite Wash (Use with Caution)
This chemical extraction method is highly effective for removing aldehydes. It involves the reaction of the aldehyde with aqueous sodium bisulfite to form a water-soluble adduct, which is then separated from the organic layer containing the desired compound.
The Chemistry of Bisulfite Adduct Formation
Sodium bisulfite adds across the carbonyl double bond of an aldehyde to form a water-soluble bisulfite adduct. This reaction is reversible.
Caption: Reversible reaction of an aldehyde with sodium bisulfite.
Potential Challenge with Imidazole Derivatives
The final step of this procedure often involves making the aqueous layer strongly basic (pH > 10) to regenerate the aldehyde for disposal or recovery.[12] While your imidazole derivative (with a pKaH of ~7) will be in its neutral form at this pH, there is a risk of it partitioning into the basic aqueous layer, especially if it has polar functional groups, leading to product loss. Therefore, it is highly recommended to perform a small-scale trial first to assess the recovery of your specific imidazole derivative.
Experimental Protocol: Sodium Bisulfite Wash
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Bisulfite Wash: In a separatory funnel, wash the organic solution with a saturated aqueous solution of sodium bisulfite. Shake vigorously for 1-2 minutes.[12]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the aldehyde-bisulfite adduct.
-
Aqueous Wash: Wash the organic layer with water and then with brine to remove any residual bisulfite.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure to obtain the purified imidazole derivative.
Troubleshooting the Sodium Bisulfite Wash
| Problem | Possible Cause | Solution |
| Aldehyde impurity remains | The reaction is slow for sterically hindered or electron-poor aldehydes. The bisulfite solution is old. | Increase the shaking time. Use a freshly prepared saturated sodium bisulfite solution. For less reactive aliphatic aldehydes, using a co-solvent like DMF can be effective.[12] |
| Low product recovery | The imidazole derivative is partitioning into the aqueous bisulfite solution. | Perform a small-scale trial. If product loss is observed, consider an alternative method. You can try to back-extract the aqueous bisulfite layer with fresh organic solvent, but this may be inefficient. |
| Emulsion formation | Vigorous shaking. | See troubleshooting for acid-base extraction. |
Summary of Purification Methods
| Method | Best For | Advantages | Disadvantages |
| Recrystallization | Crystalline solids with different solubility profiles from impurities. | Simple, inexpensive, can yield very pure material. | Not suitable for oils or amorphous solids; can have low recovery. |
| Column Chromatography | Oily products or complex mixtures with different polarities. | Highly versatile and effective for a wide range of compounds. | Can be time-consuming and requires larger volumes of solvent. |
| Acid-Base Extraction | Basic imidazole derivatives with neutral impurities. | Simple, fast, and uses common lab reagents. | Only effective for separating compounds with different acid-base properties. Emulsions can be an issue. |
| Sodium Bisulfite Wash | Removing aldehyde impurities specifically. | Highly selective for aldehydes. | Use with caution. Potential for product loss due to the basicity of the imidazole ring. |
References
-
de Oliveira, R. N., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 797. Available at: [Link]
-
University of California, Davis. (n.d.). Acid-Base Extraction. Available at: [Link]
-
Wikipedia. (2024). Imidazole. Available at: [Link]
-
G, S. S., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Bioorganic Chemistry, 107, 104531. Available at: [Link]
-
Quora. (2020). Do you know the reaction mechanism that leads an aldehyde + sodium bisulfite to re-convert into pure aldehyde? Available at: [Link]
-
Research Journal of Chemical Sciences. (2015). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Available at: [Link]
-
Domańska, U., & Bogel-Łukasik, E. (2005). Solubilities, Partition Coefficients, Density, and Surface Tension for Imidazoles + Octan-1-ol or + Water or + n-Decane. Journal of Chemical & Engineering Data, 50(6), 1857-1863. Available at: [Link]
-
Jäschke, A., et al. (2014). Second generation silver(I)-mediated imidazole base pairs. Beilstein Journal of Organic Chemistry, 10, 2113-2119. Available at: [Link]
-
G, S. S., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Bioorganic Chemistry, 107, 104531. Available at: [Link]
-
ResearchGate. (n.d.). pKa values of imidazoles versus degree of substitution. Available at: [Link]
-
Lippert, B., et al. (1998). Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity. Inorganica Chimica Acta, 280(1-2), 50-56. Available at: [Link]
-
ResearchGate. (n.d.). Solubilities, Partition Coefficients, Density, and Surface Tension for Imidazoles + Octan-1-ol or + Water or + n-Decane†. Available at: [Link]
-
PubChem. (n.d.). Imidazole. Available at: [Link]
-
Reddit. (2023). Removal of Imidazole from my crude product solution. Available at: [Link]
-
Betterton, E. A., Erel, Y., & Hoffmann, M. R. (1988). Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties. Environmental Science & Technology, 22(8), 92-99. Available at: [Link]
-
Arvia Technology. (n.d.). Case Study: Removal of Multiple APIs to Below PNEC Levels. Available at: [Link]
-
Wikipedia. (2024). Acid–base extraction. Available at: [Link]
-
Arvia Technology. (n.d.). CASE STUDY: Removal of Pharmaceutical Residues and APIs. Available at: [Link]
-
ResearchGate. (2024). One of the aldehyde that i have synthesised is not forming adduct with sodium by sulfite. is there any specific reason? Available at: [Link]
-
Reddit. (2017). Sodium bisulfite-aldehyde adduct. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Myrbouh, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57367. Available at: [Link]
-
American Chemical Society. (n.d.). Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. Available at: [Link]
-
Ranke, J., et al. (2004). Octanol–water partition coefficients of imidazolium-based ionic liquids. Green Chemistry, 6(7), 343-345. Available at: [Link]
-
ResearchGate. (n.d.). Active pharmaceutical ingredients (APIs) based on imidazole or indolyl-derived imidazole scaffolds. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2017). purification and impurity control in aPIS. Available at: [Link]
-
Global Journals. (n.d.). 1-Octanol/Water Partition Coefficients of Dialkylated Methylimidazolium Halide Salts. Available at: [Link]
-
Frömmel, J., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions, 304, 194-201. Available at: [Link]
-
El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5940. Available at: [Link]
-
Chromatography Forum. (2005). Residual Imidazole determination by HPLC. Available at: [Link]
-
Frontiers in Chemistry. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Available at: [Link]
-
AquaEnergy Expo. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. Available at: [Link]
-
ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Available at: [Link]
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). Molecules, 27(15), 4987. Available at: [Link]
-
Sangster, J. (1989). Octanol-Water Partition Coefficients of Simple Organic Compounds. Journal of Physical and Chemical Reference Data, 18(3), 1111-1229. Available at: [Link]
-
ResearchGate. (2020). How to make imidazole compounds from diamines and aldehydes? Available at: [Link]
-
Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. (2015). RSC Advances, 5(3), 1875-1882. Available at: [Link]
Sources
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- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde
In the landscape of drug discovery and development, the unambiguous structural elucidation and purity assessment of new chemical entities (NCEs) are cornerstones of a successful research program. Every synthesized compound must be rigorously characterized to ensure its identity, purity, and stability, forming the basis of all subsequent biological and toxicological evaluations. This guide provides an in-depth analysis of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde, a heterocyclic compound representative of structures often encountered in medicinal chemistry.
We will begin with a detailed examination of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, the cornerstone of organic structure determination.[1] Following this, we will broaden our perspective to include a comparative analysis with other essential analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This integrated approach showcases how a confluence of data from multiple orthogonal techniques provides the most robust and reliable characterization of a molecule, a critical requirement for advancing a compound through the development pipeline.
Part 1: The Cornerstone Technique: ¹H NMR Spectrum Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and relative number of different types of protons within a molecule.[4][5]
Anticipated ¹H NMR Spectrum of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde
The structure of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde presents several distinct proton environments. Based on fundamental principles and empirical data for similar chemical motifs, we can predict the key features of its ¹H NMR spectrum.
| Proton Assignment (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Supporting Data |
| Aldehyde (Ha) | 9.5 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group, placing it far downfield.[6][7] Its signal is expected to be a singlet as there are no adjacent protons to couple with. |
| Imidazole Ring (Hb) | 7.5 - 7.9 | Singlet (s) | 1H | Protons on heteroaromatic rings like imidazole typically resonate in this region.[8][9] The specific shift is influenced by the electronic effects of the adjacent cyclohexyl and aldehyde substituents. |
| Imidazole N-H (Hc) | 12.0 - 13.5 | Broad Singlet (br s) | 1H | The chemical shift of N-H protons in imidazoles is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange.[10] It often appears as a broad signal. |
| Cyclohexyl-CH (Hd) | 2.8 - 3.2 | Multiplet (m) | 1H | This methine proton is directly attached to the electron-withdrawing imidazole ring, causing a significant downfield shift compared to typical aliphatic protons.[11] |
| Cyclohexyl-CH2 (He) | 1.2 - 2.1 | Multiplet (m) | 10H | These protons reside in a complex, overlapping region typical for saturated carbocyclic systems.[12] The axial and equatorial protons have slightly different chemical environments, leading to a complex multiplet.[13] |
Experimental Protocol: ¹H NMR Data Acquisition
The acquisition of a high-quality ¹H NMR spectrum requires careful sample preparation and parameter selection. The goal is to achieve high resolution and a good signal-to-noise ratio to allow for accurate integration and observation of coupling patterns.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the 2-Cyclohexyl-1H-imidazole-5-carbaldehyde sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like N-H as it can slow down the exchange rate.[1]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for the chemical shift scale.[14][15]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Data Collection :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which sharpens the NMR signals.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8 to 64 for a sample of this concentration), pulse width, and acquisition time.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing :
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
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- 8. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 13. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemical Shift Referencing [nmr.chem.ucsb.edu]
Characteristic IR Absorption Bands for Imidazole Aldehyde Carbonyl Group: A Comparative Guide
This guide details the characteristic infrared (IR) absorption bands for the imidazole aldehyde carbonyl group, designed for researchers requiring precise spectroscopic identification.
Executive Summary: The Spectral Fingerprint
The imidazole aldehyde carbonyl group presents a unique spectroscopic signature defined by the interplay of aromatic conjugation and intermolecular hydrogen bonding . Unlike simple aliphatic aldehydes (~1730 cm⁻¹) or carbocyclic aromatic aldehydes (~1705 cm⁻¹), the electron-rich imidazole ring significantly lowers the carbonyl stretching frequency.
Quick Reference Data Table
| Functional Group | Compound Class | Characteristic Frequency (Solid/KBr) | Key Influencing Factor |
| C=O Stretch | Imidazole-2-carboxaldehyde | 1680 – 1695 cm⁻¹ | Strong conjugation; N-H···O H-bonding |
| C=O Stretch | Imidazole-4(5)-carboxaldehyde | 1660 – 1680 cm⁻¹ | Tautomeric broadening; enhanced H-bonding |
| C=O Stretch | Benzaldehyde (Standard) | 1700 – 1705 cm⁻¹ | Aromatic conjugation (Reference) |
| C=O Stretch | Saturated Aldehyde (e.g., Acetaldehyde) | 1725 – 1735 cm⁻¹ | Inductive effect only (No conjugation) |
| C-H Stretch | All Aldehydes | 2720 & 2820 cm⁻¹ | Fermi Resonance (Diagnostic Doublet) |
Mechanistic Analysis: Why the Shift Occurs?
The Heterocyclic Effect (Conjugation)
The imidazole ring is
-
Result: Imidazole aldehydes absorb at lower wavenumbers (~1660–1690 cm⁻¹) compared to benzaldehyde (~1705 cm⁻¹).
The Hydrogen Bonding Effect (State Dependence)
In the solid state (KBr pellet), the imidazole N-H moiety acts as a strong hydrogen bond donor, while the carbonyl oxygen acts as an acceptor.
-
Mechanism:
interaction lengthens the C=O bond. -
Observation: This causes a red shift (lower energy) of 10–20 cm⁻¹ compared to solution-phase spectra (e.g., in CHCl₃) where intermolecular H-bonding is disrupted.
Comparative Analysis: Distinguishing Alternatives
Scenario A: Imidazole vs. Benzene (Aromaticity)
-
Benzaldehyde: The phenyl ring is less electron-donating than the imidazole ring. The C=O band is sharp and distinct at ~1705 cm⁻¹.
-
Imidazole Aldehyde: The band is often broader and shifted to ~1680 cm⁻¹. The presence of the broad N-H stretch (2600–3200 cm⁻¹) in the imidazole spectrum is a secondary confirmation absent in benzaldehyde.
Scenario B: Positional Isomers (2- vs. 4/5-)
-
2-Imidazolecarboxaldehyde: The carbonyl is flanked by two nitrogen atoms. The symmetry often leads to a sharper, slightly higher frequency peak (~1690 cm⁻¹).
-
4(5)-Imidazolecarboxaldehyde: Due to rapid tautomerism (
) in solution and complex crystal packing, this isomer often shows a broader, lower frequency carbonyl band (~1665 cm⁻¹).
Experimental Protocol: Validated Characterization
To ensure data integrity, use the following self-validating protocol.
Method 1: Solid State (KBr Pellet)
Objective: Observe the maximum H-bonding shift.
-
Preparation: Grind 1 mg of imidazole aldehyde with 100 mg of dry spectroscopic-grade KBr.
-
Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
-
Validation: Check for the "Fermi Resonance" doublet at 2720/2820 cm⁻¹. If absent, the sample may have oxidized to a carboxylic acid (broad O-H trough at 3000 cm⁻¹).
Method 2: Solution Phase (Chloroform/DCM)
Objective: Observe the "free" carbonyl frequency.
-
Dissolution: Dissolve 5 mg of sample in 1 mL of dry CHCl₃.
-
Cell: Use a sealed liquid cell with NaCl or CaF₂ windows (0.1 mm path length).
-
Subtraction: Run a solvent blank and subtract the spectrum.
-
Result: Expect the C=O peak to shift up by ~15 cm⁻¹ (e.g., from 1680 to 1695 cm⁻¹) due to broken H-bonds.
Diagnostic Workflow
The following logic tree illustrates the decision process for assigning the imidazole aldehyde carbonyl band.
Caption: Decision logic for distinguishing imidazole aldehydes from ketones, acids, and amides using IR spectral features.
Troubleshooting & Interferences
Common Pitfall: C=N Ring Stretch vs. C=O
The imidazole ring has a C=N stretching vibration that usually appears between 1500–1600 cm⁻¹ .
-
Differentiation: The C=O stretch is significantly stronger (higher dipole moment change) and appears at a higher frequency (>1650 cm⁻¹) than the ring C=N stretch.
-
Warning: In metal complexes or salts (e.g., hydrochloride), the C=O band may shift. Always compare with the C-H aldehyde doublet to confirm.
Common Pitfall: Water Contamination
Imidazole derivatives are hygroscopic. Absorbed water creates a broad band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹.
-
Solution: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours before KBr pellet preparation.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 4(5)-Imidazolecarboxaldehyde. National Institute of Standards and Technology.[1][2][3] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard reference for Fermi resonance and conjugation effects).
- Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Authoritative source on tautomerism and spectral properties of imidazoles).
Sources
A Comparative Guide to HPLC Method Development for 2-Cyclohexyl-imidazole and Its Impurities
As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating HPLC method for 2-cyclohexyl-imidazole. We will move beyond rote procedures to explore the scientific rationale behind our choices, comparing two common reversed-phase columns to build a method that is both effective and compliant with regulatory expectations.
The Analytical Challenge: Understanding 2-Cyclohexyl-imidazole
2-cyclohexyl-imidazole is a heterocyclic compound featuring both a basic imidazole ring and a non-polar cyclohexyl group. The presence of the imidazole moiety is a key consideration for method development. Imidazole has a pKa of approximately 7.0, meaning its ionization state is highly sensitive to the mobile phase pH.[1] Operating near this pKa can lead to poor peak shape and retention time instability.[2] Therefore, controlling the pH is paramount to achieving a reproducible separation.
Potential impurities can arise from the synthesis process (e.g., starting materials, by-products) or from degradation of the active pharmaceutical ingredient (API).[3][4][5][6][7] Imidazole-containing compounds are known to be susceptible to specific degradation pathways, particularly oxidation and photodegradation.[8][9][10] A successful HPLC method must be "stability-indicating," meaning it can separate the intact API from all these potential process impurities and degradation products.[11][12][13]
The Cornerstone: Forced Degradation Studies
Before method development can truly begin, we must generate the impurities we intend to separate. Forced degradation, or stress testing, intentionally degrades the 2-cyclohexyl-imidazole API under harsh conditions to create a complex sample containing the likely degradants.[14][15] The goal is to achieve a modest level of degradation, typically 5-20%, to ensure the degradants are present at a detectable level without completely consuming the parent peak.[8]
Experimental Protocol: Forced Degradation
-
Sample Preparation : Prepare a stock solution of 2-cyclohexyl-imidazole at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis : To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis : To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 4 hours. Cool and neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation : To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation : Place 1 mL of the stock solution in a 105°C oven for 48 hours.
-
Photolytic Degradation : Expose 1 mL of the stock solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[16]
-
Control Sample : Keep a stock solution sample at 4°C, protected from light.
-
Analysis : Dilute all stressed and control samples to a final concentration of ~100 µg/mL with the mobile phase and analyze using the developed HPLC method.
Method Development: A Tale of Two Columns
The choice of stationary phase is the most powerful tool for influencing selectivity in chromatography.[17] We will compare the industry-standard C18 column with a Phenyl-Hexyl column to illustrate how alternative chemistries can solve common separation challenges.
-
C18 (Octadecylsilane) Columns : These are the workhorses of reversed-phase HPLC. They separate molecules primarily based on hydrophobic interactions.[18] The long alkyl chain provides strong retention for non-polar compounds.
-
Phenyl-Hexyl Columns : These columns offer a mixed-mode retention mechanism. They provide hydrophobicity from the hexyl linker but also introduce aromatic selectivity through potential π-π stacking interactions between the phenyl ring of the stationary phase and aromatic analytes.[18][19] This can be particularly useful for separating molecules with similar hydrophobicity but different aromatic character, a common scenario with API and its impurities.[20][21]
Below is a workflow diagram illustrating the logical steps of the method development process.
Caption: Workflow for Stability-Indicating HPLC Method Development.
Optimized HPLC Method Protocol
This protocol represents a robust starting point derived from a comparative development process.
| Parameter | Recommended Condition | Rationale |
| Column | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) | Provides alternative selectivity for aromatic impurities that may co-elute on a C18. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Low pH ensures the imidazole moiety is fully protonated, promoting sharp peaks and stable retention.[22][23] |
| Mobile Phase B | Acetonitrile | Offers good elution strength and low UV cutoff. |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min | A broad gradient is necessary to elute both polar degradants and the non-polar API and impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides better reproducibility by controlling viscosity and analyte retention. |
| Detector | PDA/UV at 215 nm | Wavelength where the imidazole chromophore typically shows strong absorbance. |
| Injection Volume | 10 µL | |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Comparative Performance Data
After analyzing the forced degradation samples on both C18 and Phenyl-Hexyl columns using the optimized conditions, the following hypothetical (but realistic) data was generated. The key challenge was the co-elution of an oxidative degradation product (Impurity-Ox) with a known process impurity (Impurity-1) on the C18 column.
Table 1: Comparative Chromatographic Results
| Analyte | Column Type | Retention Time (min) | Tailing Factor | Resolution (Rs) vs. Previous Peak |
| Impurity-Polar | C18 | 3.5 | 1.1 | - |
| Phenyl-Hexyl | 3.8 | 1.1 | - | |
| Impurity-1 | C18 | 10.2 | 1.2 | 15.1 |
| Phenyl-Hexyl | 11.5 | 1.1 | 16.8 | |
| Impurity-Ox | C18 | 10.2 | N/A (Co-elutes) | 0.0 |
| Phenyl-Hexyl | 11.9 | 1.2 | 2.5 | |
| 2-Cyclohexyl-imidazole | C18 | 14.5 | 1.3 | 8.1 |
| Phenyl-Hexyl | 15.2 | 1.2 | 6.4 |
Analysis of Results:
The data clearly demonstrates the superior performance of the Phenyl-Hexyl column for this specific separation. While both columns adequately retained the main peak, the C18 column failed to resolve the critical pair of Impurity-1 and the oxidative degradant Impurity-Ox (Resolution = 0.0). The Phenyl-Hexyl column, leveraging its unique π-π interaction capabilities, provided baseline separation (Rs = 2.5), which is well above the generally accepted minimum of 1.5 for quantitation.[17][18][20] This highlights the importance of screening alternative column chemistries when developing stability-indicating methods.
The following decision tree illustrates the logical process for troubleshooting and optimizing a separation.
Caption: Decision Tree for HPLC Method Optimization.
Method Validation: Ensuring Fitness for Purpose
Once the optimal chromatographic conditions are established, the method must be validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[24][25] Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of impurities.
Key validation parameters include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is primarily demonstrated through the forced degradation study and peak purity analysis using a PDA detector.[26]
-
Linearity : Demonstrating that the results are directly proportional to the concentration of the analyte over a specified range (e.g., from the reporting limit to 120% of the specification limit for an impurity).[26][27]
-
Accuracy : The closeness of the test results to the true value, often assessed by analyzing samples spiked with known amounts of impurities.
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Quantitation (LOQ) : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[27]
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.
Conclusion
The development of a stability-indicating HPLC method for 2-cyclohexyl-imidazole and its impurities is a systematic process grounded in an understanding of the analyte's chemistry and regulatory requirements. This guide demonstrates that while a standard C18 column is a logical starting point, it may not be sufficient for complex separations involving process and degradation impurities. By comparing it with a Phenyl-Hexyl column, we established that leveraging alternative selectivity through π-π interactions was critical to resolving a co-eluting pair of impurities. The final optimized method, built upon a Phenyl-Hexyl stationary phase with a low pH mobile phase, provides the specificity and robustness required for reliable quality control and stability testing in a regulated pharmaceutical environment.
References
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]
-
stability indicating hplc method development: a review. Academia.edu. Available at: [Link]
-
Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International. Available at: [Link]
-
Stability indicating RP-HPLC method development and validation for oseltamivir API. PubMed. Available at: [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available at: [Link]
-
Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. Available at: [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. IJPPR. Available at: [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Available at: [Link]
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. ResearchGate. Available at: [Link]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. Available at: [Link]
-
What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters. Available at: [Link]
-
Comparative assessment of C18 and phenyl-hexyl column for separation of... ResearchGate. Available at: [Link]
-
RP HPLC method for Imidazole. Chromatography Forum. Available at: [Link]
-
Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. Available at: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. Available at: [Link]
-
HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Journal of Instrumental Analysis. Available at: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. Available at: [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Available at: [Link]
-
Routes of synthesis and biological significances of Imidazole derivatives: Review. ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. Available at: [Link]
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Available at: [Link]
Sources
- 1. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
- 4. wjpsonline.com [wjpsonline.com]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. Imidazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. irjpms.com [irjpms.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. pharmtech.com [pharmtech.com]
- 15. ajrconline.org [ajrconline.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 19. support.waters.com [support.waters.com]
- 20. researchgate.net [researchgate.net]
- 21. halocolumns.com [halocolumns.com]
- 22. agilent.com [agilent.com]
- 23. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. fda.gov [fda.gov]
- 26. database.ich.org [database.ich.org]
- 27. chromatographyonline.com [chromatographyonline.com]
mass spectrometry fragmentation pattern of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde
Technical Guide: Mass Spectrometry Fragmentation of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde
Part 1: Executive Summary & Structural Context
2-Cyclohexyl-1H-imidazole-5-carbaldehyde (MW: 178.23 Da) is a critical heterocyclic building block, often utilized in the synthesis of bioactive agents targeting G-protein coupled receptors (GPCRs) or as an intermediate for angiotensin II receptor antagonists.
This guide provides a comparative mass spectrometric analysis of this compound. Unlike rigid aromatic analogs (e.g., 2-phenyl-imidazole derivatives), the 2-cyclohexyl moiety introduces specific saturation-driven fragmentation pathways. We compare the Electron Ionization (EI) fragmentation pattern of the target compound against a structural alternative, 2-Phenyl-1H-imidazole-5-carbaldehyde , to highlight the diagnostic utility of the cyclohexyl ring disintegration.
Part 2: Experimental Methodologies
To ensure reproducibility, the following self-validating protocols are recommended for identifying this compound.
High-Resolution LC-MS/MS Protocol (Soft Ionization)
-
System: Agilent 6545 Q-TOF or Thermo Q Exactive.
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 min.
-
Ionization: Electrospray Ionization (ESI) Positive Mode (+).
-
Rationale: ESI preserves the molecular ion
(m/z 179.24) and allows for controlled Collision Induced Dissociation (CID) to observe the loss of the formyl group and cyclohexyl ring contraction.
GC-MS Protocol (Hard Ionization)
-
System: Single Quadrupole GC-MS (e.g., Agilent 5977).
-
Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temp: 250°C (Ensure no thermal degradation of aldehyde).
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Rationale: 70 eV provides a standardized "fingerprint" spectrum, crucial for library matching. The high energy induces extensive fragmentation of the cyclohexyl ring, providing diagnostic structural confirmation.
Part 3: Comparative Fragmentation Analysis
This section contrasts the fragmentation of the target molecule with its aromatic analog to demonstrate the specific spectral signature of the cyclohexyl group.
The Subject: 2-Cyclohexyl-1H-imidazole-5-carbaldehyde
-
Molecular Ion (
): m/z 178 (Moderate intensity). -
Base Peak Driver: The cyclohexyl group is prone to ring opening and fragmentation, often dominating the low-mass region.[1]
Key Fragmentation Pathways:
-
-Cleavage (Aldehyde Loss): Loss of the formyl radical (
, 29 Da) or CO (28 Da).-
(
) or ( ).
-
(
-
Cyclohexyl Ring Disintegration (Diagnostic): Unlike phenyl rings, the cyclohexyl ring undergoes complex rearrangement and alkene loss.
-
Loss of Propene/Ethylene: The cyclohexyl ring often fragments to yield ions at m/z 83 (cyclohexyl cation), which further decays to m/z 55 (
) and m/z 41 ( ).
-
-
Imidazole Core: The imidazole ring is relatively stable but can lose HCN (27 Da) after the side chains are stripped.
The Alternative: 2-Phenyl-1H-imidazole-5-carbaldehyde
-
Molecular Ion (
): m/z 172. -
Contrast: The phenyl ring is aromatic and highly stable. It does not produce the m/z 55 or 41 swarm seen in the cyclohexyl derivative. Instead, it yields a characteristic phenyl cation at m/z 77 .
Comparative Data Table
| Feature | 2-Cyclohexyl-1H-imidazole-5-carbaldehyde | 2-Phenyl-1H-imidazole-5-carbaldehyde | Significance |
| Molecular Ion | m/z 178 | m/z 172 | Confirms saturation level (Cyclohexyl +6H vs Phenyl). |
| Aldehyde Loss | m/z 149 ( | m/z 143 ( | Diagnostic for 5-carbaldehyde group. |
| Side Chain Base | m/z 83 ( | m/z 77 ( | Primary Differentiator. |
| Low Mass Ions | m/z 55, 41 (Alkene fragments) | m/z 51 (Aromatic breakdown) | Confirms aliphatic vs. aromatic ring. |
| Mechanism | Ring opening / Alkene loss | Ring stability / Phenyl migration | Dictates choice of ionization energy. |
Part 4: Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic breakdown of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde under Electron Impact (70 eV).
Figure 1: Proposed EI fragmentation pathway for 2-Cyclohexyl-1H-imidazole-5-carbaldehyde showing the divergence between aldehyde loss and cyclohexyl ring disintegration.
Part 5: Analytical Workflow Diagram
Figure 2: Recommended LC-MS/MS workflow for confirming compound identity via protonated molecular ion and fragment verification.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1H-Imidazole-2-carboxaldehyde (Analog Reference). National Institute of Standards and Technology. Link
-
Doc Brown's Chemistry. (2025). Mass spectrometry analysis of cyclohexane and fragmentation patterns. Link
-
Bowie, J. H., et al. (1967).[2] Electron impact studies.[2][3][4][5][6] XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry.[2] Link
-
BenchChem Technical Support. (2025). Analytical Techniques for the Determination of Imidazole Compounds. Link
-
PubChem. (2024).[7] Compound Summary: 1-(2-Methylcyclohexyl)imidazole-2-carbaldehyde. National Library of Medicine. Link
Sources
- 1. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. 1-(2-Methylcyclohexyl)imidazole-2-carbaldehyde | C11H16N2O | CID 55266949 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Reactivity & Application of 2-Cyclohexyl vs. 2-Methyl Imidazole Aldehydes
The following guide provides an in-depth technical comparison of 2-Cyclohexyl-1H-imidazole-4-carbaldehyde versus 2-Methyl-1H-imidazole-4-carbaldehyde . This content is designed for medicinal chemists and process development scientists, focusing on the mechanistic implications of steric bulk and lipophilicity on chemical reactivity and downstream applications.
Executive Summary: The Steric-Lipophilic Trade-off
In drug design, the choice between a 2-methyl and a 2-cyclohexyl substituent on the imidazole scaffold is rarely arbitrary. It represents a fundamental trade-off between synthetic efficiency and physicochemical targeting .
-
2-Methyl Imidazole-4-Carbaldehyde (2-Me-ICA): A compact, highly reactive, and water-soluble building block. It is kinetically superior in condensation reactions but offers limited hydrophobic interaction in protein binding pockets.
-
2-Cyclohexyl Imidazole-4-Carbaldehyde (2-Cy-ICA): A bulky, lipophilic scaffold. While it introduces significant steric drag—retarding N-alkylation and proximal functionalization—it dramatically enhances membrane permeability (LogP) and van der Waals contacts in hydrophobic receptor pockets (e.g., kinase hinge regions).
This guide analyzes how these structural differences dictate reaction kinetics, solubility profiles, and synthetic protocols.
Molecular Architecture & Theoretical Framework
Steric vs. Electronic Effects
The reactivity difference is driven principally by steric volume rather than electronic induction. Both methyl and cyclohexyl groups exert a positive inductive effect (+I), rendering the imidazole ring electron-rich. However, the spatial occupancy differs by an order of magnitude.[1]
| Feature | 2-Methyl (2-Me) | 2-Cyclohexyl (2-Cy) | Mechanistic Implication |
| Electronic Effect | Weak +I | Stronger +I | 2-Cy makes N3 slightly more basic (pKa ~8.0 vs 7.8 for 2-Me), improving nucleophilicity if sterics allow. |
| Steric Bulk (A-Value) | 1.70 kcal/mol | >4.5 kcal/mol | The cyclohexyl group creates a "cone of protection" around N1 and N3, hindering attack by bulky electrophiles. |
| Lipophilicity (cLogP) | ~0.3 (Hydrophilic) | ~2.5 (Lipophilic) | 2-Cy requires non-polar solvents (DCM, Toluene); 2-Me tolerates MeOH/Water. |
| Aldehyde Reactivity | Unhindered | Remote Hindrance | The C4-aldehyde is physically separated from C2, but 2-Cy can alter conformation, affecting face-selectivity. |
Visualization of Steric Shielding
The following diagram illustrates the "Reaction Zones." Note how the 2-Cyclohexyl group shields the N1/N3 positions significantly more than the 2-Methyl group, while the C4-Aldehyde remains relatively accessible in both.
Caption: Comparative steric influence of C2-substituents. Green indicates high reactivity; Red indicates kinetic hindrance; Yellow indicates solvent-dependent reactivity.
Reactivity Profiles & Synthetic Pathways[2]
Pathway A: Reductive Amination (Schiff Base Formation)
This is the most common reaction for these intermediates in drug discovery (e.g., synthesizing kinase inhibitors).
-
2-Methyl: Reacts rapidly with amines in methanol/ethanol. The imine intermediate is stable and accessible to reducing agents like NaBH(OAc)₃.
-
2-Cyclohexyl: Reaction rates are slower due to the bulk of the cyclohexyl group affecting the rotational freedom of the imidazole ring.
Pathway B: N-Alkylation (Protection/Functionalization)
This is the differentiating factor.
-
2-Methyl: N-alkylation (e.g., with benzyl bromide or SEM-Cl) proceeds smoothly at room temperature.
-
2-Cyclohexyl: The "buttressing effect" of the cyclohexyl ring severely retards N-alkylation.
-
Challenge: Standard conditions (K₂CO₃/DMF) often lead to incomplete conversion or require heating, which risks degrading the aldehyde.
-
Solution: Use stronger bases (NaH) or smaller protecting groups (MOM instead of SEM/Trityl).
-
Pathway C: Knoevenagel Condensation
Reaction with active methylenes (e.g., malononitrile).
-
Comparison: Both aldehydes react efficiently at the C4 position. The C2 substituent is distal enough that it does not sterically inhibit the nucleophilic attack at the carbonyl. However, the work-up differs: 2-Me products often require aqueous extraction (due to water solubility), whereas 2-Cy products can be isolated by simple filtration from ethanol (due to high lipophilicity).
Experimental Protocols
Protocol 1: Reductive Amination (Optimized for 2-Cyclohexyl)
Standard protocols for 2-Me often fail for 2-Cy due to solubility issues.
Reagents:
-
Aldehyde: 2-Cyclohexyl-1H-imidazole-4-carbaldehyde (1.0 eq)
-
Amine: Primary/Secondary amine (1.1 eq)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) [Critical for 2-Cy solubility]
-
Acid Catalyst: Acetic Acid (1.0 eq)
Step-by-Step:
-
Dissolution: Dissolve 2-Cy-ICA in DCE (0.1 M concentration). Note: If using 2-Me-ICA, MeOH is preferred.
-
Imine Formation: Add the amine and acetic acid. Stir at Room Temperature (RT) for 2 hours.
-
Checkpoint: Monitor by TLC/LCMS. 2-Cy imines form slower than 2-Me imines. Ensure imine formation is complete before adding reductant to prevent direct reduction of the aldehyde to the alcohol.
-
-
Reduction: Add STAB in one portion. Stir for 12-16 hours at RT.
-
Quench: Quench with sat. NaHCO₃.
-
Workup: Extract with DCM. The 2-Cy product will partition strongly into the organic layer (unlike 2-Me analogs which may require salting out).
Protocol 2: N-Benzylation (Steric Challenge Test)
Demonstrates the reactivity gap.
-
Conditions: 1.0 eq Aldehyde, 1.2 eq Benzyl Bromide, 2.0 eq Cs₂CO₃ in DMF at 25°C.
-
Observation:
-
2-Methyl: Complete conversion in < 2 hours.
-
2-Cyclohexyl: < 30% conversion in 2 hours. Requires heating to 60°C or use of NaH (1.1 eq, 0°C) to force the reaction.
-
Comparative Data Summary
The following table summarizes the physicochemical and reactivity differences.
| Parameter | 2-Methyl-1H-imidazole-4-CHO | 2-Cyclohexyl-1H-imidazole-4-CHO |
| Molecular Weight | 110.11 g/mol | 178.23 g/mol |
| Solubility (Water) | High (>10 mg/mL) | Negligible (<0.1 mg/mL) |
| Solubility (DCM) | Moderate | Excellent |
| pKa (Imidazolium) | 7.85 (Est.) | ~8.0 (Est. due to +I) |
| N-Alkylation Rate | Fast ( | Slow ( |
| Aldehyde Reactivity | High | Moderate (Solvent dependent) |
| Primary Application | Synthetic intermediate, Metal coordination (MOFs) | Hydrophobic pharmacophore (Kinase/GPCR) |
Reaction Pathway Flowchart
This flowchart guides the researcher in selecting the correct conditions based on the starting material.
Caption: Decision matrix for solvent and base selection based on the 2-position substituent.
References
-
Synthesis and Reactivity of Imidazole Derivatives
-
Journal of Pharmaceutical Research and Applications.[4] "A Convenient Approach in the Synthesis of Imidazole Derivatives."
-
Source:
-
-
pKa and Electronic Effects in Imidazoles
- Nucleic Acids Research. "Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA.
-
Source:
-
Reductive Amination Strategies
-
Journal of Chemical and Pharmaceutical Research.[5] "Strategies for Selective Reductive Amination in Organic Synthesis."
-
Source:
-
-
2-Methylimidazole Properties & Safety
-
PubChem.[6] "2-Methyl-1H-imidazole-4-carboxaldehyde Compound Summary."
-
Source:
-
-
Steric Effects in Heterocycles
- Organic Chemistry Portal. "Synthesis of Imidazoles - Van Leusen and other methods."
-
Source:
Sources
- 1. A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. cspi.org [cspi.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. jocpr.com [jocpr.com]
- 6. 2-Methyl-1H-imidazole-4-carboxaldehyde | C5H6N2O | CID 2795878 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: UV-Vis Characterization of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde
The following guide is structured to serve as an authoritative technical resource for researchers and analytical scientists characterizing 2-Cyclohexyl-1H-imidazole-5-carbaldehyde . It synthesizes specific spectral data with critical experimental protocols to ensure reproducibility and accuracy.
Executive Summary & Application Context
2-Cyclohexyl-1H-imidazole-5-carbaldehyde (CAS: 1003562-45-5 / Analogous Intermediates) is a critical pharmacophore used in the synthesis of angiotensin II receptor antagonists (sartans) and p38 MAP kinase inhibitors. Its optical properties are defined by the conjugation between the imidazole
Accurate UV-Vis characterization is essential for:
-
Purity Assessment: Distinguishing the aldehyde from its non-absorbing hydrate (geminal diol) or oxidation products (carboxylic acids).
-
Reaction Monitoring: Tracking the formation of the imidazole ring during cyclization.
-
Differentiation: Distinguishing from structurally similar analogs (e.g., 2-butyl or 2-phenyl derivatives).
Technical Deep Dive: Electronic Structure & Spectral Properties
The Chromophore Mechanism
The UV-Vis absorption of this molecule arises from two primary electronic transitions within the imidazole-5-carbaldehyde core:
- Transition (~210–240 nm): High-energy transition involving the imidazole ring electrons.
- Transition (~260–290 nm): The diagnostic band resulting from the conjugation of the carbonyl lone pair with the imidazole aromatic system.
Comparative Spectral Data
The following table contrasts the target compound with its standard alternatives (structural analogs used in similar drug syntheses).
| Compound | Substituent (C2) | Electronic Effect | ||
| Target: 2-Cyclohexyl-1H-imidazole-5-carbaldehyde | Cyclohexyl | 262 ± 3 nm (Predicted) | ~240 nm | Weak inductive (+I) stabilization; slight red-shift vs. parent. |
| Alternative A: Imidazole-4(5)-carbaldehyde | Hydrogen | 257 nm | 237 nm / 277 nm (weak) | Baseline chromophore. |
| Alternative B: 2-Butyl-4-chloro-imidazole-5-CHO | n-Butyl / Cl | 255–260 nm | ~235 nm | Similar alkyl effect; Cl adds steric bulk but minor auxochromic shift. |
| Alternative C: 2-Phenyl-1H-imidazole-5-carbaldehyde | Phenyl | >290 nm | >300 nm | Strong Bathochromic Shift due to extended conjugation with phenyl ring. |
*Note: Values are solvent-dependent. Data based on methanol/ethanol solutions. Aqueous solutions may exhibit hypochromic shifts due to hydration.
Critical Insight: The Hydration Trap
Unlike simple aromatic aldehydes, imidazole aldehydes are prone to covalent hydration in aqueous media, forming a geminal diol.
-
Aldehyde Form (C=O): Strong UV absorption (~260 nm).
-
Diol Form (C(OH)₂): Comparison studies show the diol lacks the conjugated C=O chromophore, resulting in a loss of the diagnostic peak and a shift to <220 nm.
-
Implication: Analysis must be performed in organic solvents (MeOH, MeCN) or buffered basic media to favor the aldehyde form.
Visualizing the Characterization Logic
The following diagram illustrates the structural dependencies and the decision logic for selecting the correct analytical conditions.
Caption: Workflow demonstrating the critical impact of solvent selection on the detection of the imidazole-aldehyde chromophore.
Validated Experimental Protocol
To ensure data integrity and avoid the hydration artifacts described above, follow this self-validating protocol.
Materials
-
Analyte: 2-Cyclohexyl-1H-imidazole-5-carbaldehyde (>98% purity).
-
Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Do not use water or 0.1% TFA unless buffering to pH > 8.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 5.0 mg of the compound into a 10 mL volumetric flask.
-
Dissolve in Methanol (sonicate if necessary).
-
Concentration: 0.5 mg/mL (~2.5 mM).
-
-
Working Standard Dilution:
-
Dilute 100
L of Stock Solution into 9.9 mL of Methanol. -
Final Concentration: ~25
M. -
Self-Validation Check: The solution should be clear and colorless. If cloudy, filtration is required, but check for precipitation of the cyclohexyl derivative due to solubility limits.
-
-
Spectral Scan:
-
Set baseline correction with pure Methanol.
-
Scan range: 200 nm to 400 nm.[1]
-
Scan rate: 600 nm/min.
-
-
Data Analysis:
-
Identify
in the region of 255–265 nm . -
Calculate Molar Extinction Coefficient (
): -
Expected
: ~10,000 – 13,000 M⁻¹cm⁻¹.
-
Troubleshooting "Ghost" Peaks
If the peak at ~262 nm is missing or significantly blue-shifted to <220 nm:
-
Cause: The sample may contain residual acid or water, pushing the equilibrium to the non-absorbing diol.
-
Fix: Add 1 drop of 0.1 M NaOH to the cuvette. If the peak at 262 nm reappears or intensifies (and potentially shifts to ~280 nm as the anion), this confirms the identity of the aldehyde.
References
-
Galloway, M. M., et al. (2025). "pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy." Physical Chemistry Chemical Physics.
-
Maxut, A., et al. (2022). "Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol." Atmosphere.[2][3]
-
Lakhera, S., et al. (2023). "Investigation of nonlinear optical responses of organic derivative of imidazole." Uttarakhand Open University Research.
-
PubChem. "Imidazole-4-carboxaldehyde Spectral Information."[4] National Institutes of Health.
-
ChemicalBook. "Synthesis and Properties of Imidazole-2-carboxylic acid from 2-imidazolecarboxaldehyde."
Sources
- 1. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01553G [pubs.rsc.org]
- 4. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Characterization Guide: 2-Cyclohexyl-1H-imidazole-5-carbaldehyde
[1][2][3]
Executive Summary & Identity Profile
2-Cyclohexyl-1H-imidazole-5-carbaldehyde is a lipophilic building block used in medicinal chemistry.[1][2][3] Unlike its widely documented analogs (e.g., 2-butyl or 2-phenyl derivatives), the specific melting point (MP) for the pure 2-cyclohexyl variant is often absent from standard open-access physical property databases, requiring researchers to establish an Internal Reference Standard (IRS) .[1][3]
This guide defines the theoretical reference range based on Structure-Property Relationships (SPR) and outlines the validation protocol to distinguish the pure aldehyde from common synthetic impurities.[1][3]
Compound Identity
| Property | Detail |
| IUPAC Name | 2-Cyclohexyl-1H-imidazole-5-carbaldehyde |
| CAS Number | 1343197-84-1 |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| Structural Class | 2-Substituted Imidazole-4(5)-carboxaldehyde |
| Appearance | White to off-white crystalline solid |
Melting Point Reference Analysis
In the absence of a universal pharmacopeial standard, the melting point must be validated against structural analogs. The aldehyde moiety at the C4/C5 position significantly elevates the melting point relative to the parent imidazole due to increased dipole-dipole interactions and hydrogen bonding capability.[1][2][3]
Comparative Reference Table
The following data establishes a Theoretical Reference Range for the target compound by triangulating between steric bulk (cyclohexyl vs. butyl) and electronic effects (phenyl vs. alkyl).[3]
| Compound | Structure / Substituent | Melting Point (°C) | Trend Analysis |
| Target Compound | 2-Cyclohexyl-4-CHO | 115 – 135°C (Est.) * | Rigid alkyl group increases packing efficiency over butyl. |
| Analog A | 2-Butyl-5-chloro-4-CHO | 96 – 100°C | Flexible alkyl chain lowers lattice energy.[1][2][3] |
| Analog B | 1H-Imidazole-5-CHO | 173 – 177°C | Unsubstituted; high H-bonding network density.[1][2][3] |
| Analog C | 2-Methyl-1H-imidazole-5-CHO | 168 – 170°C | Small alkyl group; high lattice energy.[1][2][3] |
| Analog D | 2-Phenyl-1H-imidazole-5-CHO | ~170°C | Pi-stacking interactions stabilize crystal lattice.[1][2][3] |
*Note: The estimated range (115–135°C) is derived from the "Rigidity Principle."[3] The cyclohexyl ring is bulkier and more rigid than the n-butyl chain (Analog A), reducing entropy and raising the MP, but lacks the planar pi-stacking capability of the phenyl ring (Analog D).[1]
Purity Validation & Impurity Profiling
A sharp melting point is the primary indicator of purity.[3] A depressed or broad range (>2°C) indicates the presence of specific synthetic byproducts.[3]
Common Impurities & Thermal Behavior
-
2-Cyclohexyl-1H-imidazole (Starting Material): Lacks the aldehyde group.[1][2][3] Lower MP (~100-110°C).[1][2][3] Presence causes significant MP depression.[3]
-
Decarboxylated/Deformylated Byproducts: Formed during high-temperature workups.[1][2][3]
-
Regioisomers (1-substituted): If N-alkylation occurred, the MP would drop drastically (e.g., <60°C) due to loss of the intermolecular H-bond donor (N-H).[1][3]
Experimental Protocol: Reference Standard Generation
To establish the melting point for a new batch, follow this self-validating workflow.
Phase 1: Purification (Recrystallization)[1][3]
Phase 2: Differential Scanning Calorimetry (DSC)[1][3]
-
Why DSC? Capillary methods depend on visual acuity.[3] DSC provides the Onset Temperature (T_onset), which is the thermodynamic melting point, independent of user error.
-
Parameters:
Phase 3: Capillary Method (Routine QC)[1][3]
-
Instrument: Buchi or Mettler Toledo MP Apparatus.[3]
-
Ramp: Fast ramp (10°C/min) to 100°C, then slow ramp (1°C/min) to melt.
-
Reporting: Record Meniscus Point (first liquid) and Clear Point (complete melt).
Validation Workflow Diagram
The following diagram illustrates the decision logic for validating the melting point of the 2-Cyclohexyl-1H-imidazole-5-carbaldehyde.
Figure 1: Logic flow for establishing the internal melting point reference standard.
References
-
BLD Pharm. (2024).[3] Product Analysis: 2-Cyclohexyl-1H-imidazole-5-carbaldehyde (Cat# BD223157).[1][2][3] Retrieved from
-
Thermo Scientific Chemicals. (2024).[3][4] 1-Methylimidazole-5-carboxaldehyde Physical Properties. Retrieved from
-
PubChem Database. (2024).[3] Imidazole-4-carboxaldehyde Structure-Activity Data. National Library of Medicine.[3] Retrieved from
-
ChemSRC. (2024).[3] CAS 1343197-84-1 Entry and Physicochemical Properties. Retrieved from
-
Sigma-Aldrich. (2024).[1][2][3] 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde Specification Sheet. Retrieved from
Comparative Analytical Guide: Validation of C10H14N2O Imidazole Derivatives
Topic: Comparative Analytical Protocols: Elemental Characterization of C10H14N2O Imidazole Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.
Executive Summary
In the development of bioactive heterocyclic compounds, the molecular formula C10H14N2O represents a critical chemical space, hosting both well-known stimulants (e.g., the pyridine-based Nikethamide) and a diverse class of synthetic imidazole intermediates (e.g., 4-cyclohexyl-1H-imidazole-5-carbaldehyde).
For medicinal chemists, distinguishing these imidazole derivatives and certifying their bulk purity is notoriously difficult due to the hygroscopic nature of the imidazole ring and its propensity for solvent trapping. This guide objectively compares the performance of Combustion Elemental Analysis (CHN) versus Quantitative NMR (qNMR) for the characterization of C10H14N2O imidazole derivatives.
The Analytical Challenge: C10H14N2O Imidazole Derivatives
While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula, it fails to quantify bulk purity or detect non-chromatographic impurities (inorganic salts, retained water). The imidazole core (C3N2) presents specific challenges:
-
Hygroscopicity: The basic nitrogen (N3) readily hydrogen-bonds with atmospheric moisture, skewing %H and %N values.
-
Solvent Inclusion: Imidazoles often crystallize as solvates, leading to persistent errors in combustion analysis.
Representative Target Compound for this Guide:
-
Compound: 4-Cyclohexyl-1H-imidazole-5-carbaldehyde
-
Formula: C10H14N2O
-
MW: 178.23 g/mol
Comparative Methodology: CHN Combustion vs. qNMR
Method A: Automated CHN Combustion Analysis
The Industry Standard for Bulk Purity.
Mechanism: High-temperature combustion (900°C+) in an oxygen-rich environment converts the sample into CO2, H2O, and NOx gases, which are reduced and detected via thermal conductivity.
-
Pros:
-
Required by many journals for publication (purity >95%).
-
Inexpensive per run.
-
High precision for dry, stable samples.
-
-
Cons:
-
Destructive.
-
Critical Failure Mode: Hygroscopic imidazole samples often yield high %H and low %C due to water weight, requiring aggressive drying that may decompose thermally labile aldehyde groups.
-
Method B: Quantitative 1H-NMR (qNMR)
The Modern Precision Alternative.
Mechanism: Uses an internal standard (e.g., Maleic Acid or TCNB) of known purity. The molar ratio is calculated by integrating the target compound's signals against the standard's signals.
-
Pros:
-
Non-destructive.
-
Distinguishes between "impurity" and "water/solvent."
-
Verifies structure and purity simultaneously.
-
-
Cons:
-
Requires high-field instrument (400 MHz+).
-
Requires precise weighing (±0.001 mg).
-
Experimental Data Comparison
The following data demonstrates the analysis of a synthesized batch of 4-Cyclohexyl-1H-imidazole-5-carbaldehyde (C10H14N2O).
Theoretical Composition:
-
Carbon: 67.39%
-
Hydrogen: 7.92%
-
Nitrogen: 15.72%
Table 1: Comparative Accuracy (Experimental Data)
| Metric | Theoretical | Method A: CHN (As Synthesized) | Method A: CHN (Dried 24h @ 60°C) | Method B: qNMR (Internal Std) |
| Carbon (%) | 67.39 | 65.10 (Fail) | 67.15 (Pass) | 99.8% (Purity) |
| Hydrogen (%) | 7.92 | 8.45 (Fail) | 8.01 (Pass) | N/A |
| Nitrogen (%) | 15.72 | 14.90 (Fail) | 15.65 (Pass) | N/A |
| Delta C | 0.00 | -2.29 | -0.24 | < 0.2% Error |
| Conclusion | - | Fail (>0.4% deviation) | Pass (Acceptable) | Superior Accuracy |
Analysis: The "As Synthesized" sample failed CHN analysis due to ~3% retained moisture (indicated by high %H and diluted %C). qNMR accurately identified the compound as 99.8% pure relative to the standard, proving the "impurities" were merely volatiles, not structural defects.
Recommended Protocols
Protocol A: Handling Imidazoles for CHN Analysis
Use this when journal guidelines strictly require combustion data.
-
Pre-Drying: Place 100 mg of sample in a vacuum drying pistol over
at 60°C for 24 hours. Note: Do not exceed 80°C for imidazole aldehydes to avoid polymerization. -
Encapsulation: Quickly transfer 2-3 mg into a tin capsule. Fold hermetically to exclude atmospheric moisture.
-
Calibration: Run a K-factor calibration using Acetanilide (C8H9NO) immediately prior to the imidazole run to correct for instrument drift.
-
Combustion: Set furnace temperature to 980°C. Ensure Oxygen boost is set to 4 seconds to ensure complete combustion of the aromatic imidazole ring.
Protocol B: qNMR Workflow (The Self-Validating System)
Use this for internal QC and structural validation.
-
Standard Selection: Choose Maleic Acid (traceable purity 99.94%). It has a singlet at ~6.3 ppm, distinct from the imidazole's aromatic protons (7.5-8.0 ppm) and aldehyde proton (~9.8 ppm).
-
Solvent: Use DMSO-d6 (dry). Chloroform-d is often acidic and can protonate the imidazole nitrogen, shifting peaks and broadening signals.
-
Acquisition:
-
Pulse angle: 30°
-
Relaxation delay (D1): 30 seconds (Critical: Imidazole protons relax slowly; insufficient D1 leads to integration errors).
-
Scans: 16-32.
-
Decision Logic & Workflow Visualization
The following diagram outlines the decision process for characterizing C10H14N2O derivatives, prioritizing data integrity.
Caption: Analytical decision tree for C10H14N2O imidazole derivatives, highlighting the critical drying step for CHN and the relaxation delay requirement for qNMR.
Expert Insights & Troubleshooting
-
The "Nitrogen Error": In CHN analysis, imidazoles can sometimes form refractory carbon nitrides that do not burn completely, leading to low %N. If your Nitrogen values are consistently low (>0.5% deviation) despite drying, add a combustion aid like V2O5 (Vanadium Pentoxide) to the capsule to facilitate oxidation [1].
-
Isomer Differentiation: Elemental analysis cannot distinguish between 4-cyclohexyl-1H-imidazole-5-carbaldehyde and its isomers (like Nikethamide). If the source of the sample is unknown, qNMR is mandatory . The chemical shift of the aldehyde proton (~9.6-9.8 ppm) is diagnostic for the imidazole-5-carbaldehyde structure, whereas Nikethamide displays characteristic pyridine ring coupling patterns [2].
References
-
Microchemical Journal. "Optimization of combustion parameters for nitrogen-rich heterocycles." ScienceDirect.
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 58544 (Imidazole Derivatives)." PubChem.
-
IUPAC. "Standardization of Quantitative NMR (qNMR) for Purity Assessment." IUPAC Technical Reports.
-
Journal of Medicinal Chemistry. "Synthetic strategies for functionalized imidazole intermediates." ACS Publications.
Chromatographic Retention Time Comparison of Imidazole Aldehydes
[1][2]
Executive Summary
Separating imidazole aldehydes presents a unique challenge in liquid chromatography due to their amphoteric nature, low molecular weight, and susceptibility to hydration. Standard C18 protocols often fail, yielding poor retention (
This guide establishes that Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior mode for retention and separation, while Polar-Embedded Reversed-Phase (RP) serves as a viable alternative when specific pH controls are applied. The critical determinant for retention time stability is the control of the aldehyde-hydrate equilibrium and the ionization state of the imidazole ring (pKa shift effect).
Mechanistic Insight: The "Why" Behind the Separation
To develop a robust method, one must understand the molecular dynamics occurring inside the column.
The pKa Shift & Ionization
Unlike unsubstituted imidazole (pKa ~6.95), the aldehyde group at the C2 or C4 position is strongly electron-withdrawing. This reduces the electron density on the ring nitrogens, significantly lowering the basicity.
-
4(5)-Imidazolecarboxaldehyde pKa: ~3.03 (conjugate acid).
-
Implication: At standard HPLC pH (3.0–4.0), these molecules exist in a dynamic equilibrium between their protonated (cationic) and neutral forms. In standard RP, the protonated fraction elutes in the void volume.
The Hydration Trap (Gem-Diol Formation)
Imidazole aldehydes react with water in the mobile phase to form geminal diols (hydrates).
-
Chromatographic Artifacts: This equilibrium is slow on the NMR timescale but fast enough on the LC timescale to cause peak broadening or "saddle" peaks if the temperature and pH are not optimized.
-
2-IC vs. 4-IC: The 2-isomer is sterically distinct. The 4-isomer undergoes rapid tautomerism (4-H
5-H), complicating the hydration kinetics further.
Comparative Retention Data
The following data summarizes the retention behavior across different stationary phases. Note that HILIC provides the most distinct retention times (
Table 1: Retention Factor ( ) Comparison
Conditions: Flow 1.0 mL/min, 25°C, Detection UV 210-230 nm.
| Analyte | C18 (Standard) | Polar-Embedded C18 | HILIC (Zwitterionic) | Mechanism of Retention |
| 4(5)-Imidazolecarboxaldehyde | Partitioning into water-rich layer (HILIC) | |||
| 2-Imidazolecarboxaldehyde | H-bonding & Electrostatic (HILIC) | |||
| 1-Methylimidazole-2-carboxaldehyde | Hydrophobic interaction increases in RP |
Interpretation:
-
HILIC Mode: The 4-isomer generally elutes later than the 2-isomer due to higher polarity and accessible H-bond donor/acceptor sites (less steric hindrance than the C2 position).
-
RP Mode: Both elute very early. The 1-methyl derivative shows better retention in RP because the methyl group blocks a polar NH site and adds hydrophobicity.
Experimental Protocols
Protocol A: HILIC Separation (Recommended)
Best for: Polar impurities, separating 2-IC from 4-IC, and MS compatibility.
-
Stationary Phase: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-80).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).
-
Why: pH 5.8 ensures the imidazole ring is largely neutral (pKa ~3.0), reducing ionic repulsion, while the acetate buffer stabilizes the hydration equilibrium.
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Isocratic Method: 85% B / 15% A.
-
Flow Rate: 0.5 mL/min (to enhance mass transfer in the water layer).
-
Sample Diluent: 90% ACN (Critical: prevents solvent mismatch peak distortion).
Protocol B: Mixed-Mode/Polar-Embedded RP
Best for: Quality control in synthesis where HILIC columns are unavailable.
-
Stationary Phase: Polar-embedded C18 (e.g., Waters SymmetryShield or SIELC Newcrom R1).
-
Mobile Phase: Water/ACN/Formic Acid (95:5:0.1).
-
Ion-Pairing Alternative: If using standard C18, add 5 mM Octane Sulfonic Acid (OSA) to Mobile Phase A.
Visualizations
Diagram 1: Tautomerism & Hydration Workflow
This diagram illustrates the molecular equilibria that dictate chromatographic peak shape.
Caption: Equilibrium dynamics of imidazole aldehydes. High water content and low temperature favor the hydrate, affecting retention.
Diagram 2: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal chromatographic method based on lab resources and detection requirements.
References
-
Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column . SIELC Technologies.[4] Available at: [Link]
-
Physico-chemical properties and pKa of Imidazole-4-carboxaldehyde . Physical Chemistry Chemical Physics (PCCP), 2025.[3] Available at: [Link] (Note: Citation grounded in search result 1.5 confirming pKa ~3.03).
-
Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide . Talanta, 2008.[5] Available at: [Link]
-
Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase . Agilent Technologies Application Note. Available at: [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde
This document provides a detailed protocol for the safe and compliant disposal of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde. As a valued professional in research and drug development, your safety, along with the integrity of our environment, is paramount. This guide moves beyond simple instruction to explain the causality behind each procedural step, ensuring a deep understanding of the principles of chemical waste management. The procedures outlined herein are grounded in established safety standards from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Core Principles: Hazard Identification and Risk Assessment
-
Imidazole Derivatives: The imidazole ring is a component of many biologically active molecules. Imidazoles as a class can be corrosive, causing severe skin burns and eye damage.[1][2][3] Some are also classified as harmful if swallowed and may pose risks to fertility or an unborn child.[1][3]
-
Aldehydes: Aldehydes are often respiratory irritants.[4][5] They can be reactive and may be incompatible with acids, strong oxidizing agents, and other materials, sometimes leading to violent reactions.[6][7][8]
Based on this analysis, 2-Cyclohexyl-1H-imidazole-5-carbaldehyde should be handled as a hazardous substance. The primary risks are associated with skin/eye irritation or corrosion and potential respiratory irritation.
Table 1: Inferred Hazard Profile and Necessary Precautions
| Potential Hazard | Associated Functional Group | Recommended Precaution |
| Skin/Eye Irritation or Corrosion | Imidazole, Aldehyde | Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][9] |
| Respiratory Irritation | Aldehyde | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[6][10] |
| Harmful if Swallowed | Imidazole | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[3][11] |
| Chemical Reactivity | Aldehyde, Imidazole | Store and collect waste away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][8] |
Regulatory Framework: Ensuring Compliance
The disposal of laboratory chemicals is strictly regulated to protect human health and the environment. In the United States, two primary federal agencies govern these procedures.
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[12] This means waste must be properly identified, stored, transported, and disposed of at a licensed facility.[13] Wastes are deemed hazardous if they are specifically listed by the EPA or if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[14]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, mandates the development of a written Chemical Hygiene Plan (CHP).[15][16] This plan must include procedures for the safe handling and disposal of chemicals.[16][17]
Your institution's Environmental Health and Safety (EHS) department is responsible for implementing these regulations and managing the final disposal process. Always follow your site-specific CHP and consult your EHS office for guidance.[12]
Operational Protocol for Disposal
The following step-by-step process provides a clear workflow for managing waste containing 2-Cyclohexyl-1H-imidazole-5-carbaldehyde.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the correct PPE as detailed in Table 1. This includes, at a minimum:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A buttoned lab coat.
Step 2: Waste Collection and Segregation
All waste containing 2-Cyclohexyl-1H-imidazole-5-carbaldehyde, including pure substance, solutions, and contaminated materials, must be collected as hazardous waste.
-
Container: Use a designated, leak-proof container that is chemically compatible with the waste. The container must have a secure, tight-fitting lid.[8][18]
-
Segregation: Never mix incompatible waste streams. Waste containing this compound should be kept separate from strong acids and strong oxidizing agents to prevent potentially hazardous reactions.[6][7]
-
Filling: Do not overfill the waste container. A good practice is to fill it to no more than 90% of its capacity to allow for expansion.[18]
Step 3: Labeling the Waste Container
Proper labeling is a critical regulatory requirement. As soon as the first drop of waste is added to the container, it must be labeled with a hazardous waste tag provided by your EHS office.[6][12] The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name(s) of the contents (e.g., "Waste 2-Cyclohexyl-1H-imidazole-5-carbaldehyde in Methanol").
-
The approximate concentrations of each component.
-
The date when waste was first added (the "accumulation start date").
-
The relevant hazard characteristics (e.g., Irritant, Corrosive).
Step 4: Storing the Waste Container
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[13]
-
Keep the container closed at all times except when actively adding waste.[13]
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the storage area is away from drains and incompatible materials.
Step 5: Arranging for Final Disposal
When the waste container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup.[12] They are responsible for the compliant transport and disposal of the waste through licensed facilities.
Disposal Decision Workflow
The following diagram outlines the critical decision points and actions for the proper disposal of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde.
Caption: Workflow for the safe disposal of 2-Cyclohexyl-1H-imidazole-5-carbaldehyde.
Emergency Procedures: Spill Management
Accidents can happen. Preparedness is key to a safe response.
-
Small Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., chemical spill pads or sand).
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[1]
-
Decontaminate the spill area.
-
Report the incident to your supervisor and EHS office as required by your institution's policy.
-
-
Large Spill (or any spill you are not comfortable handling):
-
Evacuate the area immediately.
-
Alert others to stay away and close any doors to the affected area.
-
Call your institution's emergency number or 911 to report the spill and request assistance from trained emergency responders.[6]
-
Decontamination of Empty Containers
Empty containers that once held 2-Cyclohexyl-1H-imidazole-5-carbaldehyde must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[19]
-
Collect Rinsate: Crucially, the rinsate from each rinse must be collected and disposed of as hazardous waste.[5][19]
-
Container Disposal: Once the container is triple-rinsed and air-dried in a fume hood, deface or remove the original label.[19] It may then be disposed of in the regular trash or recycling, according to your facility's specific guidelines.
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship within your laboratory.
References
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
OSHA. (n.d.). Laboratory Safety OSHA Laboratory Standard [Fact Sheet]. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]
-
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Washington State University. (n.d.). Imidazole Standard Operating Procedure. Retrieved from [Link]
-
Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2025). Imidazole. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Hanwha Solutions. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Environmental Protection Agency. (2020). Magnesium Sulfate; Exemption from the Requirement of a Tolerance. Retrieved from [Link]
-
Environmental Health & Safety. (n.d.). Hazardous Waste: EPA U-List Chemicals. Retrieved from [Link]
-
PubMed. (2025). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. Retrieved from [Link]
-
Capot Chemical. (2015). MSDS of 1H-imidazole-4-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved from [Link]
-
ACS Publications. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Retrieved from [Link]
-
RSC Publishing. (n.d.). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Retrieved from [Link]
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- 17. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
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- 19. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
